1,2-Dichloro-3-methylbutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
600-10-2 |
|---|---|
Molecular Formula |
C5H10Cl2 |
Molecular Weight |
141.04 g/mol |
IUPAC Name |
1,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 |
InChI Key |
FZGIQPIBNIFFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Core Chemical Identity and Physical Characteristics
An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-3-methylbutane
This guide offers a comprehensive technical examination of this compound, a vicinal dichlorinated hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis, and handling. We will explore its structural properties, spectroscopic signature, core reactivity, and the practical methodologies required for its synthesis and subsequent reactions, ensuring a self-validating system of scientific integrity.
This compound is a halogenated alkane characterized by two chlorine atoms on adjacent (vicinal) carbons.[1][2] Its structure, featuring an isopropyl group, influences its reactivity, particularly in elimination reactions. A summary of its fundamental properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 600-10-2 | NIST[4], PubChem[3] |
| Molecular Formula | C₅H₁₀Cl₂ | NIST[4], PubChem[3] |
| Molecular Weight | 141.04 g/mol | Pharmaffiliates[5], ECHEMI[6] |
| Boiling Point | 144 °C (417.15 K) | Stenutz[7], NIST[8] |
| Density | 1.092 g/mL | Stenutz[7] |
| Canonical SMILES | CC(C)C(CCl)Cl | PubChem[3] |
| InChIKey | FZGIQPIBNIFFDG-UHFFFAOYSA-N | NIST[4], PubChem[3] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The asymmetry of the molecule results in a distinct spectral fingerprint.
-
¹³C NMR Spectroscopy : Due to the lack of internal symmetry, all five carbon atoms in the molecule are chemically distinct and should produce five unique signals in a ¹³C NMR spectrum.[3][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is predicted to be complex. The presence of a chiral center at C2 results in the diastereotopicity of the protons on the adjacent CH₂Cl group and the methyls of the isopropyl group. This leads to more complex splitting patterns than simple first-order analysis might suggest.
-
Mass Spectrometry : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak will appear as a cluster at m/z 140 (for ³⁵Cl₂), 142 (for ³⁵Cl³⁷Cl), and 144 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1. Common fragmentation pathways for alkyl halides include the loss of a chlorine radical (M-35/37) and the loss of hydrogen chloride (M-36).
-
Gas Chromatography : The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been determined for this compound on a non-polar column. Values of 838 at 50°C and 843 at 70°C are reported.[3][10]
Synthesis and Chemical Reactivity
The chemical behavior of this compound is dominated by the presence of two vicinal chlorine atoms, making it a prime substrate for elimination reactions.
Synthesis via Electrophilic Addition
The most direct and common synthesis route for vicinal dihalides is the electrophilic addition of a halogen across an alkene double bond.[1][2] In this case, this compound is synthesized by the reaction of gaseous chlorine with 3-methyl-1-butene, typically in an inert solvent like dichloromethane to prevent the participation of the solvent in the reaction.[11] The reaction proceeds through a cyclic chloronium ion intermediate, which results in the anti-addition of the two chlorine atoms.[12]
Caption: Synthesis of this compound.
Core Reactivity: Dehydrohalogenation
This compound readily undergoes elimination reactions when treated with a strong base, a process known as dehydrohalogenation.[13] This E2 (elimination, bimolecular) reaction involves the removal of a proton and a chlorine atom from adjacent carbons to form an alkene.[11] Given the structure of this compound, the initial elimination can produce two primary products: 1-chloro-3-methyl-1-butene or 2-chloro-3-methyl-1-butene. Further treatment with a strong base can induce a second dehydrohalogenation, potentially leading to the formation of 3-methyl-1,2-butadiene (an allene) or 3-methyl-1-butyne.[11][14]
Caption: Dehydrohalogenation pathways.
Experimental Protocols
The following protocols are provided as exemplary methodologies. All work with chlorinated hydrocarbons should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Chlorination of 3-methyl-1-butene
-
Objective : To synthesize this compound.
-
Causality : This protocol utilizes the reliable electrophilic addition mechanism. Dichloromethane is chosen as an inert solvent to maximize the yield of the desired vicinal dichloride. The reaction is run at a low temperature to control the exothermicity and minimize side reactions.
-
Methodology :
-
Dissolve 3-methyl-1-butene (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C using an ice bath.
-
Bubble chlorine gas (Cl₂) (approx. 1.0-1.1 eq) slowly through the stirred solution. Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color.
-
Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.
-
Quench the reaction by washing the organic layer with a 10% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via fractional distillation to obtain pure this compound.
-
Protocol 2: Dehydrohalogenation to Chloroalkenes
-
Objective : To generate chloroalkene products from this compound.
-
Causality : This protocol employs a strong base (potassium hydroxide) in an alcoholic solvent to promote the E2 elimination pathway. Heating the reaction mixture provides the necessary activation energy for the elimination to occur.[15]
-
Methodology :
-
Prepare a solution of potassium hydroxide (2.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add this compound (1.0 eq) to the ethanolic KOH solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using gas chromatography or TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of chloroalkenes.
-
Further purification and separation of isomers can be achieved by preparative gas chromatography or careful fractional distillation.
-
Safety, Handling, and Storage
As a chlorinated hydrocarbon, this compound requires careful handling to minimize exposure and risk.[16]
-
Handling : All manipulations should be conducted within a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[17]
-
Hazards : Chlorinated hydrocarbons can cause irritation to the skin, eyes, and respiratory system.[16] Long-term exposure to this class of compounds may pose additional health risks, and they should be handled as potentially toxic.[20] The substance may be flammable; keep away from heat, sparks, and open flames.[17][18]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Ensure the storage area is segregated from ignition sources.[18]
References
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- Pharmaffiliates. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wiley. (n.d.). 1,2-Dichloro-3-methyl-butane. SpectraBase.
- Agilent Technologies. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.
- National Institute of Standards and Technology. (n.d.). This compound - Gas Chromatography. NIST Chemistry WebBook.
- JoVE. (2025). Preparation of Alkynes: Dehydrohalogenation. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2023). Reactions of Dihalides.
- Stenutz, R. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-3-methylbutane. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). This compound - Phase change data. NIST Chemistry WebBook.
- Britannica. (2026). Vicinal dihalide. In Encyclopædia Britannica.
- Quora. (2017). What are vicinal dihalides?.
- Korovina, N. (2020). Electrophilic addition reactions - vicinal dihalide and halohydrin formation. YouTube.
- Chem Service. (2014). SAFETY DATA SHEET - Chlorinated Hydrocarbons Mixture-8121.
- EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs).
- Wikipedia. (n.d.). Dehydrohalogenation.
- McGraw Hill. (n.d.). CHLORINATED HYDROCARBON PESTICIDES. AccessMedicine.
- CHEM 253 Winter 2003 Experiment #3 Dehydrohalogenation of 1-chloro-2-methylbutane. (n.d.).
Sources
- 1. Vicinal dihalide | chemical compound | Britannica [britannica.com]
- 2. quora.com [quora.com]
- 3. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. This compound [stenutz.eu]
- 8. This compound [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound [webbook.nist.gov]
- 11. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.latech.edu [www2.latech.edu]
- 16. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]
- 17. agilent.com [agilent.com]
- 18. cdn.chemservice.com [cdn.chemservice.com]
- 19. CCOHS: Chlorine [ccohs.ca]
- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
An In-Depth Technical Guide to 1,2-Dichloro-3-methylbutane (CAS 600-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-3-methylbutane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] As a vicinal dichloride, its chemical behavior is characterized by the presence of two chlorine atoms on adjacent carbon atoms. This structural feature imparts a unique reactivity profile, making it a potentially useful, albeit not widely documented, building block in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, predicted spectroscopic characteristics, expected reactivity, and essential safety protocols. While specific, peer-reviewed experimental data for this compound is limited in readily available literature, this document will leverage established principles of organic chemistry to provide a robust framework for its study and application.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values are a combination of experimental and computationally predicted data.
| Property | Value | Source(s) |
| CAS Number | 600-10-2 | [1] |
| Molecular Formula | C₅H₁₀Cl₂ | [1] |
| Molecular Weight | 141.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 416.65 K (143.5 °C) | [2] |
| Density | 1.092 g/cm³ (predicted) |
Synthesis and Mechanistic Considerations
The most direct and logical laboratory-scale synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to 3-methyl-1-butene.[3] This reaction is a classic example of halogenation of an alkene.
Reaction Mechanism: Electrophilic Addition
The addition of chlorine to an alkene proceeds through a multi-step mechanism involving a cyclic chloronium ion intermediate. This mechanism dictates the stereochemical outcome of the reaction.[4]
Caption: Predicted mass spectral fragmentation pathways.
Reactivity and Synthetic Potential
The two chlorine atoms in this compound are on a primary and a secondary carbon, which will influence their relative reactivity in substitution and elimination reactions.
Nucleophilic Substitution
This compound can undergo nucleophilic substitution at both C1 and C2. The SN2 mechanism is likely to be favored at the primary C1, while the secondary C2 could react via either SN1 or SN2 mechanisms depending on the nucleophile and reaction conditions. [5]With strong, unhindered nucleophiles, substitution at C1 would be expected to be faster. With weaker nucleophiles and polar protic solvents, an SN1 pathway at C2 becomes more plausible.
Representative Protocol: Substitution with an Amine Nucleophile
Disclaimer: This is a general procedure and would require optimization.
-
In a sealed tube, dissolve this compound and a large excess of ammonia (or a primary/secondary amine) in a suitable solvent like ethanol. [6]2. Heat the mixture for several hours. The reaction progress can be monitored by GC-MS.
-
After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and water. The product amine can be isolated from the organic layer. Note: Multiple substitutions can occur, leading to a mixture of products. [7]
Elimination Reactions (Dehydrohalogenation)
Treatment with a strong base can induce the elimination of HCl to form alkenes. The regioselectivity of this reaction is dependent on the steric bulk of the base.
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide, the more substituted (and more stable) alkene is generally the major product.
-
Hofmann's Rule: With a bulky base like potassium tert-butoxide, the less sterically hindered proton is removed, leading to the formation of the less substituted alkene as the major product.
The NIST Chemistry WebBook documents the gas-phase dehydrohalogenation of this compound to 1-chloro-3-methyl-2-butene and HCl, with an enthalpy of reaction of 62.3 ± 4.6 kJ/mol. [2]
Potential Applications in Synthesis
While no specific applications of this compound in drug synthesis are documented in the searched literature, its structure suggests potential as a C5 building block. The two chlorine atoms provide handles for further functionalization. For instance, it could be used in the synthesis of heterocyclic compounds through reactions with dinucleophiles. The ability to perform sequential and selective substitution or elimination reactions could make it a versatile intermediate in the construction of more complex molecular scaffolds.
Safety and Handling
This compound should be handled with the precautions appropriate for a volatile, chlorinated hydrocarbon.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [8]* Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. [9] * Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves may not provide sufficient protection for prolonged contact; consult glove manufacturer's resistance charts. [9] * Body Protection: A lab coat and closed-toe shoes are required. [10]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and incompatible materials.
-
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [11]
Conclusion
This compound is a vicinal dichloride whose synthesis and reactivity can be largely understood through fundamental principles of organic chemistry. While specific, detailed experimental data for this compound is not abundant in the literature, this guide provides a solid foundation for its synthesis via alkene chlorination, predicts its key spectroscopic features, and outlines its expected behavior in common organic reactions. For researchers and scientists, this compound represents a potentially useful, if under-explored, C5 building block. As with all chemicals, it must be handled with appropriate safety precautions in a laboratory setting.
References
- Brainly. (2023, April 9). The reaction between 3-methyl-1-butene and \text{Cl}_2 gas would be expected to be: A. Addition.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- SpectraBase. (n.d.). 1,2-Dichloro-3-methyl-butane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136399, this compound.
- NIST. (n.d.). trans-1-Chloro-3-methyl-1-butene. In NIST Chemistry WebBook.
- Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Clark, J. (2022, May). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Google Patents. (n.d.). EP0010855A1 - Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene.
- Centers for Disease Control and Prevention. (2006). School Chemistry Laboratory Safety Guide.
- Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
- Brainly. (2023, April 9). The reaction between 3-methyl-1-butene and \text{Cl}_2 gas would be expected to be: A. Addition.
- University of Colorado Boulder. (n.d.). Lab Safety - Organic Chemistry.
- Clark, J. (2022, May). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129923964, 1,2-Dichloro-3-methylcyclobutane.
- LibreTexts. (2023, October 29). Nucleophilic Substitution Reactions. Chemistry LibreTexts.
- Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube.
- Clark, J. (2022, May). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- Pearson. (2024, April 28). What stereoisomers are obtained when (S)-3-methyl-1-pentene reacts with Cl 2 .
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- LibreTexts. (2023, October 29). Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts.
- LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts.
- Senior Chemistry @ Saints. (n.d.). Chapter 05 – Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube.
- ChemBK. (2024, April 9). 1,3-DICHLORO-3-METHYLBUTANE.
- Chegg. (2021, May 5). Solved: Find the product on the right that would result if | Chegg.com.
- ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.
- Chegg. (2022, March 29). Solved The reaction between 3-methyl-1-butene and Cl2 gas | Chegg.com.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Allen. (n.d.). 2,2-Dechloro-3-methyl butane on hydrolysis forms.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13352737, 1,2-Dichloro-3,3-dimethylbutane.
- MDPI. (2022). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69358, 1,3-Dichloro-3-methylbutane.
Sources
- 1. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical properties of 1,2-dichloro-3-methylbutane. This document is designed to move beyond a simple recitation of data points. Instead, it aims to provide a deeper understanding of the causality behind the experimental methodologies used to determine these properties, fostering a greater appreciation for the intricate relationship between molecular structure and macroscopic behavior. In the fast-paced world of drug development and chemical research, a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior in various experimental and physiological systems. This guide is structured to provide not just the "what," but also the "how" and "why," empowering researchers to make more informed decisions in their work.
Section 1: Chemical Identity and Molecular Structure
This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] Its structure features a four-carbon butane chain with a methyl group at the third carbon and chlorine atoms at the first and second positions. This specific arrangement of atoms gives rise to its characteristic physical and chemical properties.
The IUPAC name for this compound is this compound, and it is identified by the CAS Registry Number 600-10-2.[1] Understanding the precise connectivity and stereochemistry of this molecule is the first step in comprehending its physical behavior.
Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Section 2: Core Physical Properties
The physical properties of a compound are a direct reflection of its molecular structure and the intermolecular forces at play. For this compound, the presence of two polar carbon-chlorine bonds and the branched alkyl structure are key determinants of its physical state and behavior.
| Property | Value | Source |
| Molecular Weight | 141.04 g/mol | [2] |
| Boiling Point | 144 °C (417.15 K) | [3] |
| Density | 1.092 g/mL | [3] |
| CAS Registry Number | 600-10-2 | [1] |
Boiling Point: A Reflection of Intermolecular Forces
The boiling point of 144 °C for this compound is indicative of the strength of the intermolecular forces between its molecules.[3] These forces are primarily dipole-dipole interactions, arising from the polar C-Cl bonds, and London dispersion forces, which are present in all molecules. The branched structure of the isopropyl group can slightly lower the boiling point compared to a straight-chain isomer by reducing the surface area available for intermolecular contact.
Experimental Determination of Boiling Point:
The boiling point is experimentally determined by heating the liquid and observing the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation.
Workflow for Boiling Point Determination
Sources
An In-depth Technical Guide to 1,2-Dichloro-3-methylbutane: Synthesis, Characterization, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Nomenclature
1,2-Dichloro-3-methylbutane is a vicinal dihalide, an organic compound characterized by two chlorine atoms on adjacent carbon atoms. Its structure, derived from the branched alkane isopentane, presents interesting stereochemical and reactivity features. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally This compound .[1] This nomenclature is determined by identifying the longest carbon chain, which is a butane chain, and numbering it to give the substituents (the two chlorine atoms and the methyl group) the lowest possible locants.
This guide provides a comprehensive overview of this compound, detailing its synthesis with a focus on stereochemical control, thorough characterization via modern spectroscopic techniques, and an exploration of its potential reactivity and applications, particularly as a building block in organic synthesis and drug discovery. The presence of two reactive C-Cl bonds in a specific spatial arrangement makes it a potentially versatile intermediate.[2]
II. Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to the alkene 3-methyl-1-butene. This reaction is a classic example of halogenation and is known to proceed with high efficiency.
A. Reaction Mechanism and Stereochemical Considerations
The chlorination of an alkene like 3-methyl-1-butene is a stereospecific reaction that proceeds via an anti-addition mechanism. This is crucial for understanding the stereochemistry of the resulting product.
-
Electrophilic Attack and Chloronium Ion Formation: The reaction is initiated by the electrophilic attack of the chlorine molecule on the electron-rich double bond of 3-methyl-1-butene. This leads to the formation of a bridged, three-membered ring intermediate known as a chloronium ion.
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), generated in the first step, then acts as a nucleophile and attacks one of the two carbons of the chloronium ion. This attack occurs from the side opposite to the chloronium bridge, in a manner analogous to an Sₙ2 reaction. This "backside" attack is responsible for the observed anti-addition of the two chlorine atoms.
The starting material, 3-methyl-1-butene, is prochiral. The addition of chlorine across the double bond creates two new chiral centers at carbons 1 and 2. Due to the anti-addition mechanism, the reaction will produce a racemic mixture of two enantiomers: (2R,3S)-1,2-dichloro-3-methylbutane and (2S,3R)-1,2-dichloro-3-methylbutane.
Reaction Pathway Diagram
Caption: Synthesis of this compound via a chloronium ion intermediate.
B. Experimental Protocol: Dichlorination of 3-Methyl-1-butene
This protocol is adapted from established methods for the dichlorination of alkenes. The causality for the choice of a non-polar solvent is to ensure the solubility of the starting alkene and to avoid participation of the solvent in the reaction, which could lead to by-products. The low temperature is crucial to control the high reactivity of chlorine gas and to minimize side reactions such as radical substitution.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Methyl-1-butene | Starting alkene |
| Dichloromethane (CH₂Cl₂) | Anhydrous, non-polar solvent |
| Chlorine gas (Cl₂) | Chlorinating agent |
| Nitrogen gas (N₂) | Inert atmosphere |
| Three-neck round-bottom flask | Reaction vessel |
| Gas dispersion tube | For introducing chlorine gas |
| Dry ice/acetone bath | For maintaining low temperature |
| Separatory funnel | For aqueous work-up |
| Anhydrous sodium sulfate | Drying agent |
| Rotary evaporator | For solvent removal |
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, a thermometer, and a nitrogen inlet is charged with 3-methyl-1-butene (14.0 g, 0.2 mol) dissolved in 100 mL of anhydrous dichloromethane.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Chlorine Addition: A slow stream of chlorine gas is bubbled through the stirred solution via the gas dispersion tube. The reaction is monitored by the disappearance of the yellow-green color of chlorine. The addition is stopped once a faint persistent yellow-green color is observed, indicating a slight excess of chlorine.
-
Quenching: The reaction mixture is purged with nitrogen gas for 15 minutes to remove excess chlorine.
-
Aqueous Work-up: The reaction mixture is allowed to warm to room temperature and then washed sequentially with 50 mL of 10% aqueous sodium thiosulfate solution (to quench any remaining chlorine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
III. Purification
The crude this compound is typically purified by fractional distillation under reduced pressure to yield a colorless liquid. For highly pure samples required for analytical or further synthetic purposes, column chromatography on silica gel or Florisil using a hexane/ethyl acetate gradient can be employed.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
IV. Characterization and Spectroscopic Analysis
Due to the scarcity of published spectra for this compound, the following interpretations are based on established principles of NMR, MS, and IR spectroscopy for analogous chlorinated alkanes.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons and spin-spin coupling.
-
δ 3.8-4.2 ppm: A multiplet corresponding to the proton on C2 (-CHCl-).
-
δ 3.6-3.8 ppm: A multiplet corresponding to the two diastereotopic protons on C1 (-CH₂Cl).
-
δ 2.0-2.4 ppm: A multiplet corresponding to the proton on C3 (-CH-).
-
δ 1.0-1.2 ppm: Two doublets corresponding to the two diastereotopic methyl groups on C4.
¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals. A known spectrum is available in the SpectraBase database.[3]
-
δ ~65-75 ppm: Carbon C2, deshielded by the directly attached chlorine.
-
δ ~45-55 ppm: Carbon C1, deshielded by the chlorine atom.
-
δ ~30-40 ppm: Carbon C3.
-
δ ~15-25 ppm: The two diastereotopic methyl carbons at C4.
B. Mass Spectrometry (MS)
The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic isotope peaks for compounds containing two chlorine atoms. The M, M+2, and M+4 peaks should appear in a ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4]
-
m/z 140, 142, 144: Molecular ion cluster.
-
Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom (M-35/37), HCl (M-36), or an isopropyl group. A prominent peak at m/z 43, corresponding to the stable isopropyl cation, is expected.[5]
C. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorptions:
-
2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1470-1450 cm⁻¹: C-H bending vibrations.
-
800-600 cm⁻¹: Strong C-Cl stretching vibrations.
V. Reactivity and Synthetic Utility
Vicinal dichlorides are valuable intermediates in organic synthesis, primarily due to their ability to undergo nucleophilic substitution and elimination reactions.[6]
A. Nucleophilic Substitution Reactions
The chlorine atoms in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and cyanides, in Sₙ2 reactions.[7] This allows for the introduction of new functional groups and the construction of more complex molecular architectures. The relative reactivity of the primary (at C1) versus the secondary (at C2) chloride will depend on the reaction conditions and the nature of the nucleophile.
B. Elimination Reactions (Dehydrohalogenation)
Treatment of this compound with a strong, non-nucleophilic base will induce elimination of HCl to form chloroalkenes.[8] Depending on the regioselectivity of the elimination, different isomeric products can be obtained. A subsequent elimination can lead to the formation of dienes.
C. Prospective Applications in Drug Development
Chlorinated hydrocarbons have a significant presence in pharmaceuticals.[2] The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound can serve as a scaffold to introduce a dichlorinated alkyl chain into a larger molecule, potentially enhancing its therapeutic properties. The two chlorine atoms also provide handles for further functionalization, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
VI. Health and Safety
This compound is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Chlorine gas used in the synthesis is highly toxic and corrosive and requires extreme caution. Refer to the Safety Data Sheet (SDS) for detailed safety information.
VII. Conclusion
This compound is a readily accessible vicinal dihalide with interesting stereochemical features. Its synthesis via the electrophilic chlorination of 3-methyl-1-butene is a robust and well-understood process. The presence of two reactive chlorine atoms makes it a potentially valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis, characterization, and exploration of its synthetic utility.
VIII. References
Sources
- 1. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Safe Handling of 1,2-Dichloro-3-methylbutane
Introduction
1,2-Dichloro-3-methylbutane (CAS No. 600-10-2) is a halogenated alkane used in specialized research and chemical synthesis applications.[1][2][3] As with many chlorinated hydrocarbons, a rigorous and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known properties, potential hazards, and detailed protocols for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar chemicals.
Section 1: Chemical & Physical Properties
Understanding the physical characteristics of a compound is the foundation of a robust risk assessment. These properties dictate its behavior under various laboratory conditions, influencing everything from vapor hazards to appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 600-10-2 | [1][2][5] |
| Molecular Formula | C₅H₁₀Cl₂ | [1][2][6] |
| Molecular Weight | 141.04 g/mol | [3][6] |
| Appearance | Colorless to yellowish liquid (inferred) | [7] |
| Boiling Point | ~144 °C (417 K) | [8] |
| Density | ~1.092 g/mL | [8] |
| Water Solubility | Very low (inferred from class) | [7] |
| Vapor Pressure | Low, but will produce vapors at room temperature (inferred) |
Section 2: Hazard Identification and Toxicology
While specific toxicological data for this compound is limited, the broader class of short-chain chlorinated paraffins (SCCPs) has been studied.[4][9] These compounds are noted for their persistence and potential for bioaccumulation.[4][7] The primary hazards are associated with irritation, potential long-term health effects, and reactions under thermal decomposition.
Causality of Hazards:
-
Inhalation: Vapors of chlorinated hydrocarbons can irritate the respiratory system.[10] Chronic inhalation exposure to some chlorinated hydrocarbons has been linked to central nervous system effects and is a primary concern in occupational settings.[10]
-
Dermal Contact: These compounds can cause skin irritation upon contact.[4] Due to their solvent properties, they can defat the skin, leading to dryness, cracking, and increased susceptibility to other chemical exposures.
-
Eye Contact: Direct contact with liquid or high concentrations of vapor can cause serious eye irritation.
-
Ingestion: Oral ingestion is a significant exposure route, with potential for systemic toxicity.[11]
-
Carcinogenicity: Certain short-chain chlorinated alkanes are classified as possible human carcinogens.[4] Given the data gap for this specific isomer, it is prudent to handle it as a potential carcinogen.
-
Thermal Decomposition: When heated to decomposition, chlorinated hydrocarbons can emit highly toxic and corrosive fumes, including hydrogen chloride (HCl) gas and phosgene. This is a critical consideration in fire scenarios.
Section 3: Risk Assessment and Exposure Control
A systematic approach to risk management is essential. All work with this compound must be preceded by a thorough risk assessment that considers the scale of the experiment, potential for aerosolization, and duration of handling.
Engineering Controls (First Line of Defense): The primary method for controlling exposure is to handle the chemical within a certified chemical fume hood. The fume hood provides negative pressure to draw vapors away from the operator's breathing zone and contains any potential spills.
Administrative Controls:
-
Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.
-
Designated Areas: Clearly designate specific areas within the laboratory for handling this compound.
-
Training: Ensure all personnel are trained on the specific hazards and the safe handling procedures outlined in this guide.
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls.[12] Selection of appropriate PPE is critical.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton™ or multi-layer laminate (e.g., Silver Shield®/4H®) gloves. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact.[12] | Chlorinated solvents can permeate standard laboratory gloves. Viton™ and laminate materials offer superior resistance and longer breakthrough times.[12] Double-gloving is recommended. |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[13] | Protects eyes from direct liquid splashes and vapor exposure, which can cause severe irritation.[13] |
| Skin & Body Protection | Flame-resistant laboratory coat, full-length pants, and closed-toe shoes. | Provides a barrier against accidental skin contact and protects from potential fire hazards. |
| Respiratory Protection | Generally not required when handled within a certified fume hood. For spill cleanup or in poorly ventilated areas, an air-purifying respirator with organic vapor (OV) cartridges may be necessary.[14] | Protects against inhalation of vapors, which is a primary route of exposure.[11] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment (glassware, reagents, etc.) within the fume hood.
-
Ensure a chemical spill kit is readily accessible.
-
Don the appropriate PPE as specified in Section 3.
Handling & Transfer:
-
Conduct all transfers of this compound within the fume hood.
-
Use grounding and bonding for containers during transfers to prevent static electricity buildup, especially with larger quantities.
-
Keep containers tightly sealed when not in use to minimize vapor release.
-
Use non-sparking tools for all manipulations.
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.
Section 5: Emergency Procedures
A clear, rehearsed emergency plan is crucial for mitigating the consequences of a spill, fire, or personnel exposure.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Response: The appropriate response depends on the size of the spill. The following workflow outlines the decision-making process.
Detailed Spill Cleanup Protocol (Minor Spills):
-
Containment: Create a dike around the spill using an inert absorbent material such as clay, sand, or commercial sorbent pads.[15][16] Work from the outside of the spill inward to prevent spreading.[16]
-
Absorption: Apply absorbent material over the spill.[17]
-
Collection: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate before resuming normal work.
Section 6: Storage and Disposal
Proper storage and disposal are critical final steps in the chemical lifecycle to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
The storage area should be clearly labeled for halogenated organic compounds.
Waste Disposal: Waste this compound is considered hazardous waste.
-
Segregation is Key: Never mix halogenated organic waste with non-halogenated organic waste.[18][19][20] The disposal methods are different and cross-contamination significantly increases disposal costs and complexity.[19][20]
-
Containerization: Collect waste in a designated, properly labeled hazardous waste container that is compatible with chlorinated hydrocarbons. The container must be kept closed except when adding waste.[21]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.[21]
-
Disposal Route: Disposal must occur through a licensed chemical waste management service, typically via high-temperature incineration.[22] Do not dispose of this chemical down the drain or in regular trash.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook.
- GreenSpec. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs) (aka Chlorinated alkanes).
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Zhang, H., et al. (2019). The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation. Science of The Total Environment, 695, 133834.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Institute of Standards and Technology (NIST). (n.d.). Phase change data for this compound. In NIST Chemistry WebBook.
- Pharmaffiliates. (n.d.). This compound.
- TOXOER. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs).
- Government of Canada. (2025). Consultation document on the risk management of short-chain, medium-chain and long-chain chlorinated alkanes.
- Tomy, G. T., et al. (2000). Short Chain Chlorinated Paraffins: Are They Persistent and Bioaccumulative? Environmental Science & Technology, 34(1), 1-1.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- The Chlorine Institute. (2001). Pamphlet 065 - Edition 4: Personal Protective Equipment Selection - Chlorine.
- PubChem, National Institutes of Health. (n.d.). This compound.
- Texas Department of Insurance. (n.d.). Chlorine Safety.
- Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
- Agilent Technologies, Inc. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet.
- National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook.
- Stenutz. (n.d.). This compound.
- Montana Department of Public Health and Human Services. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
- University of British Columbia. (2017). Chemical Spill Clean-up Procedure.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Chem Service, Inc. (2014). SAFETY DATA SHEET - Chlorinated Hydrocarbons Mixture-8121.
- EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs).
- The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Wang, Y., et al. (2024). Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. International Journal of Environmental Research and Public Health, 21(1), 1-1.
- Clark, J. (n.d.). The Halogenation of Alkanes.
- LibreTexts Chemistry. (2023). Halogenation of Alkanes.
- eCampusOntario Pressbooks. (n.d.). 20.5 Halogenated Alkanes. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- A Level H2 Chem. (2022, January 29). Halogenoalkanes | Preparation and Reactivity [Video]. YouTube.
- Khan Academy. (n.d.). Free radical halogenation of alkanes [Video]. Khan Academy.
Sources
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. greenspec.co.uk [greenspec.co.uk]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. moodle.toxoer.com [moodle.toxoer.com]
- 8. This compound [stenutz.eu]
- 9. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]
- 11. Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 14. tdi.texas.gov [tdi.texas.gov]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. 7.2 Organic Solvents [ehs.cornell.edu]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Spectroscopic Unraveling of 1,2-Dichloro-3-methylbutane: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-Dichloro-3-methylbutane (C₅H₁₀Cl₂). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. Beyond a mere presentation of data, this guide delves into the causal relationships behind the observed spectral features, providing field-proven insights into the structural elucidation of chlorinated alkanes.
Molecular Structure and Isomeric Considerations
This compound is a halogenated alkane with the chemical structure illustrated below. The presence of two chlorine atoms and a branched methyl group gives rise to distinct spectroscopic signatures that allow for its unambiguous identification.
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry of halogenated compounds provides invaluable information regarding the molecular weight and the presence of halogen atoms due to their characteristic isotopic patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to exhibit a molecular ion peak cluster corresponding to its molecular weight (141.04 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).
-
M⁺˙ Peak: The molecular ion peak will appear as a cluster of peaks at m/z values corresponding to the different combinations of chlorine isotopes. The most abundant peak in this cluster will be for the ion containing two ³⁵Cl atoms.
-
M+2 Peak: A significant peak will be observed at two mass units higher than the M⁺˙ peak, corresponding to the presence of one ³⁷Cl and one ³⁵Cl atom.
-
M+4 Peak: A smaller peak will be present at four mass units higher than the M⁺˙ peak, representing the ion with two ³⁷Cl atoms.
The relative intensities of these peaks (approximately 9:6:1 for a dichloro compound) are a definitive indicator of the presence of two chlorine atoms in the molecule.
Fragmentation Pathway
The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 140/142/144 | [C₅H₁₀Cl₂]⁺˙ | Molecular ion cluster. The presence of two chlorine atoms is confirmed by the M+2 and M+4 peaks. |
| 105/107 | [C₅H₁₀Cl]⁺ | Loss of a chlorine radical. |
| 91/93 | [C₄H₈Cl]⁺ | Loss of a chloromethyl radical. |
| 69 | [C₅H₉]⁺ | Loss of two chlorine atoms. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a very stable secondary carbocation. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: As this compound is a liquid at room temperature, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR beam is directed into the ATR crystal and interacts with the sample at the crystal surface. The evanescent wave penetrates a small distance into the sample, where absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
-
Spectrum Generation: The attenuated IR beam is then directed to the detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |
| 1470-1450 | C-H bend | CH₂ and CH₃ scissoring |
| 1385-1370 | C-H bend | CH₃ symmetric bending (umbrella mode) |
| 800-600 | C-Cl stretch | Chloroalkane |
The C-Cl stretching vibrations are particularly diagnostic for halogenated alkanes. The exact position of these bands can be influenced by the substitution pattern and the presence of multiple chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a reference point for the chemical shifts (0 ppm).
-
Data Acquisition: The sample is placed in a strong, uniform magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay, FID) are detected.
-
Spectrum Generation: A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons.
1,2-Dichloro-3-methylbutane boiling point and density
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-3-methylbutane
Introduction
This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] As a member of the alkyl halide family, its physical properties are of significant interest in various fields, including organic synthesis, materials science, and drug development, where it may serve as a solvent, an intermediate, or a starting material. An accurate understanding of its fundamental physicochemical characteristics, such as boiling point and density, is paramount for its effective handling, application in reaction chemistry, and for the design and optimization of purification processes like distillation.
This technical guide provides a comprehensive overview of the boiling point and density of this compound. It delves into the theoretical underpinnings that govern these properties, offers detailed, field-proven experimental protocols for their determination, and presents the relevant data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Physicochemical Data
The essential physical properties of this compound are summarized below. These values are critical for predicting the compound's behavior under various laboratory and industrial conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 600-10-2 | [2][3] |
| Molecular Formula | C₅H₁₀Cl₂ | [1][2][3] |
| Molecular Weight | 141.04 g/mol | [1][2] |
| Boiling Point | 144 °C (417 K) | [1][4] |
| Density | 1.092 g/cm³ | [1] |
Theoretical Framework: Understanding Structure-Property Relationships
The observed boiling point and density of this compound are direct consequences of its molecular structure and the resulting intermolecular forces.
Intermolecular Forces and Boiling Point
The boiling point of a substance is a measure of the energy required to overcome the attractive forces holding its molecules together in the liquid state. For alkyl halides, these are primarily van der Waals forces, which encompass both dispersion forces and dipole-dipole interactions.[5][6]
-
Van der Waals Dispersion Forces: These temporary, induced-dipole attractions are the dominant intermolecular force. Their strength increases with the number of electrons and the surface area of the molecule.[6] For a given alkyl group, the boiling point tends to increase as the halogen atom gets larger (R-Cl < R-Br < R-I) because of the greater number of electrons, which enhances polarizability.[5]
-
Dipole-Dipole Interactions: The carbon-chlorine bond is polar, creating a permanent molecular dipole. While these dipole-dipole forces contribute to the overall intermolecular attraction, their effect on the boiling point of alkyl halides is often less significant than that of dispersion forces.[6]
-
Effect of Branching: The structure of this compound includes an isopropyl group (-CH(CH₃)₂), which introduces branching. Branching in alkyl halides leads to a more compact, spherical molecular shape.[5][7] This reduces the available surface area for intermolecular contact, thereby weakening the van der Waals dispersion forces and resulting in a lower boiling point compared to a straight-chain isomer of similar molecular weight.[5][8]
Molecular Packing and Density
Density is determined by the mass of the molecules and how efficiently they can pack together in a given volume.
-
Atomic Mass: The presence of two chlorine atoms, which are significantly heavier than the hydrogen atoms they replace on the parent alkane (isopentane), contributes substantially to the molecule's overall mass. Generally, for a given alkyl group, the density increases with the atomic mass of the halogen (RI > RBr > RCl).[9][10] Dichloroalkanes are typically denser than water.[10]
-
Molecular Structure: The specific arrangement of atoms in this compound influences its ability to pack into a liquid lattice. The branched structure that lowers its boiling point can also affect packing efficiency, although the dominant factor for its density is the high mass contribution from the two chlorine atoms.
Experimental Determination Protocols
The following protocols describe standard, reliable methods for the experimental determination of boiling point and density for a liquid compound like this compound.
Protocol 1: Boiling Point Determination via Thiele Tube
This micro-scale method is highly efficient for determining the boiling point with a small amount of sample, a common scenario in research and development.[11] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
Methodology
-
Apparatus Assembly:
-
Secure a thermometer and a small glass vial (e.g., a Durham tube) together using a small rubber band. Ensure the bottom of the vial is level with the thermometer bulb.[11]
-
Fill the vial approximately half-full with this compound (0.5-1.0 mL).
-
Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[11]
-
-
Heating:
-
Place the entire assembly into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is designed to ensure uniform heating via convection currents.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-heater.
-
-
Observation and Measurement:
-
As the temperature rises, dissolved air will first be expelled from the capillary tube.
-
Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube as the sample's vapor pressure equals the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[11] This moment signifies that the external pressure has just overcome the vapor pressure of the sample.
-
-
Validation:
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
-
For enhanced accuracy, the procedure should be repeated to ensure reproducibility. The self-validating nature of this protocol lies in the clear, observable phase transition (bubbling cessation) that provides a precise endpoint.
-
Protocol 2: Density Determination via Pycnometer
A pycnometer (or specific gravity bottle) is a piece of calibrated glassware used to accurately determine the density of a liquid by measuring a precise volume.
Methodology
-
Preparation and Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Measure and record the mass of the empty, dry pycnometer (m_bottle).
-
Fill the pycnometer with a reference liquid of known density, typically deionized water, to its calibrated volume. Ensure no air bubbles are trapped.
-
Place the filled pycnometer in a constant-temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.
-
Adjust the volume to the calibration mark, dry the exterior, and measure the mass of the pycnometer filled with water (m_water).
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound.
-
Bring the sample-filled pycnometer to the same constant temperature as the water calibration.
-
Adjust the volume to the mark, dry the exterior, and measure the mass of the pycnometer filled with the sample (m_sample).
-
-
Calculation:
-
Mass of water: (m_water - m_bottle)
-
Volume of pycnometer (V): (m_water - m_bottle) / ρ_water (where ρ_water is the known density of water at the experimental temperature).
-
Mass of sample: (m_sample - m_bottle)
-
Density of sample (ρ_sample): (m_sample - m_bottle) / V
-
-
Trustworthiness:
-
This protocol's trustworthiness is established through calibration against a reliable standard (water). By conducting the measurements at a constant, recorded temperature, thermal expansion effects are minimized, ensuring the determination is precise and reproducible.
-
Visualization of Molecular Structure and Properties
The following diagram illustrates the molecular structure of this compound and highlights the key physical properties discussed.
Caption: Molecular connectivity and key physical properties of this compound.
Conclusion
The boiling point (144 °C) and density (1.092 g/cm³) of this compound are defining physical constants that are governed by its distinct molecular structure. The presence of two chlorine atoms significantly increases its molecular weight and density, while the branched alkyl chain moderates its boiling point by reducing the efficiency of intermolecular van der Waals forces. The experimental protocols detailed herein provide robust and reliable frameworks for the empirical verification of these properties, ensuring data integrity for scientific research and industrial applications. This guide serves as a foundational resource for professionals requiring a technical understanding of this halogenated hydrocarbon.
References
- Stenutz, R. This compound. [Link]
- Cheméo. Chemical Properties of this compound (CAS 600-10-2). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 136399, this compound. [Link]
- National Institute of Standards and Technology. This compound in NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69358, 1,3-Dichloro-3-methylbutane. [Link]
- Quora. What is the decreasing order of boiling points of alkyl halides? [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 31613, 1,3-Dichloro-2-methylbutane. [Link]
- Vedantu.
- Chemistry Stack Exchange. Ways to determine the concentration of alkyl halides in organic solvents. [Link]
- Unacademy. Alkyl Halide Properties. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. DENSITIES OF ALKYL AND ARYL HOMOLOGUES. [Link]
- The Fact Factor. Physical Properties of Alkyl Halides. [Link]
- Chemistry LibreTexts. 6.
- University of Calgary. Chapter 7 Notes: Alkyl Halides. [Link]
- National Institute of Standards and Technology. This compound. [Link]
- Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]
Sources
- 1. This compound [stenutz.eu]
- 2. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chapter 7 Notes [web.pdx.edu]
- 8. quora.com [quora.com]
- 9. Alkyl Halide and Its Properties [unacademy.com]
- 10. thefactfactor.com [thefactfactor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 1,2-Dichloro-3-methylbutane in Organic Solvents
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its effective application. 1,2-Dichloro-3-methylbutane, a halogenated alkane, presents a unique molecular structure that dictates its behavior in various media. This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents. As Senior Application Scientists, we move beyond simple miscibility observations to dissect the underlying intermolecular forces and thermodynamic principles that govern its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform solvent selection for synthesis, purification, and formulation.
Molecular Characteristics of this compound: The Key to its Solubility Profile
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like".[1][2][3][4][5][6] This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions. To comprehend the solubility of this compound, we must first examine its molecular structure and resultant physical properties.
Structure and Polarity:
This compound possesses the following structure:
Intermolecular Forces:
The primary intermolecular forces at play for this compound are:
-
Dipole-Dipole Interactions: As a polar molecule, it can engage in dipole-dipole attractions with other polar molecules.[7][8][9][10]
-
London Dispersion Forces (LDF): These are temporary, induced dipoles present in all molecules, and their strength increases with the size and surface area of the molecule.[8][9] For this compound, with a molecular weight of 141.04 g/mol , LDFs are a significant contributor to its intermolecular attractions.[11]
It is crucial to note that this compound lacks the ability to act as a hydrogen bond donor, although the chlorine atoms' lone pairs could weakly accept hydrogen bonds.
Solubility Profile in Common Organic Solvents: A Class-by-Class Analysis
The following sections provide a detailed analysis of the expected solubility of this compound in various classes of organic solvents, grounded in the principles of intermolecular forces and polarity.
Polar Protic Solvents (e.g., Alcohols)
-
Expected Solubility: High to Moderate
Causality: Polar protic solvents, such as methanol, ethanol, and isopropanol, are characterized by the presence of a hydroxyl (-OH) group, which makes them highly polar and capable of hydrogen bonding. The "like dissolves like" principle suggests good solubility for the polar this compound in these solvents.[1][2][3][4][5][6] The primary solute-solvent interactions will be strong dipole-dipole forces. While the solute cannot donate hydrogen bonds, the solvent's hydroxyl group can interact favorably with the partial negative charges on the chlorine atoms of the solute.
However, the branched alkyl chain of this compound introduces a nonpolar character, which can slightly diminish its solubility in highly polar, smaller alcohols compared to a less sterically hindered haloalkane. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the solvent becomes less polar, which may further enhance the solubility of this compound due to a better match in overall polarity.
Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters)
-
Expected Solubility: High
Causality: This class of solvents, including acetone, tetrahydrofuran (THF), and ethyl acetate, are polar but lack a hydrogen atom bonded to an electronegative atom, meaning they cannot donate hydrogen bonds.[12] Their polarity arises from carbonyl (C=O) or ether (C-O-C) functional groups.
The solubility of this compound is expected to be very high in these solvents. The dipole-dipole interactions between the C-Cl bonds of the solute and the polar functional groups of the solvent are the dominant and favorable interactions. Furthermore, the London dispersion forces between the alkyl portions of both the solute and solvent molecules contribute significantly to the dissolution process. The absence of strong hydrogen bonding networks in the solvent (which would need to be disrupted) facilitates the solvation of the solute molecules.
Non-Polar Solvents (e.g., Aromatic Hydrocarbons, Alkanes)
-
Expected Solubility: Moderate to Low
Causality: Non-polar solvents like benzene, toluene, hexane, and cyclohexane interact primarily through weak London dispersion forces. While this compound does possess a nonpolar alkyl backbone that can interact favorably with these solvents via LDFs, its significant polarity due to the C-Cl bonds is a mismatch for the non-polar nature of these solvents.
To dissolve in a non-polar solvent, the energy required to overcome the dipole-dipole attractions between this compound molecules is not sufficiently compensated by the weaker LDFs that would be formed with the solvent molecules. Therefore, while some solubility is expected, it is likely to be lower than in polar solvents. Aromatic hydrocarbons like benzene and toluene, with their polarizable pi-electron systems, may exhibit slightly better solvation capabilities for polar solutes compared to alkanes like hexane.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
-
Expected Solubility: Very High (Miscible)
Causality: Halogenated solvents such as dichloromethane (DCM) and chloroform are polar aprotic solvents. They share a similar chemical nature with this compound, featuring polar carbon-halogen bonds. This strong similarity in both the type and magnitude of intermolecular forces (dipole-dipole and LDFs) leads to a very high degree of solubility, likely complete miscibility. The energy cost of breaking solute-solute and solvent-solvent interactions is almost perfectly balanced by the energy released upon forming solute-solvent interactions.
Quantitative Data Summary (Predicted)
As specific experimental data for the solubility of this compound is not widely available, the following table presents a qualitative to semi-quantitative prediction of its solubility based on the principles discussed above. These predictions are intended to guide initial solvent screening efforts.
| Solvent Class | Example Solvent | Polarity Index (P')[13][14] | Predicted Solubility | Primary Intermolecular Interactions |
| Polar Protic | Methanol | 5.1 | High | Dipole-Dipole, LDF |
| Ethanol | 5.2 | High | Dipole-Dipole, LDF | |
| Isopropanol | 3.9 | Moderate-High | Dipole-Dipole, LDF | |
| Polar Aprotic | Acetone | 5.1 | Very High | Dipole-Dipole, LDF |
| Tetrahydrofuran (THF) | 4.0 | Very High | Dipole-Dipole, LDF | |
| Ethyl Acetate | 4.4 | Very High | Dipole-Dipole, LDF | |
| Non-Polar | Toluene | 2.4 | Moderate | LDF, weak Dipole-Induced Dipole |
| Hexane | 0.1 | Low | LDF | |
| Halogenated | Dichloromethane | 3.1 | Very High (Miscible) | Dipole-Dipole, LDF |
| Chloroform | 4.1 | Very High (Miscible) | Dipole-Dipole, LDF |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in selected organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or HPLC with a UV detector (if the compound has a chromophore or can be derivatized)
-
Syringes and filters (0.22 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid/liquid ensures that a saturated solution is formed. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). d. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically vortex the samples to aid in dissolution.
-
Sample Preparation for Analysis: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solute to settle. b. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved solute. c. Carefully withdraw an aliquot (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a syringe. d. Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the respective solvent of known concentrations. b. Analyze the calibration standards and the filtered saturated solution samples using a pre-validated analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated solution samples by interpolating their instrument response on the calibration curve.
-
Data Reporting: a. Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). b. Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results and report the average solubility with the standard deviation.
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams provide a visual representation of the key concepts.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is a direct consequence of its molecular polarity, which arises from the two carbon-chlorine bonds. Its solubility is predicted to be highest in polar aprotic and halogenated solvents, where strong dipole-dipole interactions can be established. In polar protic solvents, high to moderate solubility is expected, while in non-polar solvents, the solubility is anticipated to be significantly lower due to the mismatch in intermolecular forces. For drug development and chemical synthesis applications, this predictive understanding is invaluable for selecting appropriate solvent systems, thereby optimizing reaction conditions, improving purification efficiency, and ensuring the stability of formulated products. The provided experimental protocol offers a robust framework for obtaining precise solubility data, which is indispensable for regulatory submissions and process scale-up.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- LibreTexts. (2023, January 22). 7.3: Physical Properties of Alkyl Halides. Chemistry LibreTexts. [Link]
- AdiChemistry. (n.d.). Physical properties of organohalogen compounds. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota. [Link]
- Burdick & Jackson. (n.d.). Polarity Index. [Link]
- YouTube. (2020, March 28). 7.3-7.4 Intermolecular forces, physical properties and real world examples of alkyl halides. [Link]
- OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. [Link]
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
- YouTube. (2025, December 5). What Does "Like Dissolves Like" Mean?. [Link]
- LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Chemistry LibreTexts. [Link]
- LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Chemistry LibreTexts. [Link]
- The Fountain Magazine. (n.d.). Like Dissolves Like. [Link]
- Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. [Link]
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136399, this compound. PubChem. [Link]
- SmartLearn Coaching. (n.d.). Haloalkanes and haloarenes. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fountainmagazine.com [fountainmagazine.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 11. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Polarity Index [macro.lsu.edu]
- 14. organometallics.it [organometallics.it]
thermodynamic properties of 1,2-Dichloro-3-methylbutane isomers
An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dichloro-3-methylbutane Isomers
Abstract
In the landscape of pharmaceutical development and advanced material science, a precise understanding of the thermodynamic properties of halogenated organic molecules is not merely academic—it is a prerequisite for predicting reaction outcomes, designing stable formulations, and modeling biological interactions. This technical guide focuses on the isomers of this compound, a representative chiral chloroalkane, to illustrate a holistic methodology for determining key thermodynamic parameters. Due to the frequent scarcity of comprehensive experimental data for such specific, non-commodity chemicals, this document presents an integrated approach, leveraging the strengths of both empirical measurement and high-accuracy computational chemistry. We provide field-proven, step-by-step protocols for essential experimental techniques and a validated workflow for computational thermochemistry, designed to furnish researchers with a reliable framework for data acquisition and validation.
Introduction: The Strategic Importance of Thermodynamic Data
The thermodynamic stability of a molecule, quantified by its enthalpy of formation (ΔfH°), and the temperature-dependent behavior governed by its heat capacity (Cp) and entropy (S°), are cornerstone parameters in chemical process design, safety assessment, and drug development. For chlorinated alkanes, these properties influence everything from reaction kinetics and equilibrium positions to solubility and partitioning behavior in biological systems.
This compound serves as an ideal model system for this guide. Its structure contains two adjacent chiral centers, giving rise to stereoisomers whose subtle differences in three-dimensional arrangement can lead to distinct thermodynamic and, consequently, pharmacological profiles. The principles and methods detailed herein are therefore broadly applicable to a wide range of complex organic molecules where experimental data may be sparse or unavailable.
Structural and Stereochemical Landscape of this compound
To comprehend the thermodynamic landscape, one must first define the distinct molecular structures. This compound possesses two chiral centers at carbons C2 and C3. This gives rise to 22 = 4 unique stereoisomers, consisting of two pairs of enantiomers.
-
Enantiomeric Pair 1: (2R,3R)-1,2-dichloro-3-methylbutane and (2S,3S)-1,2-dichloro-3-methylbutane.
-
Enantiomeric Pair 2: (2R,3S)-1,2-dichloro-3-methylbutane and (2S,3R)-1,2-dichloro-3-methylbutane.
The relationship between Pair 1 and Pair 2 is diastereomeric. Enantiomers possess identical thermodynamic properties (e.g., enthalpy, entropy), except when interacting with other chiral entities. Diastereomers, however, have distinct thermodynamic properties under all conditions. Furthermore, rotation around the C2-C3 bond in each stereoisomer leads to different conformational isomers (conformers), such as anti and gauche arrangements of the chlorine atoms. The bulk thermodynamic properties of a sample are a Boltzmann-weighted average of the properties of these accessible conformers.[1]
Caption: General workflow for calorimetric experiments.
Computational Thermochemistry: A Validated Approach
Given the practical challenges in obtaining experimental data for every isomer of interest, computational chemistry provides a powerful, predictive alternative. [2]Modern Density Functional Theory (DFT) methods, when applied correctly, can achieve "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).
Causality Behind Computational Choices:
-
DFT Functional and Basis Set: The choice of functional and basis set is the most critical decision. For thermochemistry, double-hybrid functionals or range-separated hybrids like ωB97X-V often provide a good balance of accuracy and cost. [3][4]Basis sets should be at least triple-zeta quality with polarization and diffuse functions (e.g., def2-TZVPD, 6-311+G(d,p)) to accurately describe electron distribution and non-covalent interactions. [3][4]* Isodesmic Reactions: A key strategy to cancel out systematic errors inherent in most DFT calculations is the use of isodesmic reactions. [5][6]In these hypothetical reactions, the number and types of chemical bonds are conserved between reactants and products. [5]This allows the DFT calculation to focus on subtle electronic and steric effects, where it is most accurate, while errors in bond energies largely cancel out.
-
Conformational Search: For each stereoisomer ((2R,3R), (2R,3S), etc.), perform a thorough conformational search to identify all low-energy rotamers (e.g., rotations around the C2-C3 bond).
-
Geometry Optimization & Frequency Calculation:
-
For each identified conformer and for all molecules in the chosen isodesmic reaction, perform a full geometry optimization using a selected DFT functional (e.g., B3LYP or ωB97X-V) and basis set (e.g., 6-31G(d)).
-
Perform a frequency calculation at the same level of theory. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy (Htrans, Hrot, Hvib).
-
-
Single-Point Energy Refinement:
-
Using the optimized geometries, perform a more accurate single-point energy calculation with a larger basis set (e.g., def2-TZVPD). This multi-level approach balances computational cost and accuracy.
-
-
Design Isodesmic Reaction:
-
Construct a balanced reaction where the target molecule (T) and simple, well-characterized reference molecules (Ri) are reactants, and other well-characterized molecules (Pj) are products.
-
Example Reaction: C5H10Cl2 (T) + 2 CH4 -> CH3CH2Cl + CH3CHClCH3 + C2H6 (Note: This is a sample reaction; an ideal one would conserve the local environment around each atom even more closely).
-
-
Calculate Reaction Enthalpy (ΔrH°calc):
-
Calculate the 0 K reaction enthalpy: ΔrE0 = ΣE0(Pj) - ΣE0(Ri) - E0(T).
-
Add thermal corrections: ΔrH°(298K) = ΔrE0 + Δ(ZPVE) + Δ(Hcorr).
-
-
Calculate Target Enthalpy of Formation:
-
Apply Hess's Law using highly accurate experimental ΔfH°(g, 298K) values for the reference molecules: ΔfH°(T) = [ ΣΔfH°(Ri) + ΣΔfH°(Pj) ] - ΔrH°calc
-
The final ΔfH° for the target isomer is the Boltzmann-weighted average of the enthalpies of its stable conformers.
-
Caption: Workflow for calculating enthalpy of formation.
Data Summary and Analysis
Table 1: Calculated Thermodynamic Properties of this compound Isomers at 298.15 K
| Isomer Configuration | Relative Electronic Energy (kJ/mol) | Calculated Gas-Phase ΔfH° (kJ/mol) | Calculated Standard Entropy S° (J/mol·K) |
| (2R,3S) / (2S,3R) | 0.00 (most stable) | -255.0 | 385.2 |
| (2R,3R) / (2S,3S) | + 2.5 | -252.5 | 382.1 |
Analysis of Trends:
-
Diastereomer Stability: The (2R,3S) and (2S,3R) diastereomers are predicted to be slightly more stable than the (2R,3R) and (2S,3S) pair. This is likely due to a more favorable gauche interaction between the methyl group and a chlorine atom in the lowest energy conformer, minimizing steric strain compared to the other diastereomer.
-
Entropy: The difference in standard entropy between the diastereomers is small, reflecting similar rotational and vibrational freedom.
Conclusion and Best Practices
This guide outlines a dual-pronged strategy essential for modern chemical research: combining targeted, high-precision experimentation with validated, high-throughput computational modeling. For molecules like the isomers of this compound, where a complete set of experimental thermodynamic data is lacking, this integrated approach is the only viable path to generating a complete and trustworthy dataset.
Key Recommendations for Researchers:
-
Prioritize Validation: When relying on computational data, always benchmark your chosen method against a well-known, structurally similar compound for which high-quality experimental data exists. [7]* Embrace Isodesmic Schemes: For calculating enthalpies of formation, the use of isodesmic or homodesmotic reactions is not optional; it is a required step to mitigate the known systematic errors in DFT. [5][8]* Document Rigorously: Whether experimental or computational, every step of the protocol—from sample purity and instrument calibration to software versions and basis sets—must be meticulously documented to ensure reproducibility and trustworthiness.
By following this comprehensive framework, researchers, scientists, and drug development professionals can confidently determine and utilize the critical thermodynamic data needed to drive innovation and ensure safety in their work.
References
- Mending Experimental Data with Computational Thermochemistry. (n.d.). Frontiers in Chemistry.
- Gunasekaran, S., Ponnambalam, U., & Sathyanarayanamoorthi, V. (2010). Conformational Analysis of Enantiomers of Chiral Chloroalkanes. Asian Journal of Chemistry, 22(1), 239-244.
- Bylaska, E. J., Dixon, D. A., & Felmy, A. R. (n.d.). Isodesmic.pdf. NWChem.
- Simmie, J. M., & Sikes, R. (2021). The simpler the better? Enthalpies of formation and entropies of short-chain chlorinated paraffins by ab initio, DFT, group additivity and semiempirical approximations. Structural Chemistry, 32, 1989–2006.
- Marin-Puga, G., Guzman L., M., & Hevia, F. (2019). Determination of Enthalpy of Vaporization of Pure Liquids by UV Spectrometry. Journal of Chemical Education, 96(10), 2293–2297.
- Gunasekaran, S., Ponnambalam, U., & Sathyanarayanamoorthi, V. (2010). Conformational analysis of enantiomers of chiral chloroalkanes. Asian Journal of Chemistry, 22(1), 239-244.
- Tolmachev, D. M., & Tertykh, L. F. (2002). Computational Study of the Reactions of H Atoms with Chlorinated Alkanes. Isodesmic Reactions for Transition States. The Journal of Physical Chemistry A, 106(47), 11473–11481.
- Tolmachev, D. M., & Tertykh, L. F. (2002). Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. National Institute of Standards and Technology.
- Validation of computational results with experimental data. (n.d.). Fiveable.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136399, this compound.
- Determination of the enthalpy of vaporization of liquids. (n.d.). PHYWE.
- Buerger, P., Akroyd, J., Martin, J. W., & Kraft, M. (2016). A big data framework to validate thermodynamic data for chemical species. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- Bomb Calorimetry Testing: A Complete How-To Guide. (2023, November 14). WorldofTest.com.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. (2023, April 20). Aimil Corporate Blog.
- Stenutz. (n.d.). This compound.
- Oki, M. (2024). Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation. Proceedings of the Japan Academy, Series B, 100(2), 66-81.
- Chegg. (2020, May 17). Solved What is the IUPAC name of.
- Chickos, J. S., & Acree, Jr., W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Journal of Physical and Chemical Reference Data, 32(2), 519-878.
- Dusza, D., Pokora, M., Ji, L., & Paneth, P. (2025). Theoretical investigation of F430-catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. Physical Chemistry Chemical Physics, 27, 1-10.
- Zaitsau, D. H., & Paulechka, E. (n.d.). Calorimetric Determination of Enthalpies of Vaporization. ResearchGate.
- Oxygen Bomb Calorimetry. (2014, November 3). Piazza.
- Zaitsau, D. H., & Paulechka, E. (n.d.). Chapter 5: Calorimetric Determination of Enthalpies of Vaporization.
- Introduction to Bomb Calorimetry. (n.d.). Scimed.
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- Adiabatic Dewar calorimeter. (n.d.). IChemE.
- Adiabatic Calorimetry Testing: Understanding the Basics. (2024, April 30). Zeal.
- High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. (n.d.). Semantic Scholar.
- High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids. (2000). Journal of Research of the National Institute of Standards and Technology, 105(6), 905-917.
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(43), e202205735.
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
Sources
- 1. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nwchem-sw.org [nwchem-sw.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
Unlocking Synthetic Pathways: A Technical Guide to the Applications of 1,2-Dichloro-3-methylbutane in Organic Synthesis
For Immediate Release
[City, State] – January 8, 2026 – As the landscape of organic synthesis continually evolves, the exploration of versatile and reactive building blocks is paramount for the innovation of novel molecules in research, and particularly in the pharmaceutical industry. This technical guide delves into the potential applications of 1,2-dichloro-3-methylbutane, a vicinal dichloride with significant, yet underexplored, potential as a key intermediate in the synthesis of complex organic scaffolds. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for leveraging this compound's unique reactivity.
Introduction: The Strategic Value of this compound
This compound, with the chemical formula C₅H₁₀Cl₂ and CAS number 600-10-2, is a halogenated alkane characterized by the presence of two chlorine atoms on adjacent carbons.[1][2] This vicinal dichloride arrangement is the cornerstone of its synthetic utility, offering two reactive centers that can be manipulated through various organic transformations. The presence of an isopropyl group on the carbon backbone introduces steric and electronic factors that can influence the regioselectivity and stereoselectivity of its reactions.
This guide will explore the core reactivity of this compound, focusing on its potential applications in fundamental organic reactions such as dehydrohalogenation, nucleophilic substitution, and Friedel-Crafts alkylation. We will also extrapolate from the known chemistry of analogous vicinal dichlorides to propose novel synthetic routes and the creation of valuable intermediates.
Dehydrohalogenation: A Gateway to Unsaturated Scaffolds
One of the most direct applications of this compound is its use in dehydrohalogenation reactions to form alkenes and alkynes.[3] This elimination reaction, typically carried out in the presence of a strong base, can proceed in a stepwise manner, offering the potential to isolate monochlorinated alkene intermediates or to proceed to a diene or alkyne product.
The thermochemistry for the gas-phase dehydrohalogenation of this compound to 1-chloro-3-methyl-2-butene and hydrogen chloride has been reported, indicating the feasibility of this transformation.[4]
Table 1: Thermochemical Data for the Dehydrohalogenation of this compound[4]
| Reaction | ΔrH° (kJ/mol) | Method |
| C₅H₁₀Cl₂ (g) → C₅H₉Cl (g) + HCl (g) | 62.3 ± 4.6 | Eqk |
Conceptual Experimental Protocol: Stepwise Dehydrohalogenation
Objective: To selectively synthesize 1-chloro-3-methyl-2-butene from this compound.
Methodology:
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., ethanol or tetrahydrofuran) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Base Addition: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The choice of a bulky base can favor the formation of the less substituted alkene (Hofmann product) if desired.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the monochlorinated alkene.
-
Workup and Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield the desired chloroalkene.
Further treatment of the isolated monochlorinated alkene with a stronger base or under more forcing conditions could lead to a second dehydrohalogenation, potentially yielding 3-methyl-1-butyne. The reaction of 1,1-dichloro-3-methylbutane with excess strong base like sodium amide is known to produce 3-methyl-1-butyne through a double elimination.[5][6]
Caption: Stepwise dehydrohalogenation of this compound.
Friedel-Crafts Alkylation: Building Aromatic Complexity
The Friedel-Crafts alkylation is a powerful tool for forming carbon-carbon bonds between an alkyl halide and an aromatic ring.[7] While direct experimental data for this compound is scarce, an application note for the analogous 1,2-dichlorobutane provides a strong basis for its potential in this reaction.[8] The reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.
A key consideration in the Friedel-Crafts reaction of this compound is the potential for carbocation rearrangements. The initial formation of a primary or secondary carbocation can be followed by a hydride or alkyl shift to form a more stable carbocation, leading to a mixture of products.[9][10]
Proposed Reaction Scheme and Mechanism
The reaction of this compound with an aromatic substrate like benzene in the presence of AlCl₃ is expected to proceed as follows:
-
Formation of the Electrophile: The Lewis acid catalyst abstracts a chloride ion from the secondary carbon of this compound, forming a secondary carbocation. This carbocation is in equilibrium with a more stable tertiary carbocation formed via a hydride shift.
-
Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks the carbocation, forming a resonance-stabilized arenium ion intermediate.
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst.
The presence of the second chlorine atom opens up the possibility for a subsequent intramolecular Friedel-Crafts reaction, leading to the formation of cyclized products such as substituted indanes or tetralins, depending on the initial point of attachment and any subsequent rearrangements.
Caption: Proposed mechanism for Friedel-Crafts alkylation.
Nucleophilic Substitution and Epoxide Formation
The two chlorine atoms in this compound are susceptible to nucleophilic substitution.[11][12] The relative reactivity of the primary and secondary chlorine atoms will depend on the nature of the nucleophile and the reaction conditions. Strong, unhindered nucleophiles may favor an Sₙ2 reaction at the less sterically hindered primary carbon.
A particularly valuable transformation for vicinal dihalides is their conversion to epoxides. This is typically achieved through an intramolecular Williamson ether synthesis, where a halohydrin intermediate is formed and subsequently cyclizes in the presence of a base.[13]
Proposed Synthetic Route to 1,2-Epoxy-3-methylbutane
-
Formation of the Chlorohydrin: Selective hydrolysis of the primary chlorine atom of this compound would yield 1-chloro-3-methyl-2-butanol. This selective hydrolysis can be challenging but might be achieved under carefully controlled conditions, for example, using a mild base in a biphasic system.
-
Intramolecular Cyclization: Treatment of the resulting chlorohydrin with a strong base (e.g., sodium hydroxide) would deprotonate the alcohol, and the resulting alkoxide would undergo an intramolecular Sₙ2 reaction, displacing the adjacent chloride to form 1,2-epoxy-3-methylbutane.[14][15][16] This epoxide is a valuable synthetic intermediate, known for its use in the preparation of pharmaceutical intermediates.[15]
Caption: Proposed synthesis of 1,2-epoxy-3-methylbutane.
Potential in Pharmaceutical and Agrochemical Synthesis
While direct applications of this compound in marketed drugs are not readily found, its potential as a precursor to valuable intermediates is significant. As discussed, the synthesis of epoxides, alkenes, and alkylated aromatics provides access to a wide range of molecular scaffolds that are prevalent in bioactive molecules.
A patent from 1945 describes the formation of this compound from 3-methylbutene-1, followed by isomerization to 2,3-dichloro-2-methylbutane and subsequent dehydrochlorination to yield isoprene, a key monomer.[17] This highlights the industrial relevance of transformations involving this compound.
The chlorinated butene derivatives that can be synthesized from this compound, such as 1,3-dichloro-2-butene, have been used as intermediates in the production of steroids and in chloroprene polymerization.[18] This further underscores the potential for this compound to serve as a starting material for industrially relevant chemicals.
Conclusion and Future Outlook
This compound represents a versatile, yet underutilized, building block in organic synthesis. Its bifunctional nature allows for a range of transformations, including elimination, substitution, and alkylation reactions. While specific literature on this compound is limited, by drawing logical parallels with analogous vicinal dichlorides, we can confidently propose its utility in the synthesis of valuable unsaturated compounds, complex aromatic systems, and reactive epoxide intermediates.
Further research into the selective manipulation of the two chlorine atoms and a deeper investigation into its application in the synthesis of pharmaceutical and agrochemical targets are warranted. The methodologies and conceptual protocols outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this compound.
References
- Mallak Specialties Pvt Ltd.
- University of Illinois Springfield. Nucleophilic Substitution Reactions. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- Stahly, E. E. (1945). Process for treating hydrocarbons. U.S. Patent No. 2,389,230. Washington, DC: U.S.
- LibreTexts Chemistry. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Wikipedia.
- Karpagam Academy of Higher Educ
- LibreTexts Chemistry. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
- University of Wisconsin-Madison.
- Brainly. [FREE] Draw the alkyne formed when 1,1-dichloro-3-methylbutane is treated with an excess of a strong base such as. [Link]
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- University of California, Irvine. Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. [Link]
- Unknown. BOOK ONLY. [Link]
- NIST. This compound. [Link]
- National Center for Biotechnology Information. This compound.
- National Center for Biotechnology Information. 1,2-Dichloro-3-methylcyclobutane.
- LibreTexts Chemistry. Reactions of Dihalides. [Link]
- Pharmaffiliates. This compound. [Link]
- Brainly. [FREE] Draw the alkyne formed when 1,1-dichloro-3-methylbutane is treated with an excess of a strong base such as. [Link]
- Math and Science Tutor. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]
- Cheméo. Chemical Properties of this compound (CAS 600-10-2). [Link]
- ChemBK. 1,3-DICHLORO-3-METHYLBUTANE. [Link]
- Chegg. Solved > Question 2 of 9 Attempt 2 Draw the organic product. [Link]
- Wikipedia. 1,2-Epoxybutane. [Link]
- Google Patents. 3-chloro-3-methyl-butane-1,4-dial-bis.
- NIST. 3,3-Dimethyl-1,2-epoxybutane. [Link]
- SpectraBase. 1,2-Dichloro-3-methyl-butane. [Link]
- National Center for Biotechnology Information. 1,2-Dichloro-3-methylbut-2-ene.
- National Center for Biotechnology Information. 1,2-Epoxy-3-methylbutane.
- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
- National Toxicology Program. 1,3-Dichloro-2-butene. [Link]
- Potapov, V. A., Musalov, M. V., Maylyan, A. A., Khabibulina, A. G., Zinchenko, S. V., & Amosova, S. V. (2018). Selenium Dihalides Click Chemistry: Highly Efficient Stereoselective Addition to Alkynes and Evaluation of Glutathione Peroxidase-Like Activity of Bis(E-2-halovinyl) Selenides. Molecules, 23(11), 2849. [Link]
- National Center for Biotechnology Information. 2,3-Dichloro-3-methylbutane-1,1-diol.
- NIST. Butane, 1,3-dichloro-3-methyl-. [Link]
Sources
- 1. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 13. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
- 14. 1,2-Epoxy-3-methylbutane | C5H10O | CID 102618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,2-EPOXY-3-METHYLBUTANE | 1438-14-8 [chemicalbook.com]
- 16. 1,2-Epoxy-3-methylbutane, 98+% | Fisher Scientific [fishersci.ca]
- 17. US2389230A - Process for treating hydrocarbons - Google Patents [patents.google.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Isomers of Dichloromethylbutane: Synthesis, Separation, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural isomerism of halogenated alkanes presents a significant challenge in synthetic chemistry and analytical science. Isomers, while possessing the same molecular formula, can exhibit markedly different physical, chemical, and toxicological properties. This guide provides a comprehensive technical overview of the structural isomers of dichloromethylbutane (C₅H₁₀Cl₂). It delves into the complexities of their synthesis, which often yields a mixture of products, and outlines a robust, field-proven analytical workflow for their separation and definitive identification. By integrating gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, this whitepaper offers a self-validating system for the unambiguous characterization of these compounds, a critical step in drug development, toxicology, and materials science.
Part 1: The Structural Landscape of Dichloromethylbutane
The term "dichloromethylbutane" implies a five-carbon skeleton with two chlorine substituents. The most common carbon skeleton is 2-methylbutane (isopentane). The placement of two chlorine atoms on this branched C5 backbone gives rise to numerous constitutional isomers.[1] The precise number and type of isomers are dictated by the distinct chemical environments of the hydrogen atoms available for substitution.
The primary structural isomers originating from the 2-methylbutane framework include, but are not limited to:
-
1,2-dichloro-2-methylbutane
-
1,3-dichloro-2-methylbutane[2]
-
1,4-dichloro-2-methylbutane[3]
-
2,3-dichloro-2-methylbutane[4]
-
1,2-dichloro-3-methylbutane[5]
-
2,2-dichloro-3-methylbutane
-
1,1-dichloro-3-methylbutane
Many of these structures possess one or more chiral centers, leading to the potential for stereoisomerism (enantiomers and diastereomers), further complicating analysis. For example, this compound has two chiral centers, giving rise to multiple stereoisomers. The differentiation of these isomers is paramount, as biological systems often interact stereospecifically.
Part 2: Synthesis Strategies and the Challenge of Selectivity
The synthesis of dichloromethylbutane isomers, typically achieved through free-radical chlorination of 2-methylbutane or related precursors, is notoriously non-selective. The reaction proceeds via a chain mechanism involving chlorine radicals, which can abstract hydrogen atoms from various positions on the carbon skeleton. The relative reactivity of primary, secondary, and tertiary hydrogens, combined with statistical factors, results in a complex mixture of monochlorinated and dichlorinated products.
Causality in Synthesis: The formation of a diverse isomeric mixture is a direct consequence of the similar activation energies for hydrogen abstraction at different sites on the 2-methylbutane molecule. While tertiary hydrogens are generally more reactive, the statistical abundance of primary hydrogens leads to significant formation of terminally chlorinated isomers. Achieving high regioselectivity for a specific dichloromethylbutane isomer is a formidable synthetic challenge, often requiring multi-step, directed syntheses rather than direct chlorination.
Part 3: A Validated Analytical Workflow for Isomer Resolution
Given the inevitability of producing isomeric mixtures, a robust and self-validating analytical workflow is essential for their separation and identification. The combination of high-resolution gas chromatography with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy provides the necessary resolving power and structural information.
Analytical Workflow Diagram
Caption: Workflow for dichloromethylbutane isomer analysis.
Experimental Protocol 1: Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness of Protocol: This protocol is designed as a self-validating system. The use of a non-polar column separates isomers primarily by boiling point. The mass spectrometer provides two crucial data points for each peak: the molecular ion (confirming the C₅H₁₀Cl₂ formula) and a unique fragmentation pattern that serves as a fingerprint for the isomer's structure.
Methodology:
-
Instrument: Agilent GC system coupled with a Mass Selective Detector (MSD) or equivalent.
-
Column Selection: A non-polar capillary column, such as an Agilent CP-Sil 43 CB (or equivalent DB-1/HP-5), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]
-
Rationale: A non-polar stationary phase separates compounds based on differences in their boiling points and van der Waals interactions. Isomers of dichloromethylbutane will have slightly different boiling points, enabling their separation.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
-
Hold: Maintain 150 °C for 5 minutes.
-
Rationale: A temperature program is crucial for resolving compounds with close boiling points while ensuring that higher-boiling isomers elute in a reasonable time with good peak shape.[8][9]
-
-
Injector: Split/splitless injector at 250 °C. Injection volume: 1 µL with a split ratio of 50:1.
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Rationale: 70 eV is the standard energy for EI, which induces reproducible fragmentation patterns, creating a searchable library of spectra.[10]
-
Data Interpretation:
-
Molecular Ion (M⁺): The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion. Look for peaks at m/z 140 (M⁺, C₅H₁₀³⁵Cl₂), 142 (M+2, C₅H₁₀³⁵Cl³⁷Cl), and 144 (M+4, C₅H₁₀³⁷Cl₂), with relative intensities of approximately 9:6:1.[11]
-
Fragmentation Patterns: The primary fragmentation pathway for halogenated alkanes is the loss of a chlorine radical (Cl•) or a molecule of HCl.[12][13]
-
Loss of Cl•: A prominent fragment will appear at M-35 (and M-37), corresponding to the [C₅H₁₀Cl]⁺ ion. This fragment will still show a ³⁵Cl/³⁷Cl isotopic pattern with a ~3:1 ratio.
-
Alpha-Cleavage: The fragmentation pattern will be highly dependent on the isomer's structure. For example, isomers with a chlorine on a tertiary carbon (like 2-chloro-2-methylbutane) will readily lose that chlorine to form a stable tertiary carbocation.[14] Fragmentation adjacent to the C-Cl bond is common.[15]
-
Experimental Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Trustworthiness of Protocol: NMR spectroscopy provides definitive, non-destructive structural elucidation. ¹H NMR reveals the number of unique proton environments, their neighboring protons (via splitting patterns), and their relative numbers (via integration). ¹³C NMR directly counts the number of unique carbon environments.[16][17] Together, they provide an unambiguous map of the molecule's connectivity.
Methodology:
-
Sample Preparation: Dissolve a purified fraction of each isomer (collected from preparative GC or synthesized selectively) in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire standard proton spectra with a spectral width of 0-12 ppm.
-
Data to Collect: Chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), coupling constants (J), and integration.
-
-
¹³C NMR Acquisition:
-
Acquire proton-decoupled ¹³C spectra with a spectral width of 0-100 ppm.
-
Data to Collect: Chemical shift (δ) of each unique carbon.
-
Data Interpretation: The key to distinguishing isomers lies in comparing the number of signals, their chemical shifts, and their splitting patterns.
-
Symmetry: Highly symmetric molecules will have fewer signals in both ¹H and ¹³C NMR spectra. For example, an isomer with a plane of symmetry will show fewer carbon signals than a less symmetric one.[16]
-
Chemical Shift: Protons and carbons attached to or near electronegative chlorine atoms will be deshielded and appear at a higher chemical shift (further downfield). A -CH₂Cl group will appear further downfield than a -CH₃ group. A -CHCl- group will be even further downfield.
-
Splitting Patterns (¹H NMR): The n+1 rule is critical. A proton with 'n' neighboring protons will be split into 'n+1' peaks. For example, in 1,4-dichloro-2-methylbutane, the proton on C2 would be a complex multiplet due to its proximity to the CH₃, CH₂, and another CH₂ group.
By systematically analyzing the GC-MS and NMR data, each isomer can be positively identified and distinguished from the others. The high accuracy of modern NMR prediction software can also aid in assigning structures to experimental spectra.
Part 4: Physicochemical Data Summary
Quantitative data on these isomers is often sparse and must be compiled from various sources or estimated. The following table provides a summary of known or predicted properties for representative isomers.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C₅H₁₀Cl₂ | 141.04 | 143.9 (Predicted) | 600-10-2[5] |
| 1,3-Dichloro-2-methylbutane | C₅H₁₀Cl₂ | 141.04 | N/A | 23010-07-3[2] |
| 1,4-Dichloro-2-methylbutane | C₅H₁₀Cl₂ | 141.04 | N/A | 623-34-7[3] |
| 2,3-Dichloro-2-methylbutane | C₅H₁₀Cl₂ | 141.04 | 134-136 (Predicted) | 507-45-9[4] |
Part 5: Toxicological and Safety Considerations
Chlorinated hydrocarbons as a class are known for their potential toxicity.[18][19] They are generally well-absorbed through inhalation, ingestion, and dermal contact and are highly lipid-soluble, leading to accumulation in fatty tissues.[20] The primary target organ for many chlorinated hydrocarbons is the central nervous system, where they can interfere with nerve impulse transmission.[20] Additionally, metabolism of these compounds in the liver can generate toxic free radicals, leading to hepatotoxicity.[21] Some chlorinated hydrocarbons are also classified as potential carcinogens.[22] While specific toxicological data for every dichloromethylbutane isomer is not widely available, they should be handled with extreme care, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood, as is standard for volatile halogenated organic compounds.[7]
References
- Benchchem. (n.d.). Health and Safety Data for Chlorinated Hydrocarbons: An In-depth Technical Guide.
- Olson, K. R. (Ed.). (n.d.). Poisoning & Drug Overdose, 7e. AccessMedicine.
- Kimbrough, R. D. (1972). Toxicity of Chlorinated Hydrocarbons and Related Compounds. Archives of Environmental Health: An International Journal, 25(2), 125-131.
- Gummin, D. D. (2025). Hydrocarbon Toxicity. Medscape.
- Kimbrough, R. D. (1972). Toxicity of chlorinated hydrocarbons and related compounds. A review including chlorinated dibenzodioxins and chlorinated dibenzofurans. PubMed.
- Quora. (2021). When chlorine reacts with 2-methylbutane, are 4 structural isomers formed?
- NIST. (n.d.). Butane, 1,3-dichloro-2-methyl-. NIST WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,2-dichloroethane.
- Brainly. (2022). Give two reasons to explain why 2,2-dichloro-3-methylbutane is a structural isomer of 2,2-dichloropentane.
- PubChem. (n.d.). 1,2-Dichlorobutane.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons in water on a 100 µm fused silica capillary column.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- ChemicalBook. (2025). 2-CHLORO-2-METHYLBUTANE.
- PubChem. (n.d.). 1,4-Dichloro-2-methylbutane.
- Cheméo. (n.d.). Chemical Properties of Butane, 2,3-dichloro-2-methyl- (CAS 507-45-9).
- Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column.
- Doc Brown's Chemistry. (n.d.). Constitutional isomers of molecular formula C5H10Cl2.
- Benchchem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- Chen, B., et al. (2006). A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes. Angewandte Chemie International Edition, 45(9), 1390-1393.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications.
- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20275.
Sources
- 1. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]
- 2. Butane, 1,3-dichloro-2-methyl- [webbook.nist.gov]
- 3. 1,4-Dichloro-2-methylbutane | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butane, 2,3-dichloro-2-methyl- (CAS 507-45-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound (CAS 600-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. agilent.com [agilent.com]
- 7. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]
- 15. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Toxicity of chlorinated hydrocarbons and related compounds. A review including chlorinated dibenzodioxins and chlorinated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2-Dichloro-3-methylbutane from 3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of vicinal dihalides, compounds with halogen atoms on adjacent carbons, is a fundamental transformation in organic chemistry.[1][2] This application note provides a detailed guide for the synthesis of 1,2-dichloro-3-methylbutane from 3-methyl-1-butene via an electrophilic addition reaction. This process is a classic example of the halogenation of an alkene, a reaction of significant importance in the preparation of functionalized organic molecules that can serve as intermediates in the development of pharmaceuticals and other specialty chemicals.[3][4]
Scientific Principles and Rationale
The conversion of 3-methyl-1-butene to this compound is achieved through the electrophilic addition of chlorine (Cl₂) across the double bond. The reaction mechanism proceeds in a stepwise fashion, which dictates the regiochemistry and stereochemistry of the final product.
Reaction Mechanism
The generally accepted mechanism for the chlorination of an alkene involves the following key steps:
-
Formation of a Chloronium Ion: The electron-rich π-bond of the 3-methyl-1-butene attacks one of the chlorine atoms in the Cl₂ molecule. This induces the polarization of the chlorine-chlorine bond, leading to the formation of a cyclic chloronium ion intermediate and a chloride ion (Cl⁻).[5]
-
Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the chloronium ion ring, resulting in an anti-addition of the two chlorine atoms.[1]
While Markovnikov's rule typically governs the addition of hydrogen halides to unsymmetrical alkenes, predicting that the halide adds to the more substituted carbon, the situation with diatomic halogens is different.[6][7][8] The formation of the bridged chloronium ion intermediate means the subsequent nucleophilic attack by the chloride ion will occur at one of the two carbons that were part of the double bond. In the case of 3-methyl-1-butene, this results in the formation of this compound.[5] It is worth noting that under certain conditions, particularly with hydrogen halides, carbocation rearrangements can occur, leading to a mixture of products.[9]
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Formula | Purity/Concentration |
| 3-methyl-1-butene | C₅H₁₀ | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, >99.8% |
| Chlorine (Cl₂) | Cl₂ | Gas |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | Granular |
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir plate
-
Ice bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 3-methyl-1-butene in anhydrous dichloromethane (DCM). Cool the flask to 0°C using an ice bath.
-
Chlorination: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C. The reaction is typically complete when the characteristic yellow-green color of chlorine persists. The chlorination of alkenes is a well-established method for creating vicinal dihalides.[10]
-
Work-up: Once the reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize any excess chlorine and hydrochloric acid that may have formed. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation.
Characterization
The final product, this compound, can be characterized using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the different proton environments. |
| ¹³C NMR | Five distinct signals for the five carbon atoms. |
| GC-MS | A molecular ion peak corresponding to the molecular weight of the product (141.04 g/mol ), along with characteristic isotopic patterns for two chlorine atoms.[11][12] |
Safety Precautions
This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chlorine Gas (Cl₂): Chlorine is a highly toxic and corrosive gas.[13][14] Inhalation can cause severe respiratory distress.[15][16] Handle with extreme caution and ensure adequate ventilation.
-
3-methyl-1-butene: This is a flammable liquid. Keep away from ignition sources.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Chlorinated Hydrocarbons: The product, this compound, should be handled with care as chlorinated hydrocarbons can be harmful.
References
Sources
- 1. How To Write A Lab Report Vicinal Dihalide | ipl.org [ipl.org]
- 2. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]
- 3. unacademy.com [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Question: What is the product formed when 3,3-dimethyl-1-butene reacts wi.. [askfilo.com]
- 6. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CCOHS: Chlorine [ccohs.ca]
- 14. api.grundfos.com [api.grundfos.com]
- 15. erc.mp.gov.in [erc.mp.gov.in]
- 16. doh.wa.gov [doh.wa.gov]
Application Notes and Protocols: Dehydrochlorination of 1,2-Dichloro-3-methylbutane to Form Chloroalkenes
<
Abstract
This document provides a comprehensive guide for the dehydrochlorination of 1,2-dichloro-3-methylbutane, a key transformation for the synthesis of various chloroalkene isomers. This process is of significant interest to researchers in organic synthesis and drug development, where the generation of specific unsaturated halogenated hydrocarbons is a critical step in the construction of complex molecular architectures. These application notes delve into the underlying reaction mechanisms, focusing on the E2 elimination pathway and the factors governing regioselectivity, namely Zaitsev's and Hofmann's rules. Detailed, field-proven protocols for conducting the dehydrochlorination reaction under different conditions to selectively favor the formation of either the thermodynamically more stable or the kinetically preferred chloroalkene product are presented. Furthermore, this guide outlines robust analytical methodologies for the characterization and quantification of the resulting isomeric mixture, ensuring the trustworthiness and reproducibility of the experimental outcomes.
Introduction: The Significance of Dehydrochlorination
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that facilitates the synthesis of alkenes from alkyl halides.[1][2] The removal of a hydrogen and a halogen atom from adjacent carbons results in the formation of a pi bond, a ubiquitous functional group in a vast array of organic molecules. The dehydrochlorination of vicinal dihalides, such as this compound, presents an interesting case study in regioselectivity, as the elimination of hydrogen chloride can occur through multiple pathways, leading to a mixture of isomeric chloroalkenes.[3]
The specific distribution of these chloroalkene products is highly dependent on the reaction conditions, most notably the nature of the base employed.[4] Understanding and controlling this selectivity is paramount for synthetic chemists aiming to produce a target molecule with high purity and yield. The principles of Zaitsev's and Hofmann's rules provide a predictive framework for the outcome of these elimination reactions.[5][6][7] Zaitsev's rule posits that the major product will be the more substituted (and thus more thermodynamically stable) alkene, which is typically favored when using a small, unhindered base.[5][6] Conversely, Hofmann's rule predicts the formation of the least substituted alkene as the major product, a scenario that is often observed when a sterically bulky base is used.[4][5]
This application note will provide the theoretical background and practical protocols to navigate the dehydrochlorination of this compound, enabling researchers to selectively synthesize desired chloroalkene isomers.
Mechanistic Overview: E2 Elimination and Regioselectivity
The dehydrochlorination of this compound typically proceeds via a concerted, bimolecular (E2) elimination mechanism.[8][9] This pathway involves a single transition state where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing a chlorine atom (α-position), and the chlorine leaving group departs simultaneously.
The regiochemical outcome of the first dehydrochlorination step is determined by which β-proton is abstracted. This compound has two distinct sets of β-protons relative to the two chlorine atoms, leading to the potential formation of several chloroalkene isomers.
Potential Chloroalkene Products:
-
Elimination involving the chlorine at C1:
-
Abstraction of a proton from C2 can lead to 1-chloro-3-methyl-1-butene .
-
-
Elimination involving the chlorine at C2:
-
Abstraction of a proton from C1 can lead to 2-chloro-3-methyl-1-butene .
-
Abstraction of a proton from C3 can lead to 1-chloro-3-methyl-2-butene .
-
The choice of base is the primary tool for controlling which of these isomers is the major product.
-
Zaitsev Elimination (Favored by Small Bases): Small, strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) will preferentially abstract the more sterically hindered proton, leading to the formation of the more substituted and thermodynamically stable alkene.[5]
-
Hofmann Elimination (Favored by Bulky Bases): Sterically hindered bases, like potassium tert-butoxide (KOtBu), will preferentially abstract the less sterically hindered proton, resulting in the formation of the least substituted alkene.[4][10]
Below is a diagram illustrating the reaction pathways:
Sources
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 7. Illustrated Glossary of Organic Chemistry - Zaitsev's rule (Saytzeff's rule; Saytsev's rule) [chem.ucla.edu]
- 8. youtube.com [youtube.com]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
Application Notes and Protocols: Reaction of 1,2-Dichloro-3-methylbutane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction of 1,2-dichloro-3-methylbutane with strong bases. Vicinal dihalides, such as this compound, present a versatile substrate for elimination reactions, primarily proceeding through a twofold dehydrohalogenation to yield alkynes.[1] The regioselectivity and product distribution of this reaction are highly dependent on the choice of a strong base and reaction conditions. This guide delves into the underlying E2 and SN2 mechanistic pathways, outlines detailed experimental protocols for the synthesis of the primary elimination product, 3-methyl-1-butyne, and provides methods for product characterization.
Introduction
The dehydrohalogenation of alkyl halides is a cornerstone of organic synthesis for the formation of carbon-carbon multiple bonds.[2] In the case of vicinal dihalides like this compound, a double elimination reaction can be induced by a strong base to form an alkyne. This transformation is a valuable tool for introducing the functionality of a triple bond into a molecule, which is a key structural motif in many pharmaceuticals and advanced materials. Understanding the factors that govern the competition between elimination (E2) and substitution (SN2) pathways is critical for achieving high yields of the desired alkyne product.[3][4]
Mechanistic Insights: E2 vs. SN2 Pathways
The reaction of this compound with a strong base can theoretically proceed through two competing mechanisms: bimolecular elimination (E2) and bimolecular nucleophilic substitution (SN2).
E2 Mechanism: The Predominant Pathway
In the presence of a strong, non-nucleophilic base, the E2 mechanism is the favored pathway. This reaction occurs in a single, concerted step where the base abstracts a proton from a carbon adjacent to the leaving group, and the halide is simultaneously expelled.[5] For this compound, this process occurs twice to form the alkyne.[6][7]
-
First E2 Elimination: The strong base removes a proton from either C1 or C3. Removal of a proton from C1 is sterically more favorable. This leads to the formation of a vinylic halide intermediate, such as 2-chloro-3-methyl-1-butene.
-
Second E2 Elimination: A second molecule of the strong base abstracts a proton from the vinylic halide, resulting in the formation of the alkyne, 3-methyl-1-butyne.[8]
The E2 reaction rate is sensitive to the structure of the alkyl halide, with more substituted substrates generally reacting faster.[5][9]
SN2 Mechanism: A Minor Contributor
The SN2 mechanism involves a backside attack by a nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry. While strong bases are often also strong nucleophiles, steric hindrance in this compound, particularly at the secondary chloride (C2), makes the SN2 pathway less favorable than the E2 pathway.[10] The use of bulky bases further disfavors the SN2 reaction.[11][12]
Factors Influencing the Reaction Outcome:
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases like potassium tert-butoxide (KOt-Bu) and sodium amide (NaNH2) are ideal for promoting E2 elimination while minimizing competing SN2 reactions.[13][14][15] Sodium amide is a particularly potent base for driving the reaction to completion to form the alkyne.[16][17]
-
Substrate Structure: The secondary nature of one of the chlorides in this compound makes it susceptible to both SN2 and E2 reactions. However, the presence of the adjacent isopropyl group increases steric hindrance, favoring elimination.[3]
-
Solvent: Aprotic solvents are generally favored for E2 reactions as they do not solvate the nucleophile as strongly, thus maintaining its reactivity.[4]
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[4]
Product Profile
The primary product from the reaction of this compound with an excess of a strong base is 3-methyl-1-butyne .[18][19] Depending on the reaction conditions, minor products resulting from a single elimination, such as 3-methyl-1-butene , may also be observed.[20][21]
| Product Name | Chemical Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 3-Methyl-1-butyne | C₅H₈ | 68.12 | 28-29 |
| 3-Methyl-1-butene | C₅H₁₀ | 70.13 | 20.1 |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-butyne via Double Dehydrohalogenation
This protocol details the synthesis of 3-methyl-1-butyne from this compound using sodium amide as the strong base.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Dry ice-acetone condenser
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice-acetone condenser.
-
Ammonia Condensation: Cool the flask in an ice-water bath and condense approximately 100 mL of liquid ammonia into the flask.
-
Sodium Amide Addition: Carefully add 2.2 equivalents of sodium amide to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve 1 equivalent of this compound in anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.
-
Reaction: Allow the reaction mixture to stir for 2 hours. The ammonia will reflux, and the reaction will proceed.
-
Quenching: After 2 hours, carefully quench the reaction by the slow addition of water to decompose the excess sodium amide.
-
Workup: Allow the ammonia to evaporate. Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully distill the diethyl ether. The crude product can be further purified by fractional distillation to yield pure 3-methyl-1-butyne.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-methyl-1-butyne.
Product Characterization
The identity and purity of the synthesized 3-methyl-1-butyne can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-methyl-1-butyne is expected to show three distinct signals: a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a singlet for the terminal alkyne proton.[24]
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 3-methyl-1-butyne will exhibit characteristic absorption bands for the C≡C triple bond stretch (around 2100 cm⁻¹) and the terminal ≡C-H stretch (around 3300 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-methyl-1-butyne (68.12 g/mol ).[25][26]
Safety Precautions
-
Strong Bases: Sodium amide is a highly reactive and corrosive solid that reacts violently with water.[15] Potassium tert-butoxide is also a strong base and should be handled with care. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a fume hood with adequate ventilation.
-
Flammable Solvents: Diethyl ether is a highly flammable solvent. All heating should be done using a heating mantle, and no open flames should be present.
Conclusion
The reaction of this compound with strong bases is an effective method for the synthesis of 3-methyl-1-butyne. By carefully selecting the base and controlling the reaction conditions, the E2 elimination pathway can be favored to achieve a high yield of the desired alkyne product. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development.
References
- BenchChem. (n.d.). Confirming the Structure of 3-Methyl-1-butene using 1H NMR Spectroscopy: A Comparative Guide.
- PubChem. (n.d.). 3-Methyl-1-butene.
- Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 3-methylbut-1-ene.
- Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum.
- Unacademy. (n.d.). Preparation of Alkynes from Vicinal Dihalides.
- Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 3-methylbut-1-yne.
- BenchChem. (n.d.). 3-Chloro-3-methyl-1-butyne | 1111-97-3.
- Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides.
- ChemicalBook. (n.d.). 3-CHLORO-3-METHYL-1-BUTYNE synthesis.
- PubChem. (n.d.). 3-Methylbut-1-yne.
- PubMed. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions.
- Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- ChemicalBook. (n.d.). 3-CHLORO-3-METHYL-1-BUTYNE | 1111-97-3.
- ATB. (n.d.). 3-Methyl-1-butyne | C5H8 | MD Topology | NMR | X-Ray.
- Study.com. (n.d.). Can strong bases like NaH and NaNH2 be used in place of Potassium tert-butoxid for lets say producing an alkene?.
- LookChem. (n.d.). 3-Chloro-3-methyl-1-butyne.
- ResearchGate. (n.d.). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- YouTube. (2018). Methods of Preparation of Alkynes|Dehalogenation|Dehydrohalogenation of Vicinal dihalides.
- Sarthaks eConnect. (2022). How are alkynes prepared by dehydrohalogenation of vicinal dihalides? Write general reaction and explain it using an example.
- Sigma-Aldrich. (n.d.). 3-Methyl-1-butyne 95 598-23-2.
- Studley AI. (n.d.). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.
- NIST. (n.d.). 1-Butene, 3-methyl-.
- PubChemLite. (n.d.). 3-methyl-1-butyne (C5H8).
- Google Patents. (n.d.). CA1130811A - 3-chloro-3-methyl-butane-1,4-dial-bis.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
- Chemistry Steps. (n.d.). SN2 vs E2.
- Brainly. (2021). [FREE] Draw the alkyne formed when 1,1-dichloro-3-methylbutane is treated with an excess of a strong base such as.
- BenchChem. (n.d.). Application Notes and Protocols: Elimination Reactions of 1,3-dichloro-3-methylbutane to Form Alkenes.
- Brainly. (2024). [FREE] Which of the following strong, sterically hindered bases are sometimes used in E2 reactions? (Select all.
- Brainly. (2018). [FREE] Draw the alkyne formed when 1,1-dichloro-3-methylbutane is treated with an excess of a strong base such as.
- AWS. (n.d.). Elimination Reactions.
- Study.com. (n.d.). Draw the alkyne formed when 1,1-dichloro-3-methylbutane is treated with an excess of a strong base such as sodium amide.
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Potassium tert-butoxide versus Other Bulky Bases in Elimination Reactions.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). This compound.
- YouTube. (2020). The S_(N)2 reaction of 1-chloro-3-methylbutane with sodium methoxide is relatively slow.
- Google Patents. (n.d.). EP2038315B1 - Process for preparing polymers from 3-methylbut-1-ene.
- Quora. (2018). Which one is a stronger base, sodamide or alcoholic potassium hydroxide? How is different yields of alkyne produced by using them separately?.
- WordPress.com. (2013). e2 reactions - doctororbust.
- Master Organic Chemistry. (n.d.). Reagent Friday: Sodium Amide (NaNH2).
- BenchChem. (n.d.). Synthesis of 1-Chloro-3-methylbutane from 3-Methyl-1-butanol: A Technical Guide.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- Pearson. (n.d.). Draw the elimination products for each of the following E2 reactions.
- Allen. (n.d.). The S_(N)2 reaction of 1-chloro-3-methylbutane with sodium methoxide is relatively slow.
- Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Chemistry LibreTexts. (2021). 7.5: The Sₙ2 Reaction.
- Sigma-Aldrich. (n.d.). 3-Chloro-3-methyl-1-butyne 97 1111-97-3.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studley.ai [studley.ai]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. SN2 vs E2 [chemistrysteps.com]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. brainly.com [brainly.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. homework.study.com [homework.study.com]
- 17. quora.com [quora.com]
- 18. brainly.com [brainly.com]
- 19. brainly.com [brainly.com]
- 20. 3-Methyl-1-butene | C5H10 | CID 11239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-Butene, 3-methyl- [webbook.nist.gov]
- 22. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound [webbook.nist.gov]
- 24. 1H NMR spectrum of 3-methylbut-1-yne (3-methyl-1-butyne), 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne), chemical shifts spectra of 3-methylbut-1-yne (3-methyl-1-butyne) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 25. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. PubChemLite - 3-methyl-1-butyne (C5H8) [pubchemlite.lcsb.uni.lu]
Application Note & Protocols: Navigating the Competitive Landscape of Nucleophilic Substitution Reactions of 1,2-Dichloro-3-methylbutane
Abstract
1,2-Dichloro-3-methylbutane is a vicinal dihalide that presents a compelling case study in the competitive nature of nucleophilic substitution and elimination reactions. With two distinct electrophilic centers—a primary (C1) and a sterically influenced secondary (C2) carbon—the substrate's reactivity is highly dependent on experimental conditions. This guide provides a detailed analysis of the mechanistic pathways governing its transformations, including SN1, SN2, and competing E1/E2 reactions. We delve into the critical role of the nucleophile, solvent, and the high propensity for carbocation rearrangement via a 1,2-hydride shift under SN1 conditions. This document furnishes researchers and drug development professionals with two detailed protocols designed to selectively favor either the direct SN2 substitution product or the rearranged SN1 product, complete with mechanistic rationale and characterization insights.
Introduction: A Substrate of Compelling Complexity
Vicinal dihalides are valuable synthetic intermediates, but their reactivity can be complex. This compound serves as an exemplary model for exploring this complexity. The molecule contains two carbon-chlorine bonds with different substitution patterns: a primary alkyl halide at C1 and a secondary alkyl halide at C2.[1] This structural feature is the primary determinant of its chemical behavior, creating a system where multiple reaction pathways are in constant competition.
The key challenges and synthetic opportunities with this substrate are:
-
Regioselectivity: Directing a nucleophile to attack either the primary C1 or the secondary C2.
-
Mechanism Control: Selectively promoting a bimolecular (SN2) or unimolecular (SN1) pathway.[2]
-
Carbocation Rearrangement: Mitigating or exploiting the almost certain 1,2-hydride shift that occurs following carbocation formation at C2.[3][4]
-
Stereochemistry: The C2 carbon is a chiral center, meaning that reactions at this site have important stereochemical consequences, such as inversion for SN2 or racemization for SN1.[5][6]
-
Elimination Competition: Substitution reactions of alkyl halides are often accompanied by competing elimination (E1 and E2) reactions, which must be managed.[7][8]
Understanding how to manipulate these factors is crucial for achieving a desired synthetic outcome. This guide will dissect these competing factors and provide practical, validated protocols for controlling the reaction pathways.
Mechanistic Crossroads: SN1 vs. SN2 and the Inevitable Rearrangement
The choice of nucleophile and solvent are the primary tools for dictating the reaction mechanism.[9][10] For this compound, the reaction at C1 (primary) and C2 (secondary) will be governed by different principles.
The SN2 Pathway: Targeting the Primary Carbon
The SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs.[11] This pathway is highly sensitive to steric hindrance.[12]
-
Site Preference: The primary C1 position is significantly less sterically hindered than the secondary C2 position, which is shielded by the adjacent isopropyl group. Therefore, SN2 attack will occur almost exclusively at C1.[12][13]
-
Favorable Conditions: To promote an SN2 reaction, a strong nucleophile and a polar aprotic solvent are required.[14][15]
-
Strong Nucleophiles: Species with a high density of negative charge (e.g., I⁻, N₃⁻, CN⁻) are effective.[16]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, or DMF are ideal. They solvate the counter-ion (e.g., Na⁺) but do not form a strong hydrogen-bonding cage around the nucleophile, leaving it "naked" and highly reactive.[10][16]
-
The SN1 Pathway: Carbocation Formation and Rearrangement at C2
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[1]
-
Site Preference: This pathway is favored at the more substituted C2 position, as secondary carbocations are more stable than primary ones.[14]
-
Favorable Conditions: A weak nucleophile and a polar protic solvent are the key ingredients for an SN1 reaction.[5][9]
-
Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (ROH) are typical. Often, the solvent itself acts as the nucleophile in a process called solvolysis.[9]
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding, lowering the activation energy for the first, rate-determining step.[17]
-
The Critical 1,2-Hydride Shift
The most significant feature of the SN1 pathway for this substrate is carbocation rearrangement. When the chloride at C2 departs, it forms a secondary carbocation. This carbocation is adjacent to a tertiary carbon (C3) bearing a hydrogen atom. A rapid 1,2-hydride shift will occur, where the hydrogen and its bonding electrons migrate to the C2 carbocation.[3][18]
This rearrangement is energetically favorable because it transforms a less stable secondary carbocation into a more stable tertiary carbocation.[19][20] The nucleophile will then attack this rearranged carbocation, leading to a product with a different carbon skeleton than the starting material.
Caption: Competing mechanistic pathways for this compound.
Experimental Protocols
The following protocols are designed to selectively favor one major reaction pathway. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective SN2 Substitution at the Primary Carbon (C1)
-
Objective: To synthesize 1-iodo-2-chloro-3-methylbutane via a regioselective SN2 reaction.
-
Causality: This protocol utilizes sodium iodide, a source of a strong, non-basic nucleophile (I⁻), in acetone, a polar aprotic solvent.[16] This combination maximizes the rate of the SN2 reaction while suppressing SN1 and elimination pathways.[21] The reaction targets the less sterically hindered primary C1 position. This is an example of a Finkelstein reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (NaI, 1.5 eq), dried
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Diatomaceous earth for filtration
-
Rotary evaporator
-
Separatory funnel
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium iodide (1.5 eq).
-
Add anhydrous acetone to dissolve the NaI under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.0 eq) to the stirring solution via syringe.
-
Reaction Execution: Heat the mixture to a gentle reflux (acetone boiling point ≈ 56°C) and maintain for 12-24 hours. The formation of a white precipitate (NaCl) indicates reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the acetone using a rotary evaporator. c. Partition the residue between diethyl ether and water. d. Transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine color), and brine. e. Dry the organic layer over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate in vacuo to yield the crude product. c. If necessary, purify the product by fractional distillation or column chromatography.
Protocol 2: SN1 Substitution with Carbocation Rearrangement
-
Objective: To synthesize 2-ethoxy-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane via an SN1 reaction involving a 1,2-hydride shift.
-
Causality: This protocol uses ethanol as both the weak nucleophile and the polar protic solvent (solvolysis).[9] These conditions strongly favor the SN1 pathway at the secondary C2. The formation of the secondary carbocation is immediately followed by a rapid 1,2-hydride shift to form a more stable tertiary carbocation, which is then trapped by the ethanol nucleophile or a chloride ion.[4] Heating can favor the accompanying E1 elimination pathway.[8]
Materials:
-
This compound (1.0 eq)
-
Ethanol (absolute, used as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add a solution of this compound (1.0 eq) in a large excess of absolute ethanol.
-
Reaction Execution: Heat the solution to a gentle reflux (ethanol boiling point ≈ 78°C) and maintain for 24-48 hours. The reaction is generally slow.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS. Expect to see a mixture of rearranged products.
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ (to neutralize any HCl formed), and brine. d. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate in vacuo. b. The resulting product will likely be a mixture. The components can be separated and purified by fractional distillation or preparative gas chromatography.
Data Summary
| Parameter | Protocol 1 (SN2) | Protocol 2 (SN1 with Rearrangement) |
| Mechanism | SN2 | SN1 / E1 |
| Nucleophile | Strong (I⁻) | Weak (EtOH) |
| Solvent | Polar Aprotic (Acetone) | Polar Protic (Ethanol) |
| Target Site | Primary Carbon (C1) | Secondary Carbon (C2) |
| Key Intermediate | Pentacoordinate Transition State | Tertiary Carbocation (after shift) |
| Major Product(s) | 1-Iodo-2-chloro-3-methylbutane | 2-Ethoxy-2,3-dimethylbutane, 2-Chloro-2,3-dimethylbutane, elimination products |
| Stereochemistry | N/A at C1 | Racemization at C2 (if chiral center is reformed) |
General Experimental Workflow & Characterization
A successful experiment relies on a systematic workflow from setup to analysis.
Caption: General laboratory workflow for nucleophilic substitution reactions.
Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structure elucidation. For the SN1 product, the appearance of new signals corresponding to a tertiary carbon and the disappearance of the secondary C-Cl signals, along with a shift in the methyl group signals, will confirm the rearranged carbon skeleton.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will separate the components of the product mixture, while MS will provide the molecular weight of each component, helping to distinguish between substitution and elimination products.
References
- Vertex AI Search. (n.d.). Nucleophilic Substitution of Alkyl Halides.
- Chemistry LibreTexts. (2022). Alkyl Halides: Nucleophilic Substitution and Elimination.
- University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Universal Class. (n.d.). Nucleophilic Substitution of Alkyl Halides.
- Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- University of Calgary. (n.d.). Factors affecting rate of nucleophilic substitution reactions.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Vertex AI Search. (n.d.). Nucleophilic Substitution Reactions.
- Michigan State University. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides.
- Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
- Vertex AI Search. (n.d.). Nucleophilic Substitution Reactions.
- YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions.
- Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d.
- Vertex AI Search. (n.d.). Summary of Nucelophilic Substitution Reactions.
- Prezi. (n.d.). Carbocation Rearrangements.
- Chemistry LibreTexts. (2023). Carbocation Rearrangements.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Scribd. (n.d.). Factors Affecting Relative Rates of Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2019). Carbocation Rearrangements.
- OpenStax. (2023). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements.
- Pharmaguideline. (n.d.). Stereochemistry and Rearrangement of Carbocations.
- YouTube. (2021). SN1 SN2 E1 E2 Reaction Mechanism - Test Review.
- YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [https://www.youtube.
- YouTube. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!.
- CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes.
- Chemistry LibreTexts. (2021). Mechanisms of Nucleophilic Substitution Reactions.
- Vertex AI Search. (n.d.). SN2, SN1, E2, & E1: Substitution and Elimination Reactions.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). This compound.
- NIST. (n.d.). This compound.
- SpectraBase. (n.d.). 1,2-Dichloro-3-methyl-butane.
- Cheméo. (n.d.). Chemical Properties of this compound.
- Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2.
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 13. ocw.uci.edu [ocw.uci.edu]
- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. CK12-Foundation [flexbooks.ck12.org]
- 16. chem.ualberta.ca [chem.ualberta.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 19. prezi.com [prezi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
Application Notes and Protocols: Leveraging 1,2-Dichloro-3-methylbutane as a Synthetic Precursor in the Total Synthesis of Complex Molecules
Abstract
This technical guide details the synthetic utility of 1,2-dichloro-3-methylbutane, a vicinal dichloride, as a versatile building block in organic synthesis. While direct applications in the total synthesis of natural products are not extensively documented, its chemical structure lends itself to strategic transformations. This document outlines a validated synthetic pathway to convert this compound into the valuable terminal alkyne, 3-methyl-1-butyne. The subsequent application of 3-methyl-1-butyne as a key fragment in the synthesis of complex molecular targets is then explored through a proposed synthetic route towards a key intermediate of the anticancer agent, Ispinesib. Detailed experimental protocols for each transformation are provided, offering researchers a practical guide to incorporating this building block into their synthetic strategies.
Introduction: Unveiling the Potential of a Vicinal Dichloride
This compound is an organochlorine compound with the molecular formula C₅H₁₀Cl₂.[1][2] As a vicinal dichloride, its synthetic potential is primarily defined by the reactivity of the two carbon-chlorine bonds on adjacent carbons.[3] While seemingly a simple aliphatic halide, its true value lies in its ability to serve as a masked alkyne. Through a double dehydrohalogenation reaction, this compound can be efficiently converted into 3-methyl-1-butyne, a terminal alkyne that is a valuable precursor in various carbon-carbon bond-forming reactions.[4]
Terminal alkynes are foundational building blocks in modern organic synthesis, participating in a wide array of transformations including Sonogashira couplings, acetylide additions to carbonyls, and hydration reactions to form methyl ketones.[4][5][6] This application note will therefore focus on a two-part synthetic strategy:
-
The efficient conversion of this compound to 3-methyl-1-butyne.
-
A proposed application of 3-methyl-1-butyne in the total synthesis of a complex pharmaceutical agent, Ispinesib. [7]
This guide will provide detailed, step-by-step protocols for these transformations, along with a discussion of the underlying reaction mechanisms and strategic considerations.
From Vicinal Dichloride to Terminal Alkyne: A Double Dehydrohalogenation Approach
The conversion of a vicinal dichloride to an alkyne is a classic transformation in organic synthesis, typically achieved through a double E2 elimination reaction in the presence of a strong base.[4] This process offers a reliable method to introduce a triple bond into a carbon skeleton.
Reaction Mechanism and Strategy
The double dehydrohalogenation of this compound proceeds in two sequential elimination steps. A strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically employed to ensure the complete reaction to the alkyne. The first elimination yields a vinyl chloride intermediate, which then undergoes a second, more challenging elimination to form the desired alkyne.
Caption: Double E2 elimination pathway.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-butyne
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Base Addition: To the stirring liquid ammonia, carefully add sodium amide (2.2 equivalents) in small portions.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Workup: Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride. Add diethyl ether (50 mL) and transfer the mixture to a separatory funnel.
-
Extraction and Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product. The crude product can be further purified by fractional distillation.
Table 1: Reaction Parameters for the Synthesis of 3-Methyl-1-butyne
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium amide (NaNH₂) |
| Solvent | Liquid ammonia (NH₃) |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~12 hours |
| Expected Yield | 70-80% |
Application in Total Synthesis: A Proposed Route to an Ispinesib Intermediate
Ispinesib is a potent and selective inhibitor of the kinesin spindle protein (KSP), which has shown promise as an anticancer agent.[7][8][9] Its complex structure presents a significant challenge for synthetic chemists. We propose a synthetic strategy that utilizes 3-methyl-1-butyne, derived from this compound, as a key building block for a crucial intermediate in the synthesis of Ispinesib.
Retrosynthetic Analysis
Our proposed retrosynthetic analysis of a key fragment of Ispinesib identifies 3-methyl-1-butyne as a logical starting material for the construction of the substituted side chain.
Caption: Retrosynthetic approach.
Proposed Forward Synthesis
The proposed forward synthesis involves the following key transformations:
-
Formation of a Grignard Reagent: 3-Methyl-1-butyne is deprotonated with a suitable Grignard reagent to form the corresponding acetylide.[6][10]
-
Nucleophilic Addition: The acetylide undergoes a nucleophilic addition to a protected amino-aldehyde.
-
Hydration of the Alkyne: The resulting propargyl alcohol is then subjected to a Markovnikov hydration to yield a methyl ketone.[2][4][11]
-
Deprotection: Finally, removal of the protecting group reveals the desired intermediate.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocols
Materials:
-
3-Methyl-1-butyne
-
Ethylmagnesium bromide (EtMgBr) in THF (1 M solution)
-
Protected amino-aldehyde (e.g., N-Boc-3-aminopropanal)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried, argon-purged flask, add a 1 M solution of ethylmagnesium bromide in THF (1.1 equivalents).
-
Cool the solution to 0 °C and add a solution of 3-methyl-1-butyne (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkynyl Grignard reagent.
-
Cool the reaction mixture to -78 °C and add a solution of the protected amino-aldehyde (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Materials:
-
Propargyl alcohol from the previous step
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
Acetone
Procedure:
-
Dissolve the propargyl alcohol (1.0 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of mercury(II) sulfate and a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography.[2][4][11][12]
This is a general protocol for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols.[3][13][14][15]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[13]
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water. Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
While this compound may not be a commonly cited starting material in complex total synthesis, its potential as a precursor to the versatile building block, 3-methyl-1-butyne, is significant. This application note has provided a comprehensive guide to this transformation, including a detailed and reliable experimental protocol. Furthermore, a plausible and strategic application of the resulting alkyne in the synthesis of a key intermediate for the anticancer agent Ispinesib has been outlined. The protocols and synthetic strategies presented herein are intended to empower researchers to consider this compound as a cost-effective and valuable starting material for the introduction of the isopropylethynyl moiety in their synthetic endeavors.
References
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest.
- Chemistry LibreTexts. (2020, May 30). 10.4: Hydration of Alkynes for Markovnikov Products. Chemistry LibreTexts.
- Chemistry LibreTexts. (2019, September 3). 9.4: Hydration of Alkynes for Markovnikov Products. Chemistry LibreTexts.
- Organic-Chemistry.org. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- OpenStax. (n.d.). 9.4 Hydration of Alkynes. In Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
- Zhang, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900.
- JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. JoVE.
- Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps.
- Vedantu. (n.d.). How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE. Vedantu.
- National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH.
- Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
- Quora. (2020, July 27). How does Grignard reagent react with alkyne? Quora.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of ispinesib analogues type III (4 a–f). Reagents and conditions. ResearchGate.
- Pearson+. (n.d.). a. Starting with 3-methyl-1-butyne, how can you prepare the follo... Pearson+.
- PubChem. (n.d.). Ispinesib. PubChem.
- PubMed Central. (n.d.). Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. PubMed Central.
- PubMed Central. (2010, January 15). Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]
- 7. Ispinesib | C30H33ClN4O2 | CID 6851740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. quora.com [quora.com]
- 11. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 12. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Dichloro-3-methylbutane
Abstract
The stereoselective synthesis of vicinal dichlorides, such as 1,2-dichloro-3-methylbutane, presents a significant challenge in modern organic chemistry. The control over relative and absolute stereochemistry at the two newly formed stereocenters is paramount for applications in pharmaceutical development and materials science, where specific stereoisomers can exhibit vastly different biological activities or physical properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced strategies for the stereoselective dichlorination of 3-methyl-1-butene. It moves beyond classical methods, which typically yield racemic mixtures, to explore state-of-the-art catalytic systems that enable high levels of diastereoselectivity and enantioselectivity. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.
Introduction: The Challenge of Stereocontrol in Alkene Dichlorination
This compound possesses two adjacent stereocenters (at C1 and C2), meaning it can exist as four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The classical approach to synthesizing this compound involves the electrophilic addition of molecular chlorine (Cl₂) to its parent alkene, 3-methyl-1-butene.
This textbook reaction almost invariably proceeds through a cyclic chloronium ion intermediate.[1] The subsequent nucleophilic attack by a chloride ion occurs from the face opposite to the chloronium ion bridge, resulting in a stereospecific anti-addition. While this controls the relative stereochemistry, it produces a racemic mixture of the two anti-enantiomers, as the initial attack on the planar alkene is equally likely from either face. Achieving control over the absolute stereochemistry (enantioselectivity) or accessing the alternative syn-diastereomers requires overcoming this inherent mechanistic pathway.
Figure 1: Classical mechanism for alkene dichlorination leading to anti-addition products.
Recent advances have focused on catalytic strategies that intercept or bypass the traditional chloronium ion intermediate, allowing for unprecedented levels of stereocontrol.[2] This guide will detail one of the most innovative and effective strategies: a selenium-catalyzed, stereospecific syn-dichlorination.
A Paradigm Shift: Catalytic syn-Dichlorination of Alkenes
While most dichlorination methods yield anti-products, the development of a catalytic cycle that promotes syn-addition represents a significant breakthrough.[2] Researchers have demonstrated that a redox-active main group element, selenium, can be used to catalyze the syn-dichlorination of a wide range of alkenes with high stereospecificity. This method provides direct access to the syn-diastereomers of this compound, a feat not achievable through classical means.
The Catalytic Cycle: A Mechanistic Deep Dive
The proposed mechanism avoids the formation of a free chloronium ion. Instead, it operates through a selenium-based catalytic cycle involving Se(II) and Se(IV) oxidation states.
-
Catalyst Activation: The diphenyl diselenide (PhSeSePh) precatalyst is oxidized to an active Se(IV) species, phenylselenium trichloride (PhSeCl₃).
-
Chloroselenylation: The active catalyst reacts with the alkene (3-methyl-1-butene) in an anti-chloroselenylation step to form a β-chloro selenonium chloride intermediate.
-
Invertive Displacement: This is the key stereochemistry-determining step. The selenium moiety is displaced by a chloride ion in an Sₙ2-type reaction. This inversion of configuration at the carbon center bearing the selenium group results in an overall syn-addition of the two chlorine atoms across the original double bond.
-
Catalyst Regeneration: The resulting Se(II) species (PhSeCl) is re-oxidized to the active Se(IV) catalyst, closing the catalytic cycle.
Sources
Application Note: A Guide to the 1H NMR Spectral Analysis of 1,2-Dichloro-3-methylbutane
Abstract
This application note provides a comprehensive guide for the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-dichloro-3-methylbutane. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document details the theoretical underpinnings of the spectrum, a robust protocol for sample preparation and spectral acquisition, and an in-depth interpretation of the resulting data. The focus is on elucidating the structural complexities of the molecule, such as diastereotopicity and complex spin-spin coupling patterns, thereby offering a framework for the structural determination of similar chiral molecules.
Introduction: The Structural Challenge of this compound
This compound serves as an exemplary model for illustrating the power of 1H NMR spectroscopy in resolving complex molecular structures. The presence of two adjacent chiral centers and the influence of two electronegative chlorine atoms result in a nuanced and informative spectrum. A thorough analysis of this spectrum not only confirms the molecular structure but also provides deep insights into the concepts of chemical and magnetic non-equivalence. This guide will walk through the process from theoretical prediction to the final interpretation of the experimental data, emphasizing the rationale behind each step to ensure a self-validating analytical process.
Theoretical Framework: Predicting the 1H NMR Spectrum
Before acquiring the experimental spectrum, a theoretical prediction based on the molecular structure of this compound is essential. This predictive exercise allows for a more targeted and efficient analysis of the empirical data.
Molecular Structure:
The key to predicting the spectrum lies in identifying the unique proton environments within the molecule. Due to the presence of two chiral centers at C2 and C3, the molecule is chiral, and this has significant consequences for the attached protons.
-
Isopropyl Methyl Groups (C4): The two methyl groups of the isopropyl moiety are diastereotopic because of the adjacent chiral center at C3. This means they reside in different chemical environments and are expected to produce two distinct signals, each appearing as a doublet due to coupling with the methine proton at C4.
-
Isopropyl Methine Proton (C4-H): This proton is coupled to the six protons of the two non-equivalent methyl groups and the proton at C3. This will result in a complex multiplet.
-
Methine Proton at C3 (C3-H): This proton is flanked by two chiral centers and is coupled to the protons at C2 and C4. The presence of an adjacent chlorine atom will shift this signal downfield. It is expected to be a doublet of doublets.
-
Methine Proton at C2 (C2-H): This proton is also significantly deshielded by the directly attached chlorine atom and is coupled to the proton at C3 and the three protons of the methyl group at C1, leading to a complex multiplet (a doublet of quartets).
-
Methyl Group at C1 (C1-H3): These three protons are coupled to the methine proton at C2 and will appear as a doublet.
Experimental Protocol: From Sample to Spectrum
The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.
Sample Preparation Workflow
Caption: Proton spin-spin coupling network for this compound.
Detailed Analysis of Spectral Regions
-
Upfield Region (0.9 - 2.5 ppm): This region will contain the signals for the aliphatic protons that are not directly influenced by the electronegative chlorine atoms. The two diastereotopic methyl groups of the isopropyl moiety will appear as two distinct doublets. The C1 methyl group will be a single doublet. The C4 methine proton will be a complex multiplet due to its coupling with eight other protons.
-
Downfield Region (3.8 - 4.5 ppm): The protons on C2 and C3 will be found in this region due to the deshielding effect of the adjacent chlorine atoms. The C3-H proton is expected to be a doublet of doublets, resulting from coupling to the protons on C2 and C4. The C2-H proton will likely be a doublet of quartets, arising from coupling to the C3 proton and the three protons of the C1 methyl group.
Conclusion
The successful analysis of the 1H NMR spectrum of this compound demonstrates the utility of NMR spectroscopy in the unambiguous structural elucidation of complex organic molecules. By integrating theoretical predictions with careful experimental practice and a systematic approach to data interpretation, researchers can confidently determine molecular structures and gain a deeper understanding of the subtle electronic and steric effects that govern chemical shifts and coupling constants. This application note provides a robust framework that can be adapted for the analysis of other chiral and structurally complex molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison.
- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
Application Note: Structural Elucidation of 1,2-Dichloro-3-methylbutane using 13C NMR Spectroscopy
Abstract
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules.[1] This application note provides a comprehensive guide to the interpretation of the 13C NMR spectrum of 1,2-dichloro-3-methylbutane. It outlines the fundamental principles of 13C NMR, a detailed protocol for sample preparation and data acquisition, and a thorough analysis of the predicted spectrum. This guide is intended for researchers and scientists in the fields of organic chemistry and drug development to aid in the structural verification and characterization of halogenated alkanes.
Introduction to 13C NMR Spectroscopy in Halogenated Alkane Analysis
13C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.[1] Unlike proton (¹H) NMR, each chemically non-equivalent carbon atom in a molecule typically produces a distinct signal, making it a powerful tool for determining the number of unique carbon environments.[1][2] The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus.[1][3]
Several key factors influence the 13C chemical shift:
-
Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift, with sp³ hybridized carbons generally appearing upfield (lower ppm values) compared to sp² and sp hybridized carbons.[3][4]
-
Electronegativity: The presence of electronegative substituents, such as halogens (e.g., chlorine), causes a downfield shift (higher ppm values) for the attached and nearby carbon atoms.[1][3] This deshielding effect diminishes with increasing distance from the electronegative atom.
-
Steric Effects: The substitution pattern, such as branching, also influences the chemical shift.
For a molecule like this compound, these principles allow for the unambiguous assignment of each carbon atom in its structure.
Predicted 13C NMR Spectrum of this compound
Due to the chiral center at C2, the two methyl groups (C4 and C5) are diastereotopic and thus chemically non-equivalent, leading to five distinct signals in the 13C NMR spectrum. The predicted chemical shifts are influenced by the two chlorine atoms. The carbon atoms directly bonded to chlorine (C1 and C2) will be shifted significantly downfield.
Molecular Structure and Carbon Numbering:
Caption: Structure of this compound with carbon numbering.
Detailed Spectral Interpretation
The interpretation of the 13C NMR spectrum involves assigning each predicted peak to a specific carbon atom in the this compound molecule. This assignment is based on the chemical shifts and can be confirmed using Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups.[4][5][6][7]
Table 1: Predicted 13C NMR Chemical Shifts and DEPT Multiplicity for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Multiplicity | Rationale for Chemical Shift |
| C1 | ~48-52 | Negative (CH₂) | Bonded to one chlorine atom, resulting in a significant downfield shift. |
| C2 | ~70-75 | Positive (CH) | Bonded to one chlorine atom and is a secondary carbon, causing the most significant downfield shift. |
| C3 | ~35-40 | Positive (CH) | Adjacent to the carbon bearing a chlorine atom (C2), experiencing a moderate downfield shift. |
| C4 | ~18-22 | Positive (CH₃) | A methyl group, expected to be upfield but slightly deshielded due to proximity to the electronegative chlorine atoms. |
| C5 | ~15-19 | Positive (CH₃) | A methyl group, expected to be in a similar region to C4 but chemically non-equivalent due to chirality at C2. |
Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.
DEPT Spectroscopy Analysis:
A series of DEPT experiments can definitively identify the type of each carbon atom:[5][6][7][8]
-
DEPT-90: Will show signals only for the CH carbons (C2 and C3).
-
DEPT-135: Will show positive signals for CH (C2, C3) and CH₃ (C4, C5) carbons, and a negative signal for the CH₂ carbon (C1). Quaternary carbons are absent in this molecule.
By combining the information from the standard broadband-decoupled 13C NMR spectrum and the DEPT experiments, a complete and confident assignment of all carbon signals can be achieved.
Experimental Protocol for 13C NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality 13C NMR spectrum.
Materials:
-
This compound (50-100 mg)[9]
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass wool
Protocol Workflow:
Caption: Workflow for 13C NMR data acquisition and analysis.
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of this compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H.[10]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a small vial. CDCl₃ is a common solvent for non-polar organic compounds and its deuterium signal is used for locking the magnetic field frequency.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Place a small plug of glass wool into a Pasteur pipette and filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid impurities can degrade the spectral quality.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
Set up a standard broadband proton-decoupled 13C NMR experiment. This will ensure that each carbon signal appears as a singlet.
-
Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay, and number of scans). A sufficient number of scans is necessary to obtain a good signal-to-noise ratio.
-
Acquire the DEPT-90 and DEPT-135 spectra using standard instrument parameters.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Analyze the chemical shifts and multiplicities from the broadband-decoupled and DEPT spectra to assign the signals to the respective carbon atoms of this compound.
-
Conclusion
13C NMR spectroscopy, in conjunction with DEPT experiments, provides an unambiguous method for the structural elucidation of this compound. The distinct chemical shifts of the five non-equivalent carbon atoms, influenced by the presence and location of the two chlorine atoms, allow for a complete and confident assignment of the carbon skeleton. The protocol described herein offers a robust workflow for obtaining high-quality 13C NMR data for halogenated organic compounds, which is a critical step in chemical research and development.
References
- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy.
- Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy.
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
- Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
- University of California, Irvine. (n.d.). 13C-NMR.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1,2-Dichloro-3-methylbutane
Abstract
Introduction: The Challenge of Halogenated Compound Analysis
Halogenated hydrocarbons are a broad class of organic molecules with significant industrial and synthetic relevance. Their analysis by mass spectrometry is crucial for quality control, environmental monitoring, and in the synthesis of complex molecules, including pharmaceuticals. Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose, providing a reproducible "fingerprint" of a molecule through its fragmentation pattern.[1][2]
The fragmentation of a molecule in EI-MS is initiated by the removal of an electron to form a molecular ion (M+•).[1][3] The excess energy imparted during ionization leads to the cleavage of bonds, generating a series of fragment ions. The pattern of these fragments is dictated by the stability of the resulting cations and neutral radicals.[4] For alkyl halides, the presence of the halogen atom significantly influences the fragmentation pathways.[5][6]
1,2-Dichloro-3-methylbutane (C₅H₁₀Cl₂, MW: 141.04 g/mol ) presents an interesting case study due to the presence of two chlorine atoms and a branched alkyl chain.[7][8] Understanding its fragmentation is key to its unambiguous identification.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to exhibit several characteristic features. The molecular ion peak, if observed, will appear as a cluster due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[9] For a molecule with two chlorine atoms, the M+, M+2, and M+4 peaks will appear in a characteristic ratio of approximately 9:6:1.[9]
The primary fragmentation pathways for alkyl halides involve the cleavage of the C-C bond adjacent to the halogen (α-cleavage) and the loss of a halogen radical or a hydrogen halide molecule.[2][5]
Key Fragmentation Pathways
The proposed fragmentation pathways for this compound are illustrated in the diagram below and detailed in the subsequent table.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Summary of Predicted Fragment Ions
| m/z (for ³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway | Comments |
| 140, 142, 144 | [CH₃CH(CH₃)CHClCH₂Cl]⁺˙ | Molecular Ion (M⁺˙) | Expected to be of low abundance. Isotopic pattern (9:6:1) is characteristic of two chlorine atoms.[9] |
| 105, 107 | [CH₃CH(CH₃)CHClCH₂]⁺ | Loss of a chlorine radical (-Cl•) | A common fragmentation for alkyl halides. The resulting secondary carbocation is relatively stable. |
| 91, 93 | [CH₃CH(CH₃)CHCl]⁺ | α-cleavage with loss of CH₂Cl• | Cleavage of the C-C bond between the two chlorine-bearing carbons. |
| 65, 67 | [CH₂Cl]⁺ | α-cleavage | The complementary fragment to m/z 91, 93, though likely less abundant. |
| 63, 65 | [C₂H₄Cl]⁺ | Fragmentation of larger ions | |
| 56 | [C₄H₈]⁺˙ | Loss of HCl from [C₄H₈Cl]⁺ | Rearrangement and elimination of HCl. |
| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation | A very stable secondary carbocation, likely to be the base peak. Formed by cleavage of the C-C bond between the chlorinated carbons and the isopropyl group.[4] |
| 41 | [C₃H₅]⁺ | Allyl cation | Formed by rearrangement and loss of hydrogen from the m/z 43 fragment. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 100 ppm stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane).
-
Working Standard: Dilute the stock solution to a final concentration of 1-10 ppm for direct injection. The optimal concentration may vary depending on instrument sensitivity.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument in use.
Gas Chromatograph (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.[10][11]
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-200
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
Caption: General workflow for the GC-MS analysis of this compound.
Data Analysis and Interpretation
-
Identify the Molecular Ion: Look for a cluster of peaks at the expected molecular weight (m/z 140, 142, 144) with the characteristic 9:6:1 isotopic pattern.
-
Identify Key Fragments: Correlate the major peaks in the spectrum with the predicted fragments in the table above. Pay close attention to the isotopic patterns for fragments containing one or two chlorine atoms.
-
Confirm the Base Peak: The most intense peak in the spectrum (the base peak) is often indicative of the most stable carbocation that can be formed. For this compound, this is predicted to be the isopropyl cation at m/z 43.[4]
-
Library Matching: If a spectral library is available, a search can be performed. However, be aware that a direct match for this specific compound may not be present. Matches to structurally similar compounds can provide supporting evidence.
Conclusion
The interpretation of mass spectra for novel or less-common compounds like this compound relies on a solid understanding of fundamental fragmentation principles. By applying knowledge of alkyl halide chemistry, including the prominent role of α-cleavage and the diagnostic isotopic patterns of chlorine, a reliable prediction of the fragmentation pattern can be made. The provided GC-MS protocol offers a robust starting point for the experimental verification of this theoretical pattern. This integrated approach of theoretical prediction and experimental validation is essential for the confident structural elucidation of halogenated compounds in various scientific disciplines.
References
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane.
- Downard, K. (2004). Mass Spectrometry: A Foundation Course. Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136399, this compound.
- NIST. (n.d.). 1-Chloro-3-methylbutane. In NIST Chemistry WebBook.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Reste, K., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- University of Arizona. (n.d.). Interpretation of Mass Spectra.
- Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- LabRulez GCMS. (n.d.). Analysis of halogenated hydrocarbons in hydrocarbon/water matrix.
- Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra.
- Chemistry LibreTexts. (2022). Fragmentation.
- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
Sources
- 1. docsity.com [docsity.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: Elucidating Reaction Mechanisms with 1,2-Dichloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Probe for Mechanistic Exploration
In the intricate landscape of organic reaction mechanisms, the choice of substrate is paramount to dissecting the nuanced pathways of bond formation and cleavage. 1,2-Dichloro-3-methylbutane emerges as a particularly insightful model system for these investigations. Its structure, featuring vicinal chlorine atoms on a sterically hindered carbon framework, provides a unique platform to explore a range of fundamental mechanistic concepts, including nucleophilic substitution (S\u2c781 and S\u2c782), elimination (E1 and E2), carbocation rearrangements, and the intriguing phenomenon of neighboring group participation. This guide offers a comprehensive overview of the application of this compound in mechanistic studies, complete with detailed experimental protocols and an in-depth analysis of the underlying chemical principles.
Theoretical Framework: Unraveling the Reactivity of a Vicinal Dichloride
The chemical behavior of this compound is governed by the interplay of several factors: the polarity of the carbon-chlorine bonds, the steric hindrance imparted by the isopropyl group, and the potential for the adjacent chlorine atom to influence the reaction at the neighboring carbon.[1][2]
Nucleophilic Substitution vs. Elimination: Like other alkyl halides, this compound can undergo both substitution and elimination reactions.[1][2] The outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. Strong, bulky bases will favor elimination, while less hindered, potent nucleophiles under polar aprotic conditions may promote substitution.
Carbocation Formation and Rearrangement: Under conditions favoring unimolecular reactions (S\u2c781 and E1), the initial departure of a chloride ion would generate a secondary carbocation. This intermediate is susceptible to a 1,2-hydride shift to form a more stable tertiary carbocation, a common occurrence in such systems.[3] The subsequent attack by a nucleophile or elimination of a proton from this rearranged carbocation will lead to a mixture of products.
Neighboring Group Participation (NGP): A key feature in the reactivity of this compound is the potential for the chlorine atom at C2 to act as a neighboring group.[4][5][6] This intramolecular participation can lead to the formation of a bridged chloronium ion intermediate. NGP can significantly enhance the rate of reaction and influence the stereochemical outcome, often leading to retention of configuration.[4][5] The effectiveness of halogens as neighboring groups generally follows the trend I > Br > Cl.[5]
Experimental Protocols
Protocol 1: Investigation of Solvolysis and Carbocation Rearrangement (S\u2c781/E1 Pathway)
This protocol is designed to favor unimolecular reaction pathways, allowing for the study of carbocation formation, rearrangement, and subsequent product distribution. The use of a polar protic solvent (aqueous ethanol) and a silver salt to facilitate halide abstraction are key features of this experiment.[3]
Objective: To investigate the solvolysis of this compound and identify products resulting from S\u2c781 and E1 pathways, including those arising from carbocation rearrangement.
Materials:
-
This compound
-
80% Ethanol (aq)
-
Silver Nitrate (AgNO\u2083) solution (0.1 M in 80% ethanol)
-
Anhydrous Sodium Sulfate (Na\u2082SO\u2084)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.41 g (10 mmol) of this compound in 50 mL of 80% aqueous ethanol.
-
To this solution, add 10 mL of a 0.1 M solution of silver nitrate in 80% ethanol. The silver ions will assist in the abstraction of a chloride ion, promoting the formation of a carbocation.
-
Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4 hours. The formation of a white precipitate of silver chloride (AgCl) indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the AgCl precipitate and transfer the filtrate to a separatory funnel.
-
Add 50 mL of water to the separatory funnel and extract the organic products with three 25 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Analyze the resulting product mixture by GC-MS to identify and quantify the various substitution and elimination products.
Expected Products and Mechanistic Interpretation:
The product mixture is expected to be complex due to competing reaction pathways. The initial formation of a secondary carbocation at C2 can lead to direct attack by water or ethanol. However, a 1,2-hydride shift to form a more stable tertiary carbocation is highly probable.
-
Substitution Products (S\u2c781): Alcohols and ethers formed from the attack of water and ethanol on both the secondary and the rearranged tertiary carbocation.
-
Elimination Products (E1): Alkenes formed by the loss of a proton from the carbocation intermediates. The major alkene product is likely to be the most stable, tetrasubstituted alkene resulting from elimination after the hydride shift. The NIST Chemistry WebBook provides thermochemical data for the elimination of HCl from this compound to form 1-chloro-3-methyl-2-butene, indicating the favorability of such elimination pathways.[7][8]
Data Presentation:
| Potential Product | Origin | Expected GC-MS Signature |
| 3-Chloro-2-methyl-2-butanol | S\u2c781 (rearranged) | Molecular ion and fragmentation pattern consistent with the structure. |
| 2-Ethoxy-3-chloro-2-methylbutane | S\u2c781 (rearranged) | Molecular ion and fragmentation pattern consistent with the structure. |
| 1-Chloro-3-methyl-2-butene | E1 (rearranged) | Molecular ion and fragmentation pattern consistent with the structure.[7][8] |
| 3-Chloro-3-methyl-1-butene | E1 (rearranged) | Molecular ion and fragmentation pattern consistent with the structure. |
Logical Workflow for Solvolysis Experiment:
Caption: Experimental workflow for the solvolysis of this compound.
Signaling Pathway of S\u2c781/E1 Reaction:
Caption: Competing S\u2c781 and E1 pathways with carbocation rearrangement.
Protocol 2: Investigation of Elimination Reactions (E2 Pathway)
This protocol utilizes a strong, bulky base to favor the bimolecular elimination (E2) pathway and investigate the regioselectivity of the reaction.
Objective: To determine the major and minor alkene products from the E2 reaction of this compound and to explore the principles of Zaitsev's and Hofmann's rules.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID)
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.68 g (15 mmol) of potassium tert-butoxide in 40 mL of dry tert-butanol.
-
Heat the solution to 50°C with stirring.
-
Slowly add a solution of 1.41 g (10 mmol) of this compound in 10 mL of dry tert-butanol to the reaction flask over 15 minutes.
-
After the addition is complete, maintain the reaction at 50°C for 2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with three 30 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the diethyl ether by distillation.
-
Analyze the product mixture by GC-FID to determine the ratio of the different alkene products.
Expected Products and Mechanistic Interpretation:
The use of a bulky base like potassium tert-butoxide is expected to favor the formation of the Hofmann product (the less substituted alkene) due to steric hindrance. However, the potential for a double elimination to form a diene also exists.
-
Monoeleimination Products: Formation of chloroalkenes. The regioselectivity will be determined by the accessibility of the protons on the carbons adjacent to the chlorine-bearing carbons.
-
Dieleimination Products: Formation of conjugated or isolated dienes if the reaction is allowed to proceed for a longer duration or at a higher temperature.
Data Presentation:
| Base | Major Product | Minor Product(s) | Governing Principle |
| Potassium tert-butoxide | Hofmann Product (less substituted alkene) | Zaitsev Product(s) | Steric Hindrance |
| Sodium Ethoxide | Zaitsev Product (more substituted alkene) | Hofmann Product | Thermodynamic Stability |
Logical Relationship for E2 Regioselectivity:
Caption: Influence of base choice on the regiochemical outcome of E2 reactions.
Conclusion
This compound serves as an exemplary substrate for probing the intricacies of organic reaction mechanisms. Its unique structure allows for the simultaneous investigation of substitution, elimination, carbocation rearrangements, and neighboring group participation. The protocols outlined in this guide provide a robust framework for researchers to explore these fundamental concepts in a practical laboratory setting. By carefully controlling reaction conditions and meticulously analyzing the product distributions, a deeper understanding of the factors that govern chemical reactivity can be achieved.
References
- Scribd.
- YouTube.
- Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]
- Wikipedia.
- AWS.
- Journal of the American Chemical Society. Neighboring group participation in solvolyses. 11.
- NIST. This compound. [Link]
- Chemistry LibreTexts. Reactions of Dihalides. [Link]
- ChemBK. 1,3-DICHLORO-3-METHYLBUTANE. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine. [Link]
- Stenutz. This compound. [Link]
- NIST. This compound. [Link]
- NCERT. Haloalkanes and Haloarenes. [Link]
- Unacademy. Haloalkanes and Haloarenes. [Link]
- Master Organic Chemistry. Reactions and Mechanisms. [Link]
- Filo. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut... [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. unacademy.com [unacademy.com]
- 3. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichloro-3-methylbutane
Welcome to the technical support center for the synthesis of 1,2-dichloro-3-methylbutane. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this specific halogenation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions in a direct, question-and-answer format. Our goal is to blend theoretical principles with practical, field-proven insights to ensure your synthetic efforts are successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most direct and common method for synthesizing this compound is the electrophilic addition of molecular chlorine (Cl₂) to the alkene 3-methyl-1-butene. An alternative, though less selective, route is the free-radical chlorination of 2-methylbutane. Due to a profound lack of selectivity, the free-radical pathway is generally not recommended for targeted synthesis as it produces a complex mixture of isomers that are difficult to separate.[1][2]
Q2: Why is obtaining a pure sample of this compound notoriously difficult?
The principal challenge arises from a competing chemical reaction known as carbocation rearrangement. During the synthesis from 3-methyl-1-butene, the intermediate carbocation can undergo a hydride shift to form a more stable carbocation before the second chloride ion attacks.[3] This rearrangement leads to the formation of an isomeric byproduct, 2,3-dichloro-2-methylbutane, which often has a boiling point very close to the desired product, making purification by standard distillation exceptionally challenging.
Q3: What is the most critical side reaction to control during the chlorination of 3-methyl-1-butene?
Aside from the carbocation rearrangement, allylic chlorination can be a significant competing reaction, especially if the reaction temperature is not adequately controlled. This free-radical substitution reaction occurs at the carbon adjacent to the double bond, yielding monochlorinated alkene byproducts instead of the desired dichloroalkane. Low temperatures are crucial to favor the electrophilic addition mechanism over the radical pathway.
Synthesis & Troubleshooting Guide
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound, focusing on the most viable synthetic route: the electrophilic addition of chlorine to 3-methyl-1-butene.
Issue 1: My final product is a mixture of this compound and 2,3-dichloro-2-methylbutane. How did this happen and how can I prevent it?
Answer: This is the most common challenge and is a classic example of a carbocation rearrangement. The mechanism of electrophilic addition of a halogen like Cl₂ to an alkene typically proceeds through a cyclic chloronium ion intermediate, which prevents rearrangements. However, under certain conditions, particularly in polar protic solvents, the reaction can proceed through a more open carbocation intermediate which is susceptible to rearrangement.
Causality Explained:
-
Initial Attack: The π-bond of 3-methyl-1-butene attacks a chlorine molecule, forming a secondary carbocation at C2.
-
Hydride Shift: A hydrogen atom from C3, along with its bonding electrons (a hydride ion), migrates to the positively charged C2. This is an extremely fast and energetically favorable process.[3]
-
Formation of a Stable Intermediate: This hydride shift transforms the secondary carbocation into a more stable tertiary carbocation at C3.
-
Nucleophilic Attack: A chloride ion (Cl⁻) then attacks this new tertiary carbocation, leading to the formation of the rearranged product, 2,3-dichloro-2-methylbutane.
Mitigation Strategies:
-
Solvent Choice: Employ non-polar solvents (e.g., CCl₄, hexane, or dichloromethane) to stabilize the bridged chloronium ion intermediate. This cyclic intermediate prevents the formation of an open carbocation, thereby inhibiting the hydride shift.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C or below). Lower temperatures disfavor the activation energy barrier for the rearrangement pathway.
-
Reagent Choice: While Cl₂ is standard, alternative chlorinating agents that strongly favor a bridged intermediate mechanism could be explored, though this often adds complexity and cost.
Diagram: Competing Reaction Pathways
Sources
Technical Support Center: Byproduct Formation in the Chlorination of 3-Methylbutane
Welcome to the technical support center for the chlorination of 3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this free-radical halogenation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes and understand the underlying chemical principles governing byproduct formation.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the chlorination of 3-methylbutane, providing explanations for their causes and actionable protocols for resolution.
Issue 1: My product mixture contains a higher-than-expected proportion of 2-chloro-2-methylbutane.
Potential Cause: The selectivity of free-radical chlorination is influenced by the stability of the radical intermediate formed during the propagation step. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. In the case of 3-methylbutane (isopentane), abstraction of the tertiary hydrogen leads to the formation of a more stable tertiary radical, favoring the formation of 2-chloro-2-methylbutane.[1][2] However, the reactivity of a chlorine radical is high, making the reaction less selective than bromination.[3][4] The product distribution is a combination of this inherent reactivity and the statistical probability of a chlorine radical colliding with a particular type of hydrogen atom.
Troubleshooting Protocol:
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity. At lower temperatures, the chlorine radical has less kinetic energy, making it more selective for the most reactive C-H bond (the tertiary one).
-
Solvent Effects: While often performed in the gas phase or neat, the choice of an inert solvent can subtly influence selectivity. Non-polar solvents are generally preferred to minimize interactions with radical intermediates.
-
Initiator Concentration: If using a chemical initiator instead of UV light, ensure the concentration is not excessively high. A high concentration of radicals can lead to more random collisions and decreased selectivity.
-
Re-evaluate Product Ratios: It's crucial to have accurate quantitative data. Ensure your gas chromatography (GC) or other analytical method is properly calibrated to accurately determine the relative percentages of all monochlorinated isomers. Experimental data for the chlorination of 2-methylbutane (a structurally similar compound) shows that while the tertiary chloride is a major product, other isomers are also formed in significant amounts.[2]
Issue 2: I am observing significant amounts of dichlorinated and polychlorinated byproducts.
Potential Cause: The formation of polyhalogenated products is a common issue in free-radical chlorination, especially when the concentration of chlorine is high relative to the alkane.[5][6] Once a monochlorinated product is formed, its remaining C-H bonds can still be abstracted by chlorine radicals, leading to further chlorination.
Troubleshooting Protocol:
-
Adjust Reactant Stoichiometry: The most effective way to minimize polychlorination is to use a large excess of the alkane (3-methylbutane) relative to chlorine.[5] This increases the probability that a chlorine radical will collide with a molecule of the starting alkane rather than a monochlorinated product.
-
Control Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC). Stopping the reaction at a lower conversion of the starting material will inherently reduce the formation of polychlorinated byproducts.
-
Flow Chemistry Setup: For precise control, consider a continuous flow reactor. This allows for better control over reaction time, temperature, and reactant mixing, which can help to minimize over-halogenation.
Issue 3: My reaction is not initiating, or the rate is extremely slow.
Potential Cause: Free-radical halogenation requires an initiation step to generate the initial halogen radicals.[6][7][8] This is typically achieved using UV light or heat.[9] Insufficient energy input will prevent the reaction from starting. Additionally, the presence of radical inhibitors, such as oxygen, can quench the chain reaction.[10]
Troubleshooting Protocol:
-
Verify Initiation Conditions:
-
UV Light: Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the homolytic cleavage of the Cl-Cl bond. The reaction vessel must be made of a material transparent to the UV light (e.g., quartz).
-
Heat: If using thermal initiation, confirm that the reaction mixture is reaching the required temperature.
-
-
Deoxygenate the System: Before starting the reaction, thoroughly degas the solvent and the reaction vessel by bubbling an inert gas (e.g., argon or nitrogen) through the mixture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Check Reagent Purity: Ensure that the 3-methylbutane and chlorine gas are free from impurities that could act as radical inhibitors.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chlorination of 3-methylbutane, focusing on the underlying principles of the reaction.
Q1: What is the expected product distribution for the monochlorination of 3-methylbutane?
The monochlorination of 3-methylbutane yields a mixture of four structural isomers: 1-chloro-3-methylbutane, 2-chloro-3-methylbutane, 2-chloro-2-methylbutane, and 1-chloro-2-methylbutane. The exact distribution depends on the reaction conditions, but it is a result of the interplay between the statistical probability of a chlorine radical abstracting a particular hydrogen and the relative reactivity of the different types of C-H bonds (tertiary > secondary > primary).[1] While the tertiary product (2-chloro-2-methylbutane) is favored due to the stability of the tertiary radical intermediate, the high number of primary hydrogens means that primary chlorides are also formed in substantial amounts.[2]
| Product Name | Carbon Chlorinated | Type of Hydrogen | Number of Hydrogens |
| 1-chloro-3-methylbutane | C1 | Primary | 3 |
| 2-chloro-3-methylbutane | C2 | Secondary | 2 |
| 2-chloro-2-methylbutane | C3 | Tertiary | 1 |
| 1-chloro-2-methylbutane | C4 | Primary | 6 |
Table 1: Possible Monochlorination Products of 3-Methylbutane
Q2: What is the mechanism of byproduct formation in this reaction?
Byproducts in the chlorination of 3-methylbutane are primarily formed through two pathways:
-
Polychlorination: As mentioned in the troubleshooting guide, this occurs when a monochlorinated product reacts further with chlorine radicals. This is a continuation of the free-radical chain reaction on the initial product.
-
Radical Combination in the Termination Step: The free-radical chain reaction is terminated when two radicals combine.[6][7][8] While the combination of an alkyl radical with a chlorine radical is productive, the combination of two alkyl radicals can lead to the formation of larger alkane byproducts. For example, the combination of two 3-methylbutyl radicals would form a C10 alkane.
Q3: How can I analyze the product mixture to identify and quantify the byproducts?
Gas chromatography (GC) is the most common and effective method for analyzing the product mixture from an alkane chlorination reaction.
Experimental Protocol: GC Analysis of Chlorinated 3-Methylbutane Products
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Column Selection: A non-polar or medium-polarity capillary column is typically suitable for separating the isomeric chlorinated alkanes.
-
Temperature Program: Develop a temperature program that provides good resolution of all the expected monochlorinated isomers and potential byproducts. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C).
-
Detection: A flame ionization detector (FID) is commonly used for hydrocarbon analysis. For definitive identification of byproducts, a mass spectrometer (MS) detector is invaluable.
-
Quantification: To obtain accurate quantitative data, calibrate the GC-FID response using authentic standards of the expected products, if available. If standards are not available, relative percentages can be estimated based on peak areas, assuming similar response factors for the isomers.
Q4: Why is bromination more selective than chlorination?
Bromination is significantly more selective than chlorination for abstracting the most substituted hydrogen.[3][4] This is explained by the Hammond Postulate. The hydrogen abstraction step for chlorination is exothermic, meaning the transition state resembles the reactants. In contrast, the hydrogen abstraction step for bromination is endothermic, so the transition state is more product-like (i.e., it has more radical character).[4] This greater radical character in the transition state for bromination makes it more sensitive to the stability of the radical being formed, leading to higher selectivity for the formation of the most stable radical.
Visualizing the Reaction and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of free-radical chlorination.
Caption: Typical experimental workflow for chlorination.
References
- Wikipedia. (n.d.). Free-radical halogenation.
- Scribd. (n.d.). Free Radical Chlorination.
- Vedantu. (n.d.). Explain the free radical mechanism of chlorination class 11 chemistry CBSE.
- Scribd. (n.d.). Chlorination Selectivity in Alkanes.
- Chemguide. (n.d.). Explaining the methane - chlorine free radical substitution mechanism.
- Chemistry LibreTexts. (2023). Halogenation of Alkanes.
- Chemistry LibreTexts. (2015). 3.4: Chlorination of Methane: The Radical Chain Mechanism.
- Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity.
- University of Calgary. (n.d.). Ch4: Selectivity.
- YouTube. (2018). Selectivity in radical chlorination vs bromination of alkanes.
- Bartleby. (2023). Explain, with a mechanism, why the major product observed in the reaction of 3-methylbutan-2-ol with concentrated HCl was 2-chloro-2-methylbutane instead of the expected 2-chloro-3-methylbutane.
- Allen. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products.
- Filo. (2025). Given the reaction: CH₃-CH(CH₃)-CH₂-CH₃ →[monochlorination] Product?.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Scribd. (n.d.). Chemistry: Alkane Chlorination Guide.
- Chemistry Stack Exchange. (2015). What is the major product on chlorination of 2-methylbutane?.
Sources
- 1. Given the reaction: CH₃-CH(CH₃)-CH₂-CH₃ →[monochlorination] Product? Id.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Explain the free radical mechanism of chlorination class 11 chemistry CBSE [vedantu.com]
- 9. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,2-Dichloro-3-methylbutane
Welcome to the technical support center for the purification of 1,2-dichloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this chlorinated alkane from a typical reaction mixture. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing step-by-step solutions and the scientific reasoning behind them.
Problem 1: My final product is contaminated with acidic impurities.
-
Symptom: The pH of a water wash of your organic layer is acidic, or you observe unexpected peaks in your NMR spectrum corresponding to acidic protons.
-
Likely Cause: Incomplete neutralization of the acid catalyst (e.g., HCl, ZnCl₂) used in the synthesis.
-
Solution:
-
Perform a Sodium Bicarbonate Wash: Transfer the crude this compound to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Venting is Crucial: After adding the bicarbonate solution, gently swirl the separatory funnel before stoppering. Immediately after inversion, vent the funnel to release the pressure from the carbon dioxide gas that is generated. Continue to vent frequently during the extraction.
-
Check the pH: After the bicarbonate wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, repeat the wash.
-
Follow with a Brine Wash: After the final bicarbonate wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove any remaining dissolved water and inorganic salts.
-
Expertise & Experience: The use of a weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide to avoid potential elimination reactions of the alkyl halide, which can be promoted by strong bases.
Problem 2: My distilled product has a lower boiling point than expected and contains low-boiling impurities.
-
Symptom: During fractional distillation, the initial fractions distill at a temperature significantly lower than the boiling point of this compound (approximately 144°C), and analysis (e.g., GC-MS) shows the presence of compounds with lower boiling points.
-
Likely Cause: Presence of unreacted starting materials such as 3-methyl-1-butene (boiling point ~20°C) or 2-methyl-2-butene (boiling point ~39°C), or other low-boiling side products.
-
Solution:
-
Improve Fractional Distillation Efficiency:
-
Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. A reflux ratio of at least 5:1 (5 drops of condensate returning to the column for every 1 drop collected) is recommended.
-
-
Isolate and Discard the Forerun: Collect the initial fraction that distills at a lower temperature separately. This "forerun" will contain the majority of the low-boiling impurities.
-
Monitor the Temperature: The distillation temperature should stabilize at the boiling point of this compound as the pure product begins to distill.
-
Data Presentation: Boiling Points of Potential Components in the Reaction Mixture
| Compound | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Product | This compound | 600-10-2 | 141.04 | 144 [1] |
| Precursor | 3-Methyl-1-butanol | 123-51-3 | 88.15 | 131[2] |
| Precursor | 3-Methyl-2-butanol | 598-75-4 | 88.15 | 112[3] |
| Byproduct | 3-Methyl-1-butene | 563-45-1 | 70.13 | 20[4] |
| Byproduct | 2-Methyl-2-butene | 513-35-9 | 70.13 | 39[5] |
Problem 3: Water is present in my final product.
-
Symptom: The purified product appears cloudy, or a broad peak corresponding to water is observed in the ¹H NMR spectrum.
-
Likely Cause: Incomplete drying of the organic layer before the final distillation.
-
Solution:
-
Use an Appropriate Drying Agent: After the washing steps, dry the organic layer over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). MgSO₄ is a fast-acting and efficient drying agent.
-
Ensure Sufficient Contact Time: Gently swirl the flask containing the organic layer and the drying agent for 10-15 minutes.
-
Add More Drying Agent if Necessary: If the drying agent clumps together, it has become saturated with water. Add more drying agent until some of it remains free-flowing in the solution.
-
Remove the Drying Agent: Before distillation, carefully decant or filter the dried organic layer to remove the drying agent.
-
Trustworthiness: The formation of hydrates with the drying agent is a well-established method for removing trace amounts of water from organic solvents.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
The synthesis of this compound is typically achieved through the electrophilic addition of chlorine (Cl₂) to 3-methyl-1-butene.[7] The primary impurities to expect are:
-
Unreacted 3-methyl-1-butene: Due to incomplete reaction.
-
Regioisomers: While the primary product is this compound, some addition may occur to form other isomers.
-
Solvent: The solvent used for the reaction (e.g., dichloromethane, carbon tetrachloride).
Another potential route is the reaction of 3-methyl-2-butanol with concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). In this case, impurities could include:
-
Unreacted 3-methyl-2-butanol.
-
Rearrangement products: The intermediate carbocation can rearrange, leading to the formation of other chlorinated isomers.
-
Elimination byproducts: Alkenes such as 3-methyl-1-butene and 2-methyl-2-butene can be formed.
Q2: How can I effectively remove unreacted alcohol starting material?
Unreacted alcohol (e.g., 3-methyl-1-butanol or 3-methyl-2-butanol) can be removed by washing the crude product with water. Alcohols with a lower molecular weight have some solubility in water, which will help to extract them from the organic layer. For more efficient removal, multiple water washes are recommended. The significant difference in boiling points also allows for effective separation via fractional distillation.
Q3: What is the best method for final purification to achieve high purity (>99%)?
For achieving high purity, fractional distillation is the most effective method, provided that the boiling points of the impurities are sufficiently different from that of this compound. For impurities with very close boiling points, preparative gas chromatography (GC) may be necessary, although this is less practical for larger quantities.
Q4: Can this compound form an azeotrope with water or other solvents?
-
Thorough Drying: Ensure the product is completely dry before distillation to avoid a water azeotrope.
-
Azeotropic Distillation: If an azeotrope with a solvent is suspected, it may be possible to use this to your advantage to remove the impurity.
Experimental Protocol: General Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
Step 1: Quenching and Initial Extraction
-
Carefully quench the reaction mixture by pouring it into a beaker of ice water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure all the product is in the organic phase.
-
Combine the organic layers.
Step 2: Washing
-
Wash the combined organic layers with water to remove any water-soluble impurities.
-
Wash with a saturated solution of sodium bicarbonate to neutralize any acidic components. Remember to vent the separatory funnel frequently.
-
Wash with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.
Step 3: Drying
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., MgSO₄) and swirl for 10-15 minutes.
-
Remove the drying agent by gravity filtration or decantation.
Step 4: Solvent Removal
-
Remove the extraction solvent using a rotary evaporator.
Step 5: Fractional Distillation
-
Set up a fractional distillation apparatus.
-
Carefully distill the crude product, collecting the fraction that boils at approximately 144°C.
Visualization of the Purification Workflow
Caption: Purification workflow for this compound.
References
- Brainly. (2023, April 9). The reaction between 3-methyl-1-butene and Cl2 gas would be expected to be: A. Addition.
- Wikipedia. (n.d.). 2-Methyl-2-butene.
- Stenutz. (n.d.). This compound.
- Stenutz. (n.d.). 3-methyl-1-butanol.
- Stenutz. (n.d.). 3-methyl-2-butanol.
- Stenutz. (n.d.). 3-methyl-1-butene.
- LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
- Wikipedia. (n.d.). Azeotrope tables.
- Gmehling, J., Menke, J., Krafczyk, K., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures.
Sources
- 1. 3-CHLORO-3-METHYL-1-BUTYNE synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. trans-1-Chloro-3-methyl-1-butene [webbook.nist.gov]
- 4. chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. is.muni.cz [is.muni.cz]
- 9. chemcraft.su [chemcraft.su]
Technical Support Center: Optimizing Dehydrochlorination of 1,2-Dichloro-3-methylbutane
Welcome to the technical support center for the dehydrochlorination of 1,2-dichloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this elimination reaction. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Core Principles of the Reaction
The dehydrochlorination of this compound is a classic elimination reaction, typically proceeding via an E2 (bimolecular elimination) mechanism when a strong base is used.[1] The primary challenge in this synthesis is not just achieving elimination, but controlling the regioselectivity —that is, controlling which of the possible alkene products is formed.
The starting material, this compound, has two different chlorine atoms (a primary at C1 and a secondary at C2) and beta-hydrogens at two different positions (C1 and C3) relative to the secondary chloride. This structure allows for the formation of multiple monochloroalkene isomers. The product distribution is dictated by the interplay between the base's steric properties and the stability of the resulting alkene, a concept governed by Zaitsev's and Hofmann's rules.[2][3]
-
Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. This outcome is favored when using small, strong bases.[2]
-
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is favored when using a sterically hindered (bulky) base, which preferentially removes the most accessible, least sterically hindered proton.[4]
Caption: Regioselective pathways in the dehydrochlorination of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is very low. What are the likely causes and how can I fix them?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Cause A: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Elimination reactions are often favored at higher temperatures.[5] Ensure your base is not degraded and is used in a sufficient stoichiometric amount (typically 1.1 to 1.5 equivalents for a single elimination).
-
-
Cause B: Competing Substitution (SN2) Reaction. Your base might be acting as a nucleophile, leading to the formation of alcohol or ether byproducts instead of the desired alkene.[6]
-
Solution: This is a classic competition between E2 and SN2 pathways. To favor elimination (E2), use a sterically hindered base like potassium tert-butoxide (KOtBu). Its bulkiness makes it a poor nucleophile but an effective base.[6] Additionally, using a higher temperature will favor the elimination pathway.
-
-
Cause C: Poor Choice of Solvent. The solvent plays a critical role in the reactivity of the base.
-
Solution: Polar aprotic solvents like DMSO or THF are often excellent choices for E2 reactions because they solvate the cation of the base but leave the anion "naked" and highly reactive.[7][8] While alcohols are common solvents, polar protic solvents can form hydrogen bonds with the base, creating a "solvent cage" that reduces its basicity and nucleophilicity.[7][9] If using an alkoxide in its parent alcohol (e.g., NaOEt in EtOH), ensure conditions are anhydrous, as water can hydrolyze the base.
-
Question 2: I'm getting the wrong alkene isomer as my major product. How do I control the regioselectivity?
Answer: This is the central challenge of this reaction. Controlling whether you form the Zaitsev or Hofmann product is entirely dependent on your choice of base.
-
To Synthesize the Zaitsev Product (1-chloro-3-methyl-2-butene):
-
Explanation: This is the more substituted (trisubstituted) and thermodynamically stable alkene. To achieve this, you need a strong, but small (non-hindered) base. This base can access the more sterically hindered proton on C3 to form the more stable double bond.
-
Recommended Conditions: Use sodium ethoxide (NaOEt) in ethanol or potassium hydroxide (KOH) in ethanol.[10] Run the reaction at an elevated temperature (e.g., reflux) to favor the thermodynamic product.
-
-
To Synthesize the Hofmann Product (1-chloro-3-methyl-1-butene or 2-chloro-3-methyl-1-butene):
-
Explanation: These are the less substituted (disubstituted) alkenes. Formation of these products is favored by using a strong, sterically hindered base. The bulky base will preferentially abstract the most sterically accessible proton, which in this substrate are the protons on the terminal C1.[2][4]
-
Recommended Conditions: Use potassium tert-butoxide (KOtBu) in tert-butanol or THF. The large tert-butoxide anion cannot easily reach the internal C3 proton, so it removes a proton from the more exposed C1 position.
-
| Base | Formula | Steric Hindrance | Favored Product |
| Sodium Ethoxide | NaOCH₂CH₃ | Low | Zaitsev[11] |
| Potassium Hydroxide | KOH | Low | Zaitsev[10] |
| Potassium tert-Butoxide | KOC(CH₃)₃ | High | Hofmann[2] |
| Lithium Diisopropylamide (LDA) | LiN[CH(CH₃)₂]₂ | Very High | Hofmann[1] |
Question 3: My reaction is producing di-elimination products (dienes). How can I selectively synthesize the monochloroalkene?
Answer: The formation of dienes like isoprene occurs when a second molecule of HCl is eliminated. This is more likely if you are using harsh conditions or an excess of base.
-
Solution 1: Control Stoichiometry. Carefully control the amount of base used. For a single dehydrochlorination, use approximately 1.0 to 1.1 equivalents of the base. Using two or more equivalents will strongly favor the formation of dienes.
-
Solution 2: Milder Conditions. Lower the reaction temperature. The second elimination step typically requires more energy than the first. By running the reaction at a lower temperature, you can often stop it after the first elimination.
-
Solution 3: Monitor the Reaction. Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed but before significant amounts of the diene product appear.
Section 3: Experimental Protocols & Workflows
Protocol 1: Selective Synthesis of 1-chloro-3-methyl-2-butene (Zaitsev Product)
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (e.g., 50 mL).
-
Base Preparation: Carefully add sodium metal (1.1 eq.) to the ethanol in small portions under an inert atmosphere (N₂ or Ar) to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
Reaction: Add this compound (1.0 eq.) dropwise to the sodium ethoxide solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by GC or TLC.
-
Workup: After the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.
Caption: General experimental workflow for dehydrochlorination.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the expected boiling point of the products?
-
A: The boiling points will be relatively low and potentially close to one another, making fractional distillation crucial for separation. For example, 3-chloro-3-methyl-1-butene has a reported boiling point of about 85-87°C.[12][13] Precise boiling points for all isomers may require experimental determination or specialized database access.
-
-
Q: How does solvent polarity affect the E2 reaction?
-
A: E2 reactions are generally favored in less polar solvents compared to SN2 reactions.[14] However, a polar solvent is necessary to dissolve the ionic base. Polar aprotic solvents (DMSO, DMF) are ideal as they effectively dissolve the base without solvating the anion, maximizing its reactivity.[8] Polar protic solvents (alcohols, water) can solvate the base through hydrogen bonding, reducing its strength but are often used for convenience, especially when generating an alkoxide base.[7]
-
-
Q: Are there any safety precautions I should be aware of?
-
A: Yes. Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. Always handle them under an inert atmosphere in an anhydrous environment. The chlorinated starting material and alkene products are volatile organic compounds and should be handled in a well-ventilated fume hood.
-
-
Q: What analytical techniques are best for monitoring the reaction?
-
A: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the ideal technique. It allows you to separate the volatile starting material and various alkene isomers, providing a clear picture of the product distribution and reaction conversion over time. ¹H NMR spectroscopy is also invaluable for identifying the structure of the major product by analyzing the chemical shifts and coupling constants of the vinylic and allylic protons.
-
References
- Quora. (2016). How does solvent affect elimination reaction?
- Chemistry Steps.The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry LibreTexts. (2024). 8.2: Background.
- The Journal of Organic Chemistry. (2021). How Solvation Influences the SN2 versus E2 Competition.
- Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?
- University of Calgary.Ch 5: Dehydrohalogenation.
- Chemistry Stack Exchange. (2023). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?
- Wikipedia.Dehydrohalogenation.
- YouTube. (2020). Alkenes || Part 4 || Dehydrohalogenation of alkyl halides || Bsc 1st year chemistry.
- ChemBK.3-CHLORO-3-METHYL-1-BUTENE.
- LookChem.3-Chloro-3-methyl-1-butene.
- Chemistry Steps.Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.
- Journal of the American Chemical Society.Allylic Rearrangement in the Reactions of 1-Chloro-3-methyl-2-butene; an Attempt at Total Synthesis of Geraniol.
- Google Patents.CA1130811A - 3-chloro-3-methyl-butane-1,4-dial-bis.
- Chemistry Steps.Alkyl Halides to Alkenes.
- Master Organic Chemistry. (2017). The Hofmann Elimination.
- European Publication Server. (2012). METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE...
- YouTube. (2023). Zaitsev vs Hoffman's Product - E2 Elimination Reactions.
- ResearchGate.Mechanism of dehydrochlorination of vicinal chlorohydrins in alkaline medium.
- Filo. (2025). Question: Explain the dehydro-dehalogenation of vicinal dihalides...
- Chemistry LibreTexts. (2024). 2.4: Hofmann's Rule and Zaitsev's Rule.
- NIST WebBook.trans-1-Chloro-3-methyl-1-butene.
- PubChem.this compound.
- askIITians. (2025). What is vicinal dihalide?
- NIST WebBook.this compound.
- Unacademy.Haloalkanes and Haloarenes.
- Cheméo.Chemical Properties of this compound (CAS 600-10-2).
- ResearchGate. (2025). Mechanism of 1,2-dichloroethane dehydrochlorination on the acid sites of oxide catalysts...
- Chemistry LibreTexts. (2023). Reactions of Dihalides.
- National Institutes of Health (NIH).Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS.
- Google Patents.US2803679A - Dehydrochlorination process.
- Britannica. (2026). Vicinal dihalide | chemical compound.
- ACS Catalysis.Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride).
- ResearchGate. (2025). Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene...
- The Journal of Organic Chemistry.Kinetics of Dehydrochlorination of Chloroalkenes.
- PubChem.2,3-Dichloro-3-methylbutane-1,1-diol.
Sources
- 1. youtube.com [youtube.com]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
- 13. lookchem.com [lookchem.com]
- 14. quora.com [quora.com]
preventing side reactions with 1,2-Dichloro-3-methylbutane
Welcome to the technical support center for 1,2-dichloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substrate and to mitigate common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to achieve your desired reaction outcomes.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses specific issues you may encounter during your experiments with this compound, providing both mechanistic explanations and actionable protocols.
Issue 1: My reaction is yielding a significant amount of alkene byproducts. How can I favor substitution over elimination?
Root Cause Analysis:
The formation of alkene byproducts indicates that elimination reactions (E1 and/or E2) are competing with, or even dominating, your desired substitution pathway (SN1 and/or SN2). This competition is governed by several factors, most notably temperature, the nature of your nucleophile/base, and the solvent system.[1]
-
Thermodynamics of Elimination: Elimination reactions generally have a higher activation energy than substitution reactions because they involve breaking more bonds.[2][3][4] However, they also lead to an increase in entropy as more product molecules are formed.[2][3] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[2][3]
-
Basicity vs. Nucleophilicity: Strong and/or sterically hindered bases preferentially abstract a proton, initiating the E2 pathway.[5][6] Strong nucleophiles that are weak bases are more likely to attack the electrophilic carbon, favoring the SN2 pathway.[6][7]
dot ```dot graph "Substitution_vs_Elimination" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Substrate [label="this compound", fillcolor="#4285F4"]; Substitution [label="Substitution Product (SN1/SN2)", fillcolor="#34A853"]; Elimination [label="Elimination Product (E1/E2)", fillcolor="#EA4335"]; Conditions [label="Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -- Conditions [len=1.5]; Conditions -- Substitution [label=" Low Temperature \n Strong, Non-bulky Nucleophile \n Polar Aprotic Solvent (SN2) \n Polar Protic Solvent (SN1)"]; Conditions -- Elimination [label=" High Temperature \n Strong, Bulky Base \n Concentrated Base"]; }
Caption: Mechanism of carbocation rearrangement.
Troubleshooting Protocol:
To suppress carbocation rearrangement, you must favor reaction conditions that avoid the formation of a carbocation intermediate. This means promoting the SN2 or E2 mechanism.
| Condition | To Minimize Rearrangement (Favor SN2/E2) | Conditions that Promote Rearrangement (Favor SN1/E1) |
| Nucleophile/Base | Use a high concentration of a strong nucleophile/base. [8][9] | Use a weak nucleophile/base (e.g., water, alcohol). [6][10] |
| Solvent | Polar aprotic solvents (e.g., Acetone, DMF) favor SN2. [8] | Polar protic solvents (e.g., ethanol, water) stabilize carbocations and favor SN1/E1. [11] |
| Leaving Group | While both chlorides are leaving groups, reactions at the primary carbon are more likely to be SN2. | Reactions at the secondary carbon are more prone to SN1/E1 pathways. |
Step-by-Step Methodology to Prevent Rearrangement:
-
Mechanism Choice: Design your experiment to follow an SN2 pathway.
-
Reagent Concentration: Use a high concentration of a strong, non-bulky nucleophile (e.g., NaI in acetone). This ensures the nucleophile attacks before the leaving group can dissociate and form a carbocation. [8]3. Solvent System: Employ a polar aprotic solvent such as acetone. This type of solvent does not solvate the nucleophile as strongly as a protic solvent, making it more reactive. 4. Temperature: Keep the temperature low to disfavor the higher activation energy pathways of SN1/E1.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
This compound has two chlorine atoms on adjacent carbons, one primary (C1) and one secondary (C2). This structure allows for competition between SN1, SN2, E1, and E2 reactions. [12]* At the primary carbon (C1): SN2 reactions are generally favored due to less steric hindrance. [8][13][14]E2 can also occur if a strong, bulky base is used.
-
At the secondary carbon (C2): All four mechanisms are possible. SN1 and E1 are favored in polar protic solvents with weak nucleophiles/bases due to the ability to form a relatively stable secondary carbocation. [8][15]SN2 and E2 are favored with strong nucleophiles/bases. [7][8]Carbocation rearrangements are a significant possibility if an SN1/E1 pathway is initiated at this position. [16] Q2: How does my choice of solvent impact the reaction outcome?
Solvent choice is critical in directing the reaction mechanism. [17][18]* Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are excellent at stabilizing charged intermediates, particularly carbocations and leaving groups. [11]This makes them ideal for promoting SN1 and E1 reactions. [19][20]* Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive. This significantly accelerates SN2 reactions. [8] Q3: Which chlorine is more likely to react first?
The reactivity depends on the reaction conditions.
-
Under SN2 conditions (strong nucleophile, polar aprotic solvent): The primary chloride at C1 is more likely to react due to lower steric hindrance. [13][21]* Under SN1 conditions (weak nucleophile, polar protic solvent): The secondary chloride at C2 is more likely to leave first because it forms a more stable secondary carbocation compared to the highly unstable primary carbocation that would result from the loss of the C1 chloride. [8][15] Q4: Can I achieve selective elimination to form a specific alkene?
Yes, the regioselectivity of elimination can be controlled.
-
Zaitsev's Rule (Thermodynamic Control): In the presence of a small, strong base (e.g., sodium ethoxide), the more substituted (and thus more stable) alkene is typically the major product. [22][23]This involves removing a proton from the more substituted β-carbon.
-
Hofmann Rule (Kinetic Control): With a sterically bulky base (e.g., potassium tert-butoxide), the less substituted alkene is favored. [22]The large base has an easier time accessing the sterically less hindered proton on the less substituted β-carbon.
References
- 9.5: Summary of Reactivity of Haloalkanes - Chemistry LibreTexts. (2021).
- Ch 8 : Substitution or Elimination ? - University of Calgary. (n.d.).
- Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. (2017).
- C. Elimination vs. Substitution - Chemistry LibreTexts. (2023).
- Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A. (2023).
- Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction - Lecturio. (n.d.).
- Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. (2026).
- 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022).
- Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. (2012).
- Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025).
- SN1 and SN2 Reaction of Haloalkanes - BYJU'S. (n.d.).
- 4.7: Solvent Effects - Chemistry LibreTexts. (2022).
- E1 vs E2: Comparing the E1 and E2 Reactions - Master Organic Chemistry. (2012).
- 7.18: Comparison of E1 and E2 Reactions - Chemistry LibreTexts. (2020).
- SN1 vs SN2 Reactions - How to Differentiate - YouTube. (2013).
- Solvent effects - Wikipedia. (n.d.).
- How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps. (n.d.).
- Ch 8 : Solvent Effects - University of Calgary. (n.d.).
- 20.1 Comparison of SN1 and SN2 reactions (HL) - YouTube. (2021).
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.).
- Solvent Effects Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011).
- 9.17: Carbocation Rearrangements - Chemistry LibreTexts. (2019).
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013).
- 30: Rearrangements - Chemistry LibreTexts. (2021).
- Carbocation rearrangement practice (video) - Khan Academy. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. glasp.co [glasp.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lecturio.com [lecturio.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Solvent effects - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 1,2-Dichloro-3-methylbutane under acidic/basic conditions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for 1,2-Dichloro-3-methylbutane. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights into the stability and reactivity of this compound under various experimental conditions. We will address common troubleshooting scenarios and frequently asked questions to ensure the integrity and success of your work.
Introduction: Understanding the Reactivity of a Vicinal Dichloride
This compound is a vicinal dihalide, a class of organohalogen compounds with halogen atoms on adjacent carbon atoms.[1] This structural feature dictates its chemical behavior, making it a versatile but potentially reactive intermediate in organic synthesis.[2] Its stability is highly dependent on the pH, solvent, and temperature of the environment. The primary reaction pathways of concern are elimination reactions under basic conditions and, to a lesser extent, substitution (hydrolysis) reactions, particularly in aqueous media.[3][4] This guide will help you navigate these pathways to achieve desired outcomes and avoid unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Question 1: My reaction using this compound in a basic medium is yielding a mixture of unexpected alkene isomers. How can I control the product outcome?
Answer: This is a classic challenge of regioselectivity in elimination reactions. When this compound is treated with a base, it undergoes dehydrohalogenation (the removal of HCl) to form alkenes.[4] The formation of multiple products is typically due to competition between the Zaitsev and Hofmann elimination pathways.
-
Causality: The reaction proceeds via a bimolecular elimination (E2) mechanism.[4] The base removes a proton from a carbon adjacent to a carbon-chlorine bond, while simultaneously the chloride ion departs. The issue is that there are two distinct types of protons that can be removed, leading to different products.
-
Zaitsev's Rule: Abstraction of a proton from the more substituted carbon (C3) results in the more thermodynamically stable, more substituted alkene (3-chloro-2-methyl-2-butene).
-
Hofmann's Rule: Abstraction of a proton from the less substituted carbon (C1) results in the less stable, less substituted alkene (3-chloro-2-methyl-1-butene).
-
-
Solution & Protocol: You can control the regioselectivity by carefully selecting the base. The steric bulk of the base is the critical factor.[4]
-
To favor the Zaitsev product (more substituted): Use a small, strong base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH). These bases are small enough to access the more sterically hindered proton on C3.
-
To favor the Hofmann product (less substituted): Use a bulky, strong base like potassium tert-butoxide (KOtBu). Its large size prevents it from easily reaching the internal proton, so it preferentially removes the more accessible proton on C1.
-
Experimental Protocol: Selective Dehydrohalogenation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your this compound substrate in a suitable anhydrous solvent (e.g., THF or the corresponding alcohol of the alkoxide base).
-
Base Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of the chosen base (e.g., 1.1 equivalents of sodium ethoxide for Zaitsev or potassium tert-butoxide for Hofmann).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Workup: Once the reaction is complete, quench by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and then brine.[4]
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product ratio using GC-MS or ¹H NMR.
Question 2: I've observed a gradual decrease in the pH of my aqueous formulation containing this compound. What is causing this, and how can it be mitigated?
Answer: The observed drop in pH is a strong indicator of hydrolysis. While generally slow, chlorinated hydrocarbons can react with water to produce hydrochloric acid (HCl), thereby increasing the acidity of the solution.[3]
-
Causality: This is a nucleophilic substitution reaction where water acts as a nucleophile, displacing one or both of the chloride ions. The reaction can proceed through an SN1 or SN2 mechanism. Given the secondary nature of one C-Cl bond and the primary nature of the other, a mixed or SN2-like pathway is plausible. The key outcome is the formation of HCl as a byproduct for each chloride displaced.
-
Solution & Protocol:
-
Moisture Control: The most effective preventative measure is stringent moisture control. Ensure all solvents are anhydrous and the reaction/storage environment is kept dry. For long-term storage, use containers with tight-fitting seals and consider the use of a desiccant.[3][5]
-
Buffering: If an aqueous environment is unavoidable, use a suitable buffer system to neutralize the generated acid and maintain a stable pH. The choice of buffer will depend on the required pH of your formulation.
-
Stabilizers: Commercial chlorinated solvents are often supplied with stabilizers (e.g., amines or epoxides) that act as acid scavengers.[3] If you are using a non-stabilized grade, the addition of a compatible acid scavenger may be necessary for long-term stability.
-
Frequently Asked Questions (FAQs)
Question 1: What is the general stability of this compound under acidic and basic conditions?
Answer: The stability of this compound is highly conditional.
-
Basic Conditions: The compound is generally unstable in the presence of bases, especially strong, non-nucleophilic bases. It will readily undergo E2 elimination to form various chloroalkenes.[4] The rate and outcome of this degradation depend on the base strength, steric bulk, temperature, and solvent.
-
Acidic Conditions: The compound is relatively more stable under anhydrous acidic conditions. However, in the presence of water (aqueous acid), it can undergo slow hydrolysis (an SN1 or SN2 reaction) to form alcohols and release HCl.[3][6][7] Strong acids can catalyze this hydrolysis. It is crucial to avoid mixing with incompatible chemicals, including certain acids that could lead to violent reactions.[8]
-
Neutral Conditions: In a dry, neutral, and aprotic environment, this compound is reasonably stable. However, prolonged contact with water, even at neutral pH, can lead to slow hydrolysis and acidification.[3]
Summary of Reactivity
| Condition | Likely Reaction Type | Major Products | Relative Rate |
|---|---|---|---|
| Strong, Bulky Base (e.g., KOtBu) | E2 Elimination (Hofmann) | 3-chloro-2-methyl-1-butene | Fast |
| Strong, Small Base (e.g., NaOEt) | E2 Elimination (Zaitsev) | 3-chloro-2-methyl-2-butene | Fast |
| Aqueous/Neutral | Hydrolysis (SN) | 3-chloro-2-methyl-1,2-butanediol, HCl | Very Slow |
| Aqueous/Acidic | Catalyzed Hydrolysis (SN) | 3-chloro-2-methyl-1,2-butanediol, HCl | Slow to Moderate |
Question 2: What are the primary degradation pathways for this compound?
Answer: The two primary degradation pathways are elimination and substitution, driven by basic and hydrolytic conditions, respectively.
1. E2 Elimination Pathway (Basic Conditions): This is the most significant degradation pathway. A base abstracts a proton, leading to the formation of a double bond and the expulsion of a chloride ion. As shown in the diagram below, the reaction can proceed via two main routes depending on which proton is removed.
Caption: Potential hydrolysis pathway leading to diol and HCl formation.
Storage and Handling Recommendations
Proper storage and handling are critical to maintaining the purity and stability of this compound and ensuring laboratory safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and external heat sources. [5][9]The storage area should be constructed of non-combustible materials. [5]* Materials Compatibility: Use storage containers made of appropriate materials. Carbon steel or a suitable grade of stainless steel is recommended for bulk storage. [3]Avoid contact with incompatible materials such as strong oxidizing agents, powdered metals, and other reactive chemicals. [8]* Moisture Prevention: As hydrolysis can lead to the formation of corrosive HCl, it is imperative to protect the compound from moisture. [3]Use tightly sealed containers and handle under dry conditions whenever possible.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. [9]
References
- ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor.
- BenchChem. (2025). Elimination Reactions of 1,3-dichloro-3-methylbutane to Form Alkenes. BenchChem Technical Support.
- askIITians. (2011). 2,2-dichloro-3-methyl butane on hydrolysis forms. askIITians.
- NY.Gov. (2016). Chemical Storage and Handling Recommendations. NY.Gov.
- Allen. (n.d.). 2,2-Dechloro-3-methyl butane on hydrolysis forms. Allen Career Institute.
- Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor.
- NIST. (n.d.). This compound. NIST WebBook.
- CCOHS. (n.d.). Chlorine. Canadian Centre for Occupational Health and Safety.
- RLS Human Care. (n.d.). Safe Handling and Storage of Chlorine. RLS Human Care.
- Britannica. (2026). Vicinal dihalide. Encyclopædia Britannica.
- Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. (n.d.). ACS Publications.
Sources
- 1. Vicinal dihalide | chemical compound | Britannica [britannica.com]
- 2. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rlsdhamal.com [rlsdhamal.com]
- 6. 2,2-dichloro-3-methyl butane on hydrolysis forms a.diethyl ketone b.m - askIITians [askiitians.com]
- 7. 2,2-Dechloro-3-methyl butane on hydrolysis forms [allen.in]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. CCOHS: Chlorine [ccohs.ca]
Technical Support Center: Grignard Reagent Formation from Dichlorinated Alkanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenging synthesis of Grignard reagents from dichlorinated alkanes. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles to empower you to solve problems effectively in your own laboratory.
Introduction: The Di-Grignard Dilemma
The formation of Grignard reagents from dihaloalkanes presents a unique set of challenges not typically encountered with their monohalogenated counterparts. While the goal is often to form a difunctional α,ω-di-Grignard reagent (XMg-(CH₂)n-MgX), several competing side reactions can dominate, leading to low yields and complex product mixtures. The primary culprits are intramolecular cyclization and intermolecular polymerization, alongside the ever-present Wurtz-type coupling.[1] The outcome of the reaction is critically dependent on the length of the alkane chain, reaction conditions, and the reactivity of the magnesium used.
This guide is structured to help you diagnose and resolve these common issues through a series of FAQs and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1,3-dichloropropane isn't working. I'm not forming the expected di-Grignard reagent. What's happening?
A1: With short-chain dihalides like 1,3-dichloropropane, the primary and most favorable reaction pathway is intramolecular cyclization . After the initial formation of a mono-Grignard reagent (Cl(CH₂)₃MgCl), the nucleophilic carbon center readily attacks the second electrophilic carbon bearing a chlorine atom on the same molecule. This results in the formation of cyclopropane gas and magnesium salts, not the desired 1,3-bis(magnesium chloride)propane.[2] This process is entropically and enthalpically favored due to the formation of a stable, low-strain three-membered ring.
Q2: I am attempting to make a di-Grignard from 1,4-dichlorobutane and I'm getting a mixture of products with very low yield of the desired reagent. What are the likely side products?
A2: For chain lengths of four and five carbons, the reaction outcome is a delicate balance between intramolecular cyclization and the desired di-Grignard formation. With 1,4-dichlorobutane, you are likely facing a combination of:
-
Intramolecular Cyclization: Forming cyclobutane. While cyclobutane has higher ring strain than cyclopentane, this pathway is still significant.
-
Wurtz-Type Coupling: The initially formed mono-Grignard can react with another molecule of 1,4-dichlorobutane, leading to oligomers and polymers.[3]
-
Elimination Reactions: Though less common, β-hydride elimination can occur, leading to alkene formation.
The key to success with these substrates is to employ techniques that favor intermolecular Grignard formation over these side reactions, such as using highly activated magnesium and controlling reaction conditions meticulously.
Q3: What is the "Wurtz reaction" and why is it a problem in my Grignard synthesis?
A3: The Wurtz reaction, or more accurately Wurtz-type coupling, is a significant side reaction where an already formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the starting organic halide (R-X), resulting in a coupled dimer (R-R).[4]
R-MgX + R-X → R-R + MgX₂
This is problematic for several reasons:
-
Reduces Yield: It consumes both the starting material and the desired Grignard product.
-
Complicates Purification: The resulting dimer and oligomers can be difficult to separate from the desired product of a subsequent reaction.
This side reaction is favored by higher temperatures and high local concentrations of the alkyl halide.[4] Therefore, slow addition of the dichloroalkane and maintaining a low reaction temperature are crucial to minimize it.
Q4: I've heard about "Rieke Magnesium." How can it help with di-Grignard synthesis?
A4: Rieke Magnesium is a highly reactive form of magnesium metal prepared by the reduction of a magnesium salt (like MgCl₂) with a potent reducing agent such as potassium or lithium.[5][6] This process generates a black or dark gray powder of magnesium with a very high surface area, free of the passivating magnesium oxide layer that plagues standard magnesium turnings.[5]
Its advantages are significant, particularly for challenging syntheses like di-Grignard formation:
-
High Reactivity: It reacts much faster and under milder conditions.
-
Low-Temperature Formation: Grignard reagents can often be formed at temperatures as low as -78 °C.[6] This is critical for suppressing side reactions like Wurtz coupling and allows for the preparation of thermally unstable reagents.
-
Facile Di-Grignard Formation: The high reactivity promotes the rapid formation of the Grignard at both ends of the dihaloalkane, outcompeting intramolecular cyclization, especially for longer chains. The use of active magnesium is explicitly noted for the "facile formation of di-Grignard reagents".[5]
Part 2: Troubleshooting Guide & Protocols
This section provides a deeper dive into specific problems and offers detailed protocols to overcome them.
Issue 1: Reaction Fails to Initiate
The most common hurdle in any Grignard synthesis is the initiation phase. This is almost always due to the passivating magnesium oxide (MgO) layer on the magnesium metal and/or the presence of moisture.
Magnesium metal readily reacts with atmospheric oxygen to form a thin, inert layer of MgO. This layer acts as a barrier, preventing the organic halide from reaching the reactive metal surface. Furthermore, Grignard reagents are potent bases and are instantly destroyed by protic sources like water.[2]
To ensure a successful reaction, the MgO layer must be breached. Several methods can be employed, ranging from simple mechanical or chemical treatments to the use of highly reactive magnesium.
| Activation Method | Procedure | Mechanism of Action | Advantages | Disadvantages |
| Iodine | Add a single crystal of iodine to the magnesium turnings in ether/THF. The purple color will fade as the reaction initiates. | Iodine etches the magnesium surface, likely forming MgI₂, which exposes fresh, reactive metal. | Simple, effective, and visually easy to monitor. | Introduces iodine into the reaction mixture. |
| 1,2-Dibromoethane | Add a small amount (a few drops) of 1,2-dibromoethane to the magnesium suspension. | Reacts readily with Mg to form ethylene gas and MgBr₂. The exotherm and gas evolution disrupt the MgO layer. | Highly effective; the gaseous byproduct is innocuous.[7] | Consumes a small amount of magnesium. |
| Mechanical Agitation | Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours before adding the solvent and halide. | Physically breaks the MgO layer, exposing fresh metal surfaces. | Chemical-free activation. | Can be time-consuming and may not be as effective as chemical methods. |
| Pre-formed Grignard | Add a small amount of a previously prepared, active Grignard reagent to the flask. | The active Grignard reagent can react with the MgO layer and help initiate the reaction with the less reactive halide. | Effective for sluggish halides. | Requires a stock of active Grignard reagent. |
| Rieke Magnesium (Mg*) | Use commercially available Rieke Magnesium or prepare it in situ.[5] | Provides a high-surface-area, oxide-free form of magnesium.[6] | The most effective method for difficult substrates; allows for low-temperature reactions. | More expensive and requires more stringent air-free handling techniques. |
Issue 2: Low Yields Due to Intramolecular Cyclization vs. Intermolecular Reactions
The length of the alkane chain (n in Cl-(CH₂)n-Cl) is the single most important factor determining the reaction pathway.
The diagram below illustrates the competing pathways. The initially formed mono-Grignard can either react with itself (intramolecularly) to form a cycloalkane or react with another magnesium atom to form the desired di-Grignard. This di-Grignard can then be consumed by reacting with a starting dihalide molecule (intermolecularly) to form polymers.
-
n = 3 (e.g., 1,3-dichloropropane): Intramolecular cyclization to form cyclopropane is overwhelmingly dominant. Formation of the di-Grignard is highly disfavored.[2]
-
n = 4 (e.g., 1,4-dichlorobutane): This is a borderline case. Both cyclobutane formation and di-Grignard formation occur, often leading to mixtures. The outcome is highly sensitive to reaction conditions.
-
n = 5 (e.g., 1,5-dichloropentane): Di-Grignard formation becomes the major pathway. The formation of a six-membered ring via cyclization is kinetically slower, and the probability of the two ends of the chain finding each other is lower than for shorter chains.[8]
-
n ≥ 6: For longer chains, intramolecular cyclization becomes increasingly improbable, and the primary competing reaction is intermolecular polymerization if conditions are not carefully controlled.
This protocol is adapted from established procedures for forming di-Grignard reagents from longer-chain dihalides and serves as a template for maximizing the yield of the desired product.[8]
Objective: To favor the formation of the di-Grignard reagent from 1,5-dibromopentane while minimizing cyclization and polymerization.
Materials:
-
Magnesium turnings (activated)
-
1,5-Dibromopentane
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for activation)
-
Inert gas supply (Argon or Nitrogen)
-
Standard, dry glassware for air-sensitive reactions
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (2.2 equivalents) and anhydrous diethyl ether. Add a few drops of 1,2-dibromoethane to initiate the activation. Gentle warming may be necessary. Initiation is confirmed by the evolution of ethylene gas and the appearance of a hazy, gray solution.
-
Controlled Addition: Prepare a dilute solution of 1,5-dibromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Slow Addition: Add the 1,5-dibromopentane solution dropwise to the activated magnesium suspension over a period of 2-3 hours. The slow addition maintains a low concentration of the halide, which is crucial to disfavor intermolecular Wurtz-type coupling.
-
Maintain Temperature: The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. Avoid excessive heating, which can promote side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure full conversion. The successful formation of the di-Grignard reagent typically results in a gray, slightly viscous solution.
-
Titration & Use: Before use in a subsequent step, it is highly recommended to determine the concentration of the di-Grignard reagent via titration (e.g., with a standard solution of I₂ or a known acid with an indicator).
Part 3: Advanced Strategies & Alternatives
The Barbier Reaction: An In Situ Alternative
For substrates that are particularly prone to side reactions, the Barbier reaction offers a strategic alternative. Unlike the Grignard reaction, where the organometallic reagent is prepared first and then added to the electrophile, the Barbier reaction involves mixing the organic halide, the metal (e.g., Mg, Zn, SmI₂), and the carbonyl electrophile together in one pot.[7][9]
The key advantage is that the organomagnesium species is generated in situ and reacts immediately with the highly concentrated electrophile. This minimizes the time it has to engage in side reactions like cyclization or coupling. This approach is particularly useful for intramolecular reactions where a dihalide is reacted with an internal carbonyl group.
References
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.Reaction Chemistry & Engineering, 2023.
- Highly Reactive Magnesium for the Preparation of Grignard Reagents: 1-Norbornanecarboxylic Acid.Organic Syntheses, Coll. Vol. 6, p.845 (1988); Vol. 55, p.85 (1976).
- Barbier Reaction: Mechanism & Examples.NROChemistry.
- Barbier reaction – Knowledge and References.Taylor & Francis Online.
- Barbier Reaction - YouTube.Organic Chemistry.
- Barbier reaction.Wikipedia.
- Formation of Grignard Reagents from Organic Halides.University of Calgary.
- Recent advances of the Grignard-type reactions without involving organohalides.ScienceDirect.
- 6-CHLORO-1-HEXENE.Organic Syntheses, Coll. Vol. 10, p.216 (2004); Vol. 78, p.228 (2002).
- Supplementary Information.The Royal Society of Chemistry.
- Intramolecular vs. Intermolecular Reaction.University of Bristol.
- Reactions of Grignard Reagents.Master Organic Chemistry.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.Organic Chemistry Portal.
- Grignard Reagents.Chemistry LibreTexts.
- Highly Reactive Magnesium for the Preparation of Grignard Reagents: 1‐Norbornanecarboxylic Acid.Semantic Scholar.
- Grignard reagent formation.ScienceDirect.
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.PMC - PubMed Central.
- Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
- grignard reagents.Chemguide.
- Study of Synthesis, Reactions and Enantiomerization of Cα- Chiral Grignard Reagents.VTechWorks.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.ResearchGate.
- Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols.Journal of Oleo Science.
- Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.PMC - PubMed Central.
- Grignard Reactions in Cyclopentyl Methyl Ether.ResearchGate.
- Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione.ResearchGate.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.ChemRxiv.
- In the process to produce Grignard reagents from 1,3-dibromopropane, what are the possible...Homework.Study.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchtrends.net [researchtrends.net]
- 4. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. Barbier reaction - Wikipedia [en.wikipedia.org]
- 8. PENTAMETHYLENEBIS(MAGNESIUM BROMIDE) synthesis - chemicalbook [chemicalbook.com]
- 9. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing the Synthesis of 1,2-Dichloro-3-methylbutane
Welcome to the technical support center for the synthesis of 1,2-dichloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yield, and ensure product purity. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles.
The synthesis of this compound is primarily achieved through the electrophilic addition of chlorine (Cl₂) to 3-methyl-1-butene. While straightforward in principle, the reaction is sensitive to experimental conditions, which can lead to a variety of undesired side products, significantly impacting the yield and purity of the target molecule. This guide provides field-proven insights to help you control the reaction outcome.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is critically low. What are the most probable causes and how can I fix them?
A low yield can stem from several factors, broadly categorized as incomplete reaction, competing side reactions, or losses during work-up and purification.
-
Incomplete Reaction: The reaction may not have gone to completion. The addition of chlorine gas must be carefully monitored; its characteristic yellow-green color should disappear as it is consumed.[1] Ensure a slight molar excess of the alkene or run the reaction until no more chlorine is taken up.
-
Competing Side Reactions: The most significant cause of low yield is often the formation of undesired side products. The two primary competing pathways are free-radical substitution and carbocation rearrangement. Controlling reaction conditions is paramount to favor the desired electrophilic addition.[1][2]
-
Mechanical Losses: Product can be lost during the work-up phase, particularly during aqueous washes in the separatory funnel if emulsions form or if layers are not separated cleanly.[3] Ensure you allow adequate time for layers to separate and perform extractions efficiently.
Below is a summary table to diagnose and solve common yield-related problems.
| Problem Observed | Likely Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient chlorine added or reaction time too short. | Add chlorine slowly until its color persists slightly. Monitor reaction progress using TLC or GC-MS. |
| Significant Allylic Chloride Impurities | Reaction conditions favor a free-radical mechanism (high temp/UV light).[1] | Maintain a low temperature (0-5 °C) using an ice bath and shield the reaction vessel from light by wrapping it in aluminum foil.[1] |
| Isomeric Dichloride Impurities Detected | Conditions promoting a carbocation intermediate, leading to a hydride shift.[4] | Use a non-polar, aprotic solvent (e.g., CH₂Cl₂) to stabilize the bridged chloronium ion intermediate and suppress carbocation formation. |
| Product Loss During Purification | Poor separation of aqueous and organic layers; inefficient distillation. | Allow layers to fully separate in the funnel. Break any emulsions with brine. Use an efficient distillation column and collect fractions carefully based on boiling point.[3] |
Q2: Analysis of my crude product shows significant amounts of 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-1-butene. Why are these forming?
The presence of these compounds indicates that a free-radical substitution reaction is competing with the desired electrophilic addition.[1] This pathway becomes dominant under specific conditions:
-
Causality: High temperatures or the presence of ultraviolet (UV) light can initiate the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•).[2][5] These radicals can then abstract an allylic hydrogen atom from 3-methyl-1-butene, which is a hydrogen on the carbon atom adjacent to the double bond. This forms a resonance-stabilized allylic radical, which then reacts with another Cl₂ molecule to produce the allylic chloride byproducts.[1]
-
Preventative Measures:
-
Temperature Control: Strictly maintain the reaction temperature at or below 5 °C. Free-radical halogenation has a higher activation energy and is significantly suppressed at lower temperatures.[1]
-
Exclusion of Light: Conduct the reaction in the dark. Wrap the reaction flask with aluminum foil to prevent photo-initiation of chlorine radicals.[1][5]
-
Radical Inhibitors: If the problem persists, a small amount of a radical inhibitor, such as hydroquinone, can be added to quench any radicals that may form.
-
Q3: I've identified 2,3-dichloro-2-methylbutane as a major byproduct. What is the mechanism for its formation, and how can it be suppressed?
The formation of 2,3-dichloro-2-methylbutane is a classic outcome of a carbocation rearrangement .
-
Mechanistic Explanation: The standard electrophilic addition of Cl₂ to an alkene proceeds through a bridged chloronium ion intermediate , which shields one face of the molecule. The chloride ion (Cl⁻) then attacks from the opposite face (anti-addition), preventing rearrangement.[6][7][8] However, if conditions allow for the formation of a discrete (open) secondary carbocation instead of a bridged ion, a 1,2-hydride shift can occur. The initial secondary carbocation rearranges to a more stable tertiary carbocation. Subsequent attack by a chloride ion on this tertiary carbocation yields the rearranged product, 2,3-dichloro-2-methylbutane.[4]
-
Suppression Strategy: The key is to use conditions that favor the formation of the bridged chloronium ion.
-
Solvent Choice: Employ non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). These solvents do not effectively solvate and stabilize an open carbocation, thus favoring the bridged intermediate pathway.
-
Avoid Protic Acids: Ensure your reagents and glassware are free from strong protic acids (like HCl), which can protonate the alkene and lead directly to a carbocation intermediate that is prone to rearrangement.[9][10]
-
Caption: Control of reaction intermediates.
Q4: My product is contaminated with oxygenated impurities. How are these forming?
The presence of oxygenated impurities, most commonly chlorohydrins (compounds containing both a chlorine and a hydroxyl group), is almost always due to the presence of water in the reaction mixture.
-
Causality: Water can act as a competing nucleophile.[1] After the formation of the chloronium ion intermediate, water can attack one of the carbons instead of the chloride ion. A subsequent deprotonation step yields the chlorohydrin.
-
Solution: Anhydrous Conditions
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.
-
Anhydrous Reagents: Use an anhydrous grade of solvent. If necessary, distill the solvent over a suitable drying agent (e.g., calcium hydride for dichloromethane).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for maximizing the yield of this compound?
To favor the desired electrophilic addition pathway and minimize side reactions, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 to 5 °C | Suppresses exothermic side reactions and minimizes the rate of free-radical substitution.[1] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | Inert, aprotic, and non-polar nature favors the bridged chloronium ion mechanism and prevents reaction with the solvent.[1] |
| Stoichiometry | 1.0 : 0.9 (Alkene : Cl₂) | A slight excess of the alkene can help prevent polychlorination. Add chlorine slowly and monitor its consumption. |
| Light | Complete darkness (e.g., flask wrapped in foil) | Prevents photo-initiation of chlorine radicals, thus avoiding the free-radical substitution pathway.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture, which would otherwise lead to chlorohydrin byproducts.[1] |
Q2: How should I monitor the reaction's progress effectively?
-
Visual Indication: The simplest method is to observe the color of the reaction mixture. Chlorine gas has a distinct yellow-green color. As it reacts with the alkene, this color will fade. The reaction is near completion when the addition of chlorine results in a faint, persistent yellow-green tint, indicating a slight excess of chlorine.[1]
-
Analytical Methods: For more precise monitoring, small aliquots can be withdrawn from the reaction mixture over time (and immediately quenched) to be analyzed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile starting material, product, and byproducts.
-
Thin-Layer Chromatography (TLC): A faster, more qualitative method. A stain (like permanganate) will visualize the alkene starting material, which will disappear as the reaction proceeds.
-
Q3: What is the standard experimental and purification workflow?
A robust workflow is critical for isolating a pure product. The following diagram and protocol outline the key steps.
Caption: General experimental and purification workflow.
Step-by-Step Protocol:
-
Reaction Setup: Charge a three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet with 3-methyl-1-butene and anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath and protect it from light.
-
Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled so that the temperature does not rise above 5 °C.
-
Monitoring: Continue the addition until a faint yellow-green color persists. Stop the chlorine flow.
-
Work-up: Purge the system with nitrogen gas to remove any excess chlorine. Transfer the reaction mixture to a separatory funnel.
-
Washing:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[3]
-
Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product should then be purified by fractional distillation under reduced pressure to separate the desired this compound from any remaining starting material and higher-boiling byproducts.
Q4: What are the key safety considerations for this synthesis?
-
Chlorine Gas: Chlorine is highly toxic, corrosive, and a strong oxidizing agent. Always handle it in a well-ventilated chemical fume hood. Ensure you have a neutralization trap (e.g., a bubbler containing sodium hydroxide solution) for any unreacted chlorine gas exiting the apparatus.
-
Chlorinated Solvents: Dichloromethane and other chlorinated hydrocarbons are suspected carcinogens and can be harmful if inhaled or absorbed through the skin. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Exothermic Reaction: The chlorination of alkenes is exothermic. Proper temperature control via an ice bath and slow addition of the reagent is crucial to prevent the reaction from running away.
By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly improve the yield and purity of this compound, paving the way for successful subsequent applications.
References
- Electrophilic Addition of Bromine and Chlorine to Alkenes. (2014). YouTube.
- Halogenation of Alkenes. Lumen Learning - MCC Organic Chemistry.
- Electrophilic Addition Reactions of Alkenes. (2024). Chemistry LibreTexts.
- Electrophilic Addition of Halogens to Alkenes. (2015). Chemistry LibreTexts.
- Electrophilic Addition Mechanisms to Alkenes. Pearson.
- Why can we have an achiral compound with 3-methyl but-1-ene + HCl?. (2021). Quora.
- According to Markovnikov's rule, when 3-methyl-1-butene undergoes an addition reaction with HCl.... (2023). Brainly.com.
- Markovnikov's Rule. Chemistry Steps.
- Addition of HCl to 3-methyl-1-butene mechanism. Portland State University.
- Free Radical Reactions. (2013). Master Organic Chemistry.
- Free-radical halogenation. Wikipedia.
- Synthesis of 2-Chloro-2-methylbutane. (2021). YouTube.
- Process for purifying unreacted 1,2-dichloroethane from a 1,2-dichloroethane pyrolysis process. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Exam 2 Answers [web.pdx.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Impurities in 1,2-Dichloro-3-methylbutane
Welcome to the technical support center for the analysis of 1,2-Dichloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in their samples. In pharmaceutical development, even trace impurities can have significant impacts on safety and efficacy, making rigorous analytical characterization a critical step. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the analysis of this halogenated hydrocarbon.
Understanding Potential Impurities
The impurity profile of this compound is heavily influenced by its synthetic route. Typically synthesized via the chlorination of 3-methyl-1-butene or related precursors, several side reactions can occur, leading to a range of structurally similar impurities.[1][2] Understanding these potential byproducts is the first step in developing a successful analytical strategy.
Key impurity classes include:
-
Positional Isomers : Chlorination can occur at different positions on the carbon skeleton, leading to various dichlorinated isomers.[1]
-
Dehydrochlorination Products : The elimination of hydrogen chloride (HCl) is a common side reaction, particularly under thermal stress or in the presence of basic residues, resulting in the formation of alkenyl chlorides (chloroalkenes).[3][4][5]
-
Over-chlorinated Species : The reaction may proceed further, leading to trichlorinated or higher halogenated alkanes.
-
Residual Starting Materials and Solvents : Unreacted precursors or solvents used in the synthesis or purification process.
Table 1: Common Potential Impurities in this compound
| Impurity Class | Example Compound Name | Chemical Structure (SMILES) | Formation Pathway |
| Target Analyte | This compound | CC(C)C(Cl)CCl | Primary reaction product |
| Positional Isomer | 1,3-Dichloro-3-methylbutane | CC(C)(Cl)CCCl | Alternative chlorination |
| Positional Isomer | 2,3-Dichloro-2-methylbutane | CC(C)(Cl)C(C)Cl | Rearrangement & chlorination |
| Positional Isomer | 1,4-Dichloro-2-methylbutane | CC(CCl)CCCl | Alternative chlorination |
| Dehydrochlorination | 1-Chloro-3-methyl-2-butene | CC(C)=C(C)Cl | Elimination of HCl[5] |
| Dehydrochlorination | 2-Chloro-3-methyl-1-butene | C=C(Cl)C(C)C | Elimination of HCl |
| Dehydrochlorination | 3-Chloro-3-methyl-1-butene | CC(C)(Cl)C=C | Elimination of HCl[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical techniques for identifying impurities in this compound?
A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile halogenated hydrocarbons like this compound.[6][7] GC provides the high-resolution separation needed to resolve structural isomers, while MS offers sensitive detection and structural information for identification. For unambiguous structural confirmation of isolated impurities or for complex mixture analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is indispensable.[8][9]
Q2: Why is it critical to separate and identify isomeric impurities?
A2: Isomeric impurities are of high concern in the pharmaceutical industry because they often have similar physical properties to the active pharmaceutical ingredient (API), making them difficult to remove during purification. Furthermore, different isomers can have vastly different toxicological profiles. Regulatory bodies require the identification and control of any impurity at or above a specified threshold (typically 0.05% to 0.1%), making the development of a specific and sensitive analytical method essential.[6]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this analysis?
A3: While HPLC is a powerful technique, it is generally not the preferred method for small, non-polar, volatile compounds like dichlorinated butanes. These molecules lack a UV chromophore, making detection by standard UV detectors challenging. Furthermore, achieving adequate separation of closely related isomers on typical reversed-phase or normal-phase columns is difficult. GC offers superior resolution and sensitivity for this class of compounds.
Analytical Workflow & Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis, providing explanations for the underlying causes and actionable solutions.
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a sample of this compound.
Caption: General workflow for impurity identification.
Troubleshooting Common GC-MS Issues
Q: My chromatogram shows poor peak shape (tailing) for all chlorinated analytes. What is the cause and how do I fix it?
A: Peak tailing for active compounds like halogenated hydrocarbons is typically caused by unwanted interactions with "active sites" within the GC system.[10] These sites can be exposed silanols on the inlet liner, column contamination, or metal surfaces.
-
Causality: Active sites can form hydrogen bonds with the analytes, causing some molecules to be retained longer than others, resulting in a tailed peak shape. This can lead to inaccurate integration and poor sensitivity.
-
Solutions:
-
Inlet Maintenance: The inlet is the most common source of activity. Deactivate the inlet by replacing the liner with a new, high-quality, deactivated liner (e.g., an Ultra Inert liner). Ensure you are also using a deactivated glass wool if one is present.[10][11]
-
Column Conditioning: If the column is new, condition it according to the manufacturer's instructions. If the column is old, the front end may be contaminated with non-volatile sample matrix. Trim 0.5 to 1 meter from the front of the column.[12]
-
Check for Leaks: Oxygen entering the system at high temperatures can damage the column's stationary phase, creating active sites. Perform a leak check on your system.[13]
-
Q: I am observing several peaks with very similar mass spectra, making identification difficult. How can I distinguish between them?
A: This is a classic challenge with isomeric compounds, which often produce nearly identical electron ionization (EI) mass spectra due to similar fragmentation pathways.
-
Causality: Positional isomers of dichlorinated butanes will have the same molecular weight (m/z 141 for the molecular ion, C₅H₁₀Cl₂) and will likely lose HCl or chlorine radicals, leading to a similar set of fragment ions.[14]
-
Solutions:
-
Chromatographic Resolution: Your primary tool is high-resolution gas chromatography. Use a long (e.g., 60 m) capillary column with a mid-polarity phase (e.g., a "624" or 1701 type phase) that provides selectivity for halogenated compounds. Optimize your temperature ramp rate (slower ramps improve resolution) to maximize the separation between isomers.[6]
-
Retention Indices (RI): Compare the calculated Kovats retention indices of your unknown peaks to literature values if available. The NIST Chemistry WebBook is a valuable resource for this.[15]
-
NMR Spectroscopy: For absolute certainty, isolation of the impurity followed by NMR analysis is required. ¹H and ¹³C NMR will provide definitive information about the carbon skeleton and the position of the chlorine atoms.[16][17]
-
Q: I see "ghost peaks" in my blank solvent injections that appear after running a concentrated sample. What is the problem?
A: Ghost peaks are typically the result of sample carryover from a previous injection or contamination in the system.[18]
-
Causality: Highly concentrated samples can temporarily "overload" the system. Analyte can be adsorbed in the syringe, the inlet liner, or at the head of the column, and then slowly elute during subsequent runs.
-
Solutions:
-
Injector Cleaning: Clean the syringe thoroughly between injections, using multiple solvent washes. Consider a multi-wash sequence with different solvents if your sample is complex.
-
Increase Injector Temperature: A higher injector temperature can help to volatilize and transfer all the sample to the column, reducing the amount left behind. Be careful not to exceed the thermal stability of your analytes.
-
Run Bakeout Blanks: After a high-concentration sample, run a "bakeout" blank where you inject solvent but run a high-temperature oven program to clean out the column.[18]
-
Check Septum: A cored or old septum can be a source of contamination. Replace the septum regularly.[19]
-
Troubleshooting Decision Tree: Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in GC.
Detailed Experimental Protocols
Protocol 1: GC-MS Impurity Profiling of this compound
This protocol provides a starting point for the separation and identification of potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent such as Hexane or Dichloromethane. This yields a concentration of ~1 mg/mL.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas Chromatograph with a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.[20]
-
Inlet: Split/Splitless Injector.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (ratio 50:1). A lower split ratio can be used to search for trace impurities, but risks column overload from the main peak.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: Agilent J&W DB-624ms, 60 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent mid-polarity column designed for volatile compound analysis.[6][11]
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MS Transfer Line Temp: 230 °C.
-
MS Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[21]
-
Scan Range: m/z 35 - 350.
-
-
System Suitability:
-
Before running samples, inject a solvent blank to ensure the system is clean.
-
Inject a standard mixture (if available) to verify column resolution, peak shape, and detector response.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each peak to estimate the relative concentration of impurities.
-
Examine the mass spectrum for each impurity peak. Compare it against a spectral library (e.g., NIST/Wiley) for a tentative identification.[14]
-
Carefully analyze fragmentation patterns to deduce structural information, especially for peaks not found in the library.
-
Protocol 2: NMR Analysis for Structural Confirmation
This protocol is for confirming the identity of the main component and elucidating the structure of an unknown impurity that has been isolated.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample (or isolated impurity) in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Experiments:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments to Run:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).[17]
-
¹³C NMR: Shows the number of different carbon environments.[16]
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
-
-
Data Interpretation (Example: Distinguishing 1,2- vs 1,3-isomers):
-
This compound (CC(C)C(Cl)CCl): Expect to see signals corresponding to a -CH₂Cl group, a -CHCl- group, a -CH- group, and two diastereotopic -CH₃ groups from the isopropyl moiety. The COSY spectrum would show coupling between the protons on this chain.
-
1,3-Dichloro-3-methylbutane (CC(C)(Cl)CCCl): Expect to see signals for a quaternary carbon bearing two methyl groups and a chlorine, a -CH₂- group, and a -CH₂Cl group. The two methyl groups would appear as a single peak in the ¹H spectrum, and the COSY would show coupling only between the two CH₂ groups.
-
References
- EP0169711A2 - Process for the production of 2-chlorobutenes from 2,3-dichlorobutane - Google Patents. [URL: https://patents.google.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950853/]
- TROUBLESHOOTING GUIDE - Phenomenex. [URL: https://www.phenomenex.
- Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b03099]
- Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/22/1]
- Chlorination of 1-Chlorobutane - Department of Chemistry, University of Massachusetts. [URL: https://courses.umass.
- Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride) | ACS Catalysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Elimination Reactions of 1,3-dichloro-3-methylbutane to Form Alkenes - Benchchem. [URL: https://www.benchchem.com/application-notes/elimination-reactions-of-1-3-dichloro-3-methylbutane-to-form-alkenes]
- 1,3-DICHLORO-3-METHYLBUTANE - ChemBK. [URL: https://www.chembk.com/en/chem/1,3-DICHLORO-3-METHYLBUTANE]
- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C600102&Mask=2]
- Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789201/]
- This compound Gas Chromatography - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C600102&Type=GC&Index=0#GC]
- GC Troubleshooting - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Chemical Properties of this compound (CAS 600-10-2) - Cheméo. [URL: https://www.chemeo.com/cid/42-010-2/1-2-Dichloro-3-methylbutane.html]
- Advances in the Analysis of Persistent Halogenated Organic Compounds - Technology Networks. [URL: https://www.technologynetworks.
- Synthesis of alkyl chlorides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-X/alkylchlorides.shtm]
- GC Troubleshooting Guide Poster - Agilent. [URL: https://www.agilent.com/cs/library/posters/Public/GC%20Troubleshooting%20Guide.pdf]
- Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
- How to Troubleshoot and Improve your GC/MS - YouTube. [URL: https://www.youtube.
- Chem 502--Assignment 3 - Chlorination of 1-Chlorobutane. [URL: https://tWong.chem.gmu.edu/qual/502/p-502-3.htm]
- III Analytical Methods - Japan International Cooperation Agency. [URL: https://openjicareport.jica.go.jp/pdf/11782167_03.pdf]
- Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24481977/]
- GC, GC-MS and LC-MS in metabolomics Gas chromatography - University of California, Davis. [URL: https://fiehnlab.ucdavis.edu/staff/kind/Teaching/Metabolomics_Notes/GC-MS.pdf]
- Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852163/]
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Agilent. [URL: https://www.agilent.
- 1,2-Dichloro-3-methyl-butane - SpectraBase. [URL: https://spectrabase.com/spectrum/6n0qL0E90qT]
- This compound - Stenutz. [URL: https://www.stenutz.eu/chem/solv639.php]
- DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES - DTIC. [URL: https://apps.dtic.mil/sti/pdfs/AD0777203.pdf]
- 1,3-Dichloro-3-methylbutane | C5H10Cl2 | CID 69358 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dichloro-3-methylbutane]
- 13C nmr spectrum of butane - Doc Brown. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec13Cbutane.htm]
- Dehydrochlorination of 1-Chlorobutane Over Nanocrystalline MgO: The Role of Electron-Acceptor Sites | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/325547053_Dehydrochlorination_of_1-Chlorobutane_Over_Nanocrystalline_MgO_The_Role_of_Electron-Acceptor_Sites]
- low/high resolution 1H proton nmr spectrum of butane - Doc Brown. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec1Hbutane.htm]
- 1,4-Dichlorobutane-d8 | C4H8Cl2 | CID 16213505 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichlorobutane-d8]
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. [URL: https://www.mdpi.com/2813-2435/2/3/20]
- NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059489/]
- 1,2-Dichloro-3-methylcyclobutane | C5H8Cl2 | CID 129923964 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dichloro-3-methylcyclobutane]
- Butane, 1,3-dichloro-3-methyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C624964&Mask=80]
- Experiment XII: Synthesis of 2-Chloro-2-methylbutane - YouTube. [URL: https://www.youtube.
- 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24420310/]
Sources
- 1. chlorination [sas.upenn.edu]
- 2. Chem 502--Assignment 3 [sas.upenn.edu]
- 3. EP0169711A2 - Process for the production of 2-chlorobutenes from 2,3-dichlorobutane - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. agilent.com [agilent.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. uab.edu [uab.edu]
- 21. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1,2-Dichloro-3-methylbutane
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2-dichloro-3-methylbutane. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this process. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.
I. Synthesis Overview & Core Challenges
The synthesis of this compound most commonly involves the electrophilic addition of chlorine (Cl₂) to 3-methyl-1-butene.[1] While straightforward on a lab scale, scaling up this vicinal dichlorination presents significant challenges related to reaction control, byproduct formation, purification, and safety.
The primary reaction is as follows:
3-methyl-1-butene + Cl₂ → this compound
Key challenges in the scale-up of this synthesis include:
-
Exothermic Reaction Control: The chlorination of alkenes is highly exothermic, posing a risk of thermal runaway if not managed properly.
-
Byproduct Formation: Several side reactions can occur, leading to the formation of isomeric dichlorobutanes and substitution products, complicating purification.
-
Carbocation Rearrangements: The reaction mechanism can involve carbocation intermediates, which are prone to rearrangement, yielding undesired constitutional isomers.[2]
-
Safety Hazards: Chlorine gas is highly toxic and corrosive, requiring specialized handling and safety protocols.[3][4] The potential for explosive gas mixtures also needs to be mitigated.[5][6]
Experimental Workflow Overview
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent method is the direct chlorination of 3-methyl-1-butene. This reaction is an electrophilic addition where the chlorine molecule adds across the double bond.[1] The reaction is typically performed in an inert solvent at low temperatures to control the exothermicity and minimize side reactions.
Q2: What are the primary isomeric byproducts I should expect?
The main byproducts arise from carbocation rearrangements and radical substitution reactions. You may observe:
-
2,3-dichloro-2-methylbutane: This results from a hydride shift from the 3-position to the 2-position, forming a more stable tertiary carbocation intermediate before the chloride ion attacks.[2]
-
1,3-dichloro-3-methylbutane and other isomers: These can form through various secondary reactions, especially if the temperature is not well-controlled.
-
Monochlorinated substitution products: If the reaction is run under conditions that favor free-radical mechanisms (e.g., high temperatures or UV light), you may see chlorine atoms substituting hydrogen atoms on the alkane backbone.
Q3: Why is temperature control so critical in this reaction?
Strict temperature control is paramount for several reasons:
-
Selectivity: Lower temperatures favor the desired electrophilic addition pathway over free-radical substitution, which becomes more prevalent at higher temperatures.
-
Safety: The reaction is highly exothermic. Inadequate cooling can lead to a rapid temperature increase (thermal runaway), causing the solvent to boil and potentially leading to a dangerous pressure buildup in the reactor.[7]
-
Byproduct Formation: Higher temperatures increase the likelihood of carbocation rearrangements and other side reactions, reducing the yield and purity of the desired product.
Q4: What are the key safety precautions when handling chlorine gas?
Chlorine gas is highly toxic, corrosive, and a strong oxidizer.[3][4] Essential safety measures include:
-
Ventilation: Always work in a well-ventilated fume hood or a properly designed enclosed reactor system.[3]
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] For large-scale operations, respiratory protection may be necessary.
-
Material Compatibility: Ensure all equipment (reactor, tubing, etc.) is made of chlorine-compatible materials like glass, PTFE, or specific metal alloys to prevent corrosion.[3]
-
Scrubbing System: The unreacted chlorine gas exiting the reactor must be passed through a scrubber containing a neutralizing agent, such as a sodium hydroxide solution.
-
Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate spill containment materials.[8]
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield of the Desired 1,2-Dichloro Isomer
Symptoms:
-
Gas Chromatography (GC) analysis of the crude product shows a low percentage of this compound and a high percentage of other isomers.
-
The final isolated yield after purification is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures provide the activation energy for carbocation rearrangements (e.g., hydride shifts) to form more stable carbocations, leading to rearranged products like 2,3-dichloro-2-methylbutane.[2] | Maintain a strict reaction temperature, typically between 0°C and 5°C. Utilize a robust cooling system (e.g., a chiller with a large cooling capacity) and monitor the internal reaction temperature continuously. |
| Slow Chlorine Addition Rate | A very slow addition of chlorine can lead to localized areas of low chlorine concentration, which may favor rearrangement of the intermediate carbocation before it is trapped by a chloride ion. | Ensure a steady and appropriate chlorine addition rate. The chlorine should be introduced subsurface (sparged) into the vigorously stirred reaction mixture to ensure rapid mixing and reaction. |
| Inadequate Mixing | Poor agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, promoting side reactions. It also results in poor dispersion of the chlorine gas. | Use an overhead stirrer with a properly designed impeller (e.g., gas-entrainment impeller) to ensure efficient mixing of the gas and liquid phases. Baffles within the reactor can also improve mixing efficiency. |
| Presence of Protic Solvents or Water | Water or other protic impurities can participate in the reaction, leading to the formation of chlorohydrins or other undesired byproducts. | Use anhydrous solvents and ensure the starting materials are dry. Dry the reactor and associated glassware thoroughly before starting the reaction. |
Problem 2: Reaction Runaway or Uncontrolled Exotherm
Symptoms:
-
A sudden, rapid increase in the internal reaction temperature.
-
Vigorous boiling of the solvent, even with the cooling system at full capacity.
-
A rapid increase in pressure within the reactor.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Cooling Capacity | The heat generated by the reaction exceeds the heat removal capacity of the cooling system. This is a common issue during scale-up. | Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter) to determine the heat of reaction and the required heat removal rate. Ensure your reactor's cooling system is appropriately sized for the intended scale. |
| Too Rapid Addition of Chlorine | Adding the chlorine gas too quickly can lead to a rapid accumulation of unreacted starting materials, followed by a sudden, highly exothermic reaction. | Add the chlorine at a controlled rate. Use a mass flow controller for precise and consistent addition. The addition rate should be such that the temperature can be easily maintained within the desired range. |
| Cooling System Failure | A malfunction in the chiller or cooling bath. | Implement redundant temperature monitoring and an automated shutdown system that stops the chlorine flow if the temperature exceeds a set safety limit. Regularly maintain and inspect the cooling equipment. |
Problem 3: Difficult Purification and Isomer Separation
Symptoms:
-
The boiling points of the desired product and isomeric byproducts are very close, making separation by fractional distillation challenging.
-
GC analysis shows co-elution of peaks, indicating incomplete separation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Similar Boiling Points of Isomers | Constitutional isomers of dichlorobutane often have very similar boiling points, requiring highly efficient distillation columns for separation. | Use a fractional distillation column with a high number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and minimize the risk of thermal decomposition of the products.[7] |
| Azeotrope Formation | In some cases, byproducts may form an azeotrope with the desired product, making separation by distillation impossible. | If an azeotrope is suspected, alternative purification methods such as preparative chromatography may be necessary, although this is often not practical for large-scale synthesis. The best approach is to optimize the reaction conditions to minimize the formation of the problematic byproduct. |
| Thermal Decomposition during Distillation | Dichlorinated alkanes can be susceptible to thermal decomposition at elevated temperatures, potentially liberating HCl gas.[7] | Distill under the lowest possible pressure to keep the pot temperature down. Ensure the distillation is not prolonged unnecessarily. Consider adding a stabilizer, such as a radical inhibitor, to the distillation pot if decomposition is a significant issue. |
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield issues.
IV. Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis (Illustrative 1 mol Scale)
Materials:
-
3-methyl-1-butene (70.13 g, 1 mol)
-
Dichloromethane (anhydrous, 500 mL)
-
Chlorine gas (approx. 71 g, 1 mol)
-
Nitrogen gas (for inerting)
-
10% w/v Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Equipment:
-
1 L jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, and gas outlet to a scrubber.
-
Chiller/circulator for the reactor jacket.
-
Mass flow controller for chlorine gas.
-
Scrubber system with 2 M sodium hydroxide solution.
Procedure:
-
Reactor Setup: Assemble the dry reactor system under a nitrogen atmosphere.
-
Charging: Charge the reactor with 3-methyl-1-butene and 500 mL of anhydrous dichloromethane.
-
Cooling: Start the overhead stirrer and cool the reactor contents to 0-5°C using the chiller.
-
Chlorine Addition: Once the temperature is stable, begin the subsurface addition of chlorine gas at a rate that maintains the internal temperature below 5°C. (Note: The total addition time may be 2-4 hours depending on the efficiency of the cooling system).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully!) and analyzing by GC. The disappearance of the starting material indicates reaction completion.
-
Quenching: Once the reaction is complete, stop the chlorine flow and sparge the system with nitrogen for 15-20 minutes to remove any residual chlorine gas. Slowly add 100 mL of cold 10% sodium thiosulfate solution to quench any remaining unreacted chlorine.
-
Workup: Transfer the reactor contents to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield pure this compound.
Protocol 2: Analytical Method for Reaction Monitoring (GC)
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Sample Preparation: Dilute a small drop of the reaction mixture in 1 mL of dichloromethane.
This method should provide good separation between the starting material, the desired product, and major isomeric byproducts.
V. References
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]
-
YouTube. (2024). Chlorination safety. Retrieved from [Link]
-
Brainly.com. (2023). The reaction between 3-methyl-1-butene and Cl2 gas would be expected to be: A. Addition. Retrieved from [Link]
-
ResearchGate. (2025). Safety of chlorine production and chlorination processes. Retrieved from [Link]
-
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
-
ACS Publications. (n.d.). Safe handling of chlorine. ACS Chemical Health & Safety. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.11: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.11: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dichloro-3-methylbutane and 1,3-Dichloro-3-methylbutane
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structural isomers is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides an in-depth comparison of the reactivity of two dichlorinated alkanes: 1,2-dichloro-3-methylbutane and 1,3-dichloro-3-methylbutane. While structurally similar, the positioning of the chlorine atoms dictates vastly different behaviors in nucleophilic substitution and elimination reactions, a critical consideration for synthetic strategy.
Structural and Electronic Foundations
The key to understanding the reactivity differences lies in the classification of the carbon atoms to which the chlorine atoms (the leaving groups) are attached.
-
This compound: Features a chlorine on a primary (C1) carbon and another on a secondary (C2) carbon.
-
1,3-Dichloro-3-methylbutane: Possesses a chlorine on a primary (C1) carbon and another on a tertiary (C3) carbon.
This fundamental structural divergence profoundly influences the stability of potential intermediates and the steric accessibility of reaction centers, thereby governing the preferred reaction mechanisms.
Part 1: Nucleophilic Substitution Reactions (SN1 vs. SN2)
Nucleophilic substitution reactions are cornerstone transformations in organic synthesis. The competition between unimolecular (SN1) and bimolecular (SN2) pathways is primarily dictated by the structure of the alkyl halide.[1]
Theoretical Framework
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism proceeding through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[2] Consequently, the reaction rate is highly dependent on carbocation stability (tertiary > secondary > primary).
-
SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2] This mechanism is sensitive to steric hindrance at the reaction center, with reactivity favoring less substituted carbons (methyl > primary > secondary >> tertiary).[3][4]
Reactivity Profile: 1,3-Dichloro-3-methylbutane
This isomer presents two distinct reaction sites: a primary chloride at C1 and a tertiary chloride at C3.
-
At the Tertiary Center (C3): This site is an ideal candidate for the SN1 mechanism . The departure of the chloride ion from the tertiary carbon generates a relatively stable tertiary carbocation.[5][6] This stability significantly lowers the activation energy for the rate-determining step. Conversely, the three alkyl groups surrounding C3 create substantial steric hindrance, rendering an SN2 reaction at this site impossible .[2][3]
-
At the Primary Center (C1): This site is sterically accessible, favoring the SN2 mechanism . An incoming nucleophile can readily attack the C1 carbon. An SN1 reaction is highly unfavorable due to the extreme instability of the primary carbocation that would need to form.[7]
Reactivity Profile: this compound
This isomer offers a primary chloride at C1 and a secondary chloride at C2.
-
At the Secondary Center (C2): This site can, in principle, undergo both SN1 and SN2 reactions.[1]
-
For an SN1 reaction , departure of the chloride forms a secondary carbocation. This intermediate is less stable than a tertiary one but can be formed. Crucially, this secondary carbocation is adjacent to a tertiary carbon (C3), making a 1,2-hydride shift highly probable.[8] This rearrangement leads to the formation of a more stable tertiary carbocation, which then reacts with the nucleophile. This potential for rearrangement is a key feature of its reactivity.
-
An SN2 reaction is also possible at this secondary center, but it will be slower than at a primary center due to increased steric bulk.[3]
-
-
At the Primary Center (C1): Similar to the other isomer, this site is a prime target for the SN2 mechanism due to low steric hindrance. SN1 is not a viable pathway.
Data Summary: Predicted Substitution Reactivity
| Isomer | Reaction Site | SN1 Reactivity | SN2 Reactivity | Mechanistic Notes |
| 1,3-Dichloro-3-methylbutane | C1 (Primary) | Very Unlikely | Favored | Low steric hindrance. |
| C3 (Tertiary) | Highly Favored | Impossible | Forms a stable tertiary carbocation. | |
| This compound | C1 (Primary) | Very Unlikely | Favored | Low steric hindrance. |
| C2 (Secondary) | Possible | Possible (Slow) | Carbocation can rearrange (1,2-hydride shift). |
Part 2: Elimination Reactions (E1 vs. E2)
Elimination reactions, which form alkenes, compete with substitution reactions and are also governed by the substrate's structure.[9]
Theoretical Framework
-
E1 (Elimination Unimolecular): Like SN1, this is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining first step is identical to that of the SN1 reaction.[10] Therefore, factors that stabilize the carbocation will accelerate the E1 reaction.
-
E2 (Elimination Bimolecular): This is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond.[11] The rate of E2 reactions generally increases with increasing substitution of the carbon bearing the leaving group (tertiary > secondary > primary).[10][12]
Comparative Reactivity
-
E1 Pathway: The propensity for E1 reactions mirrors that of SN1 reactions. Consequently, 1,3-dichloro-3-methylbutane will undergo E1 elimination much more readily at the C3 position than this compound will at its C2 position. The direct formation of a stable tertiary carbocation is the driving force.
-
E2 Pathway: Following the general trend for E2 reactivity, the tertiary chloride is the most reactive site. Therefore, the C3-Cl bond in 1,3-dichloro-3-methylbutane will be the most susceptible to E2 elimination when a strong, non-nucleophilic base is used. The secondary C2-Cl in this compound would be next in reactivity, followed by the primary C1-Cl in either molecule. The regioselectivity of these reactions (i.e., which alkene product is major) will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[13]
Part 3: Experimental Validation Protocol
To empirically test the profound difference in unimolecular reactivity, a comparative solvolysis experiment can be performed. Solvolysis in a polar protic solvent, such as aqueous ethanol, favors SN1 and E1 pathways because the solvent can stabilize the carbocation intermediate.[14] The reaction rate can be determined by monitoring the production of hydrochloric acid.
Protocol: Comparative Solvolysis Rate Study
Objective: To quantify the relative rates of unimolecular reaction for this compound and 1,3-dichloro-3-methylbutane.
Materials:
-
This compound
-
1,3-dichloro-3-methylbutane
-
80% Ethanol / 20% Water (v/v) solvent
-
Standardized 0.05 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ice water
-
Constant temperature water bath (set to 50°C)
-
Burette, pipettes, conical flasks
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks. To each, add 50 mL of the 80% ethanol/water solvent and allow them to equilibrate in the 50°C water bath.
-
Initiation: Add 1.0 mL of this compound to the first flask and, simultaneously, 1.0 mL of 1,3-dichloro-3-methylbutane to the second flask. Start a timer for each immediately upon addition. Swirl to mix.
-
Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 5.0 mL aliquot from each reaction mixture.
-
Quenching: Immediately transfer each aliquot into a separate conical flask containing 10 mL of ice water. This effectively stops the reaction by rapidly lowering the temperature.
-
Titration: Add 2-3 drops of phenolphthalein indicator to each quenched sample. Titrate the generated HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint persists. Record the volume of NaOH used.
-
Data Analysis: For each isomer, calculate the moles of HCl produced at each time point. Plot the concentration of HCl versus time. The initial slope of this plot is proportional to the initial reaction rate.
Expected Outcome: The plot for 1,3-dichloro-3-methylbutane will show a significantly steeper initial slope compared to that of this compound, providing quantitative evidence that it undergoes unimolecular reactions at a much faster rate.
Part 4: Visualization of Reaction Pathways
Caption: SN1 reaction pathways for the two isomers.
Caption: Comparison of SN2 reactivity at different carbon centers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 12. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dichloromethylbutane Isomers
Introduction: The Isomer Challenge
In the fields of chemical synthesis, materials science, and drug development, the precise structural characterization of molecules is paramount. Isomers—compounds sharing the identical molecular formula (in this case, C₅H₁₀Cl₂) but differing in the arrangement of their atoms—can exhibit profoundly different chemical, physical, and toxicological properties. The dichloromethylbutane isomers represent a classic analytical challenge, where subtle shifts in the positions of two chlorine atoms on a branched alkane skeleton demand a multi-faceted spectroscopic approach for unambiguous identification.
This guide provides an in-depth, practical comparison of four representative dichloromethylbutane isomers, demonstrating how their unique structural signatures are decoded using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind the observed spectral differences, empowering researchers to confidently differentiate these and other complex halogenated alkanes.
The four isomers under consideration are:
-
1,1-dichloro-2-methylbutane: A geminal dihalide on a primary carbon.
-
2,3-dichloro-2-methylbutane: A vicinal dihalide on tertiary and secondary carbons.
-
1,3-dichloro-2-methylbutane: A dihalide with chlorine atoms on primary and secondary carbons, separated by a chiral center.
-
1,4-dichloro-2-methylbutane: Chlorine atoms positioned at opposite ends of the carbon chain.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and pinpoint the location of electronegative substituents like chlorine.
Expertise & Experience: The "Why" Behind the Shifts
The foundational principle for differentiating isomers via NMR is the powerful deshielding effect of chlorine. A chlorine atom withdraws electron density from adjacent protons and carbons, causing their resonant frequencies to shift downfield (to a higher ppm value). The magnitude of this shift is distance-dependent, providing a reliable ruler to measure the proximity of a nucleus to a chlorine atom. Furthermore, molecular symmetry plays a critical role; chemically equivalent nuclei will produce a single signal, simplifying the spectrum and offering immediate structural clues. For instance, a molecule with a plane of symmetry will have fewer ¹³C signals than a less symmetrical isomer.
¹H NMR Comparative Analysis
Proton NMR provides rich information through chemical shift, signal integration (proton count), and spin-spin splitting patterns (neighboring protons). The key to differentiating the dichloromethylbutane isomers lies in identifying the unique number of signals and the distinct splitting patterns created by the specific arrangement of protons and chlorine atoms.
Table 1: Comparative ¹H NMR Data for Dichloromethylbutane Isomers (Predicted in CDCl₃)
| Isomer | Predicted Signals | Key Differentiating Features |
|---|---|---|
| 1,1-dichloro-2-methylbutane | ~5 | A distinct triplet around 5.8-6.0 ppm for the single proton on the dichlorinated carbon (-CHCl₂). |
| 2,3-dichloro-2-methylbutane | ~4 | Absence of signals far downfield. Presence of singlets for the methyl groups attached to the chlorinated tertiary carbon. |
| 1,3-dichloro-2-methylbutane | ~6 | Two distinct signals for protons on chlorinated carbons: a doublet of doublets for -CH₂Cl and a multiplet for -CHCl-. |
| 1,4-dichloro-2-methylbutane | ~5 | Two downfield signals corresponding to the two different -CH₂Cl groups, each appearing as a doublet of doublets. |
¹³C NMR Comparative Analysis
Proton-decoupled ¹³C NMR provides a direct count of the number of non-equivalent carbon environments. The chemical shifts of carbons directly bonded to chlorine are dramatically shifted downfield, providing unambiguous evidence of their location.
Table 2: Comparative ¹³C NMR Data for Dichloromethylbutane Isomers (Predicted in CDCl₃)
| Isomer | Predicted Signals | Key Differentiating Features |
|---|---|---|
| 1,1-dichloro-2-methylbutane | 5 | One signal significantly downfield (>80 ppm) for the C-1 carbon (CHCl₂). |
| 2,3-dichloro-2-methylbutane | 5 | Two distinct signals in the 60-80 ppm range for the two carbons bonded to chlorine (C-2 and C-3).[1] |
| 1,3-dichloro-2-methylbutane | 5 | Two signals in the 45-65 ppm range for the C-1 and C-3 carbons bonded to chlorine.[2] |
| 1,4-dichloro-2-methylbutane | 5 | Two signals in the 40-50 ppm range for the two primary carbons bonded to chlorine (C-1 and C-4).[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]
-
¹H NMR Acquisition:
-
Place the sample in a 300 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are necessary for quantitative accuracy.[5]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the spectrum to the TMS signal at 0.00 ppm.
Section 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations
IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] While all dichloromethylbutane isomers will share common C-H bond vibrations, the unique patterns of C-Cl bond vibrations provide a distinct "fingerprint" for each isomer.
Expertise & Experience: Decoding the Fingerprint Region
The most informative region of the IR spectrum for differentiating these isomers is the fingerprint region (400-1500 cm⁻¹). Within this region, C-Cl stretching vibrations, which typically occur between 600 and 800 cm⁻¹, are highly sensitive to the local molecular geometry. A geminal dichloride (like 1,1-dichloro-2-methylbutane) will exhibit different C-Cl stretching frequencies compared to a vicinal dichloride (like 2,3-dichloro-2-methylbutane).[7] The number and position of these bands can serve as a reliable diagnostic tool.
Table 3: Key Infrared (IR) Spectroscopy Data (cm⁻¹)
| Isomer | C-H Stretch (sp³) | C-Cl Stretch (Fingerprint Region) |
|---|---|---|
| 1,1-dichloro-2-methylbutane | ~2870-2960 | Strong, complex bands expected ~650-750 cm⁻¹ |
| 2,3-dichloro-2-methylbutane | ~2870-2960 | Distinct bands for tertiary and secondary C-Cl stretches, likely ~600-700 cm⁻¹ |
| 1,3-dichloro-2-methylbutane | ~2870-2960 | Multiple C-Cl stretching bands expected due to two different C-Cl environments.[2] |
| 1,4-dichloro-2-methylbutane | ~2870-2960 | Characteristic absorptions for primary C-Cl bonds, typically ~650-730 cm⁻¹ |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or acetone.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal to ensure full coverage.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent after analysis.
Section 3: Mass Spectrometry (MS) - Unveiling Fragmentation Patterns
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For chlorinated compounds, MS is particularly powerful due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
Expertise & Experience: Isotopes and Stability
The molecular ion (M⁺) region of the mass spectrum for a dichlorinated compound will exhibit a characteristic cluster of peaks. The peak for the molecule with two ³⁵Cl isotopes (M), a peak for one ³⁵Cl and one ³⁷Cl (M+2), and a peak for two ³⁷Cl isotopes (M+4) will appear in a relative intensity ratio of approximately 9:6:1. This immediately confirms the presence of two chlorine atoms.
The true differentiating power of MS lies in the fragmentation patterns. When the molecular ion breaks apart, it does so to form the most stable possible carbocations.[8][9] The structure of the isomer dictates which fragmentation pathways are favored, leading to a unique mass spectrum for each compound. For example, an isomer that can readily lose a chlorine radical to form a stable tertiary carbocation will show a very intense peak corresponding to that fragment.
Table 4: Key Mass Spectrometry Fragmentation Data (m/z)
| Isomer | Molecular Ion Cluster (m/z) | Major Fragment Ions (m/z) & Proposed Identity |
|---|---|---|
| 1,1-dichloro-2-methylbutane | 140, 142, 144 | Loss of Cl: 105/107. Loss of C₂H₅: 111/113. |
| 2,3-dichloro-2-methylbutane | 140, 142, 144 | Loss of Cl to form tertiary carbocation: 105. Alpha cleavage: 69 (C₅H₉⁺).[1] |
| 1,3-dichloro-2-methylbutane | 140, 142, 144 | Loss of Cl: 105/107. Fragmentation between C2-C3.[2] |
| 1,4-dichloro-2-methylbutane | 140, 142, 144 | Loss of Cl: 105/107. Loss of CH₂Cl: 91/93.[10] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation:
-
Inject 1 µL of the sample into the GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
A temperature program is used to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
MS Detection (Electron Ionization - EI):
-
As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
The mass analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and all charged fragments.
-
Integrated Workflow for Isomer Differentiation
A robust analytical strategy does not rely on a single technique but integrates the strengths of each. The following workflow ensures a confident and validated structural assignment.
Caption: Integrated workflow for unambiguous isomer identification.
Conclusion
The spectroscopic differentiation of dichloromethylbutane isomers is a solvable, albeit complex, analytical puzzle. While mass spectrometry provides an excellent initial screen for molecular formula and key fragmentation differences, and infrared spectroscopy offers a valuable fingerprint confirmation, it is nuclear magnetic resonance spectroscopy that delivers the unambiguous, high-resolution data required for definitive structural assignment. By integrating these three techniques and understanding the chemical principles that govern their outcomes, researchers can confidently navigate the challenges of isomer characterization, ensuring the integrity and accuracy of their scientific endeavors.
References
- PubChem. (n.d.). 1,3-Dichloro-2-methylbutane. National Center for Biotechnology Information.
- NIST. (n.d.). Butane, 2,3-dichloro-2-methyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
- PubChem. (n.d.). 1,4-Dichloro-2-methylbutane. National Center for Biotechnology Information.
- NIST. (n.d.). Butane, 1,4-dichloro-2-methyl-. NIST Chemistry WebBook.
- Pals, M. A., & Kjell, D. P. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(9), 1369–1381.
- KPU Pressbooks. (n.d.). 6.2 Infrared (IR) Spectroscopy Theory. Organic Chemistry I.
- PubChem. (n.d.). 1,1-Dichloro-2-methylbutane. National Center for Biotechnology Information.
- Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). SlidePlayer.
- Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
Sources
- 1. Butane, 2,3-dichloro-2-methyl- [webbook.nist.gov]
- 2. 1,3-Dichloro-2-methylbutane | C5H10Cl2 | CID 31613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichloro-2-methylbutane | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 6.2 Infrared (IR) Spectroscopy Theory – Organic Chemistry I [kpu.pressbooks.pub]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Kinetic Profiles of Nucleophilic Substitution on 1,2-Dichloro-3-methylbutane
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is fundamental to designing efficient synthetic routes and predicting molecular behavior. This guide provides an in-depth, comparative analysis of the kinetic studies of nucleophilic substitution on 1,2-dichloro-3-methylbutane. We move beyond simple protocols to explain the causal relationships behind experimental design, ensuring a robust and validated approach to mechanistic investigation.
Introduction: The Unique Challenges of a Vicinal Dichloride
This compound presents a fascinating and complex substrate for nucleophilic substitution studies. Unlike simple alkyl halides, its structure contains two potential reaction centers: a primary (C1) and a secondary (C2) carbon, both bearing a chloride leaving group. This vicinal arrangement introduces several critical factors that dictate the reaction pathway and rate:
-
Steric Hindrance: The secondary carbon (C2) is significantly more sterically hindered than the primary carbon (C1) due to the adjacent isopropyl group. This sterics play a crucial role in favoring or disfavoring certain mechanisms.[1][2][3][4]
-
Electronic Effects: The presence of an electronegative chlorine atom on an adjacent carbon can influence the electrophilicity of the neighboring reaction center.
-
Competing Mechanisms: The substrate can potentially undergo bimolecular substitution (Sₙ2), unimolecular substitution (Sₙ1), bimolecular elimination (E2), and unimolecular elimination (E1). Furthermore, the possibility of neighboring group participation (NGP) adds another layer of complexity.[5][6][7]
This guide will dissect these competing pathways by comparing reaction kinetics under conditions designed to favor specific mechanisms. We will provide the experimental frameworks to determine which pathway dominates and how the substrate's unique structure influences reactivity compared to simpler alternatives.
Visualizing the Substrate and Potential Pathways
Understanding the structure is the first step in predicting its reactivity. Below is a diagram illustrating the key features of this compound.
Caption: Structure of this compound highlighting the primary (C1) and secondary (C2) carbons.
Comparative Kinetic Analysis: Sₙ2 vs. E2 Pathways
A primary objective in studying this substrate is to delineate the competition between substitution and elimination. This is achieved by careful selection of the nucleophile/base and solvent system.
Favoring the Sₙ2 Pathway: The Role of a Strong, Non-Bulky Nucleophile
To isolate the Sₙ2 mechanism, we must choose conditions that minimize the competing E2 reaction. The key is to use a strong nucleophile that is not a strong base, in a polar aprotic solvent.[8][9]
-
Choice of Nucleophile: Sodium iodide (NaI) in acetone is a classic choice. Iodide is an excellent nucleophile and a weak base.
-
Choice of Solvent: Acetone is a polar aprotic solvent. It effectively solvates the sodium cation but leaves the iodide anion relatively "naked" and highly reactive, accelerating the Sₙ2 reaction.[8] Polar protic solvents, in contrast, would form a solvent cage around the nucleophile through hydrogen bonding, decreasing its reactivity.[8][10][11]
Experimental Protocol: Kinetic Analysis via Argentometric Titration
This protocol measures the rate of Sₙ2 reaction by quantifying the chloride ions produced over time.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in acetone.
-
Prepare a 1.0 M solution of sodium iodide in acetone. This ten-fold excess ensures pseudo-first-order kinetics with respect to the alkyl halide.
-
Prepare standardized 0.025 M silver nitrate (AgNO₃) solution.
-
Prepare a 5% w/v potassium chromate (K₂CrO₄) indicator solution.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions in a constant temperature water bath (e.g., 25°C).
-
Initiate the reaction by mixing 50.0 mL of the alkyl halide solution with 50.0 mL of the NaI solution in a flask. Start a timer immediately.
-
At regular intervals (e.g., every 10 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and quench it by adding it to 20 mL of a chilled diethyl ether/water mixture to halt the reaction.
-
Separate the aqueous layer, which contains the displaced chloride ions.
-
-
Titration (Mohr's Method):
-
Add 2-3 drops of potassium chromate indicator to the aqueous aliquot.
-
Titrate with the standardized AgNO₃ solution until the first permanent appearance of a reddish-brown silver chromate precipitate.
-
Record the volume of AgNO₃ used. This volume is proportional to the concentration of Cl⁻ at that time point.
-
-
Data Analysis:
-
Calculate the concentration of Cl⁻ at each time point.
-
A plot of ln([RX]₀ / ([RX]₀ - [Cl⁻])) versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k₂) is calculated as k_obs / [NaI].
-
Favoring the E2 Pathway: The Impact of a Strong, Bulky Base
To promote elimination, a strong, sterically hindered base is employed.[12][13][14] This bulkiness makes it difficult for the base to act as a nucleophile and attack the carbon center, so it preferentially abstracts a proton from a beta-carbon.[13][15][16]
-
Choice of Base: Potassium tert-butoxide (t-BuOK) is an ideal choice. It is a very strong base but a poor nucleophile due to its steric bulk.[12][13]
-
Choice of Solvent: A polar aprotic solvent like DMSO or THF is suitable.
Experimental Protocol: Kinetic Analysis via GC-MS
This protocol monitors the disappearance of the starting material and the appearance of alkene products.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in dry THF, containing a known concentration of an internal standard (e.g., dodecane).
-
Prepare a 0.5 M solution of potassium tert-butoxide in dry THF.
-
-
Kinetic Run:
-
Equilibrate both solutions in a constant temperature bath.
-
Initiate the reaction by mixing the solutions.
-
At timed intervals, withdraw a small aliquot (e.g., 0.1 mL), quench it with dilute acid, and extract it with a small volume of hexane.
-
-
GC-MS Analysis:
-
Inject the hexane layer into a GC-MS.
-
Monitor the peak area of the starting material relative to the internal standard over time. Identify the alkene products by their mass spectra.
-
-
Data Analysis:
-
Plot the natural logarithm of the relative concentration of the starting material versus time. The slope of this line will give the pseudo-first-order rate constant, k_obs.
-
Comparative Data Summary
The following table illustrates the expected kinetic outcomes based on established principles of nucleophilic substitution and elimination. The rate constants are hypothetical but represent the expected relative magnitudes.
| Experiment | Substrate | Reagent | Solvent | Predominant Mechanism | Expected Relative k₂ (L mol⁻¹ s⁻¹) |
| A | This compound | NaI | Acetone | Sₙ2 (at C1) | 1.0 x 10⁻⁴ |
| B | 1-Chlorobutane (Control) | NaI | Acetone | Sₙ2 | 5.0 x 10⁻⁴ |
| C | This compound | t-BuOK | THF | E2 | 3.0 x 10⁻³ |
| D | 2-Chloro-3-methylbutane (Control) | t-BuOK | THF | E2 | 8.0 x 10⁻³ |
Analysis of Expected Results:
-
Comparison A vs. B: The rate of Sₙ2 on the primary carbon of our target molecule is expected to be slower than that of a simple primary alkyl halide like 1-chlorobutane. This is due to the steric hindrance from the adjacent isopropyl group and the potential for the neighboring chlorine to exert an electron-withdrawing inductive effect.
-
Comparison C vs. D: The E2 reaction rate for this compound is expected to be significant, but likely slower than a comparable secondary halide without the adjacent chlorine. The presence of multiple beta-protons allows for the formation of different alkene products, which can be quantified by GC-MS.
Workflow and Mechanistic Visualization
Experimental Workflow Diagram
The logical flow from reagent selection to data interpretation is crucial for a successful kinetic study.
Caption: General workflow for a chemical kinetics experiment.
Sₙ2 vs. E2 Mechanistic Comparison
The choice of reagent directly influences the transition state and, therefore, the product.
Caption: Competing Sₙ2 and E2 transition states for the substrate.
The Possibility of Neighboring Group Participation (NGP)
A critical consideration for vicinal dihalides is the potential for one chlorine atom to act as an internal nucleophile, displacing the other. This anchimeric assistance can significantly accelerate reaction rates and leads to retention of stereochemistry.[5][6][7][17][18] The reaction would proceed through a cyclic chloronium ion intermediate. While less common for chlorine compared to bromine or iodine, its potential role should be investigated, particularly in solvolysis reactions with polar protic solvents and weak nucleophiles.[7] Detecting rearranged products or observing unexpectedly high reaction rates would be key indicators of NGP.
Conclusion
The study of this compound offers a rich platform for exploring the fundamental principles of organic reaction mechanisms. By systematically varying reaction conditions—specifically the nucleophile/base and solvent—researchers can dissect the competition between Sₙ2 and E2 pathways. This guide provides the foundational logic and detailed experimental protocols to quantify these reaction rates. The comparison of these rates, both internally and against simpler control substrates, allows for a robust, data-driven understanding of how structure, sterics, and electronics govern chemical reactivity. This knowledge is indispensable for the rational design and optimization of synthetic processes in academic and industrial research.
References
- Quora. (2022, September 16). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case?
- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- Chemistry Stack Exchange. (2013, November 8). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?
- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
- ACS Publications - Organic Letters. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture.
- OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann).
- Wikipedia. (n.d.). Neighbouring group participation.
- Unknown. (n.d.). Solution Kinetics of a SN2 Reaction.
- Unknown. (n.d.). Solution Kinetics of a SN2 Reaction.
- Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
- Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained.
- Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P.
- Wikipedia. (n.d.). SN2 reaction.
- CureFFI.org. (2015, March 2). Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity.
- YouTube. (2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS.
- Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
- Quora. (2018, April 28). If a strong but bulky base is used, will a tertiary alkylhalide undergo E1 or E2?
- YouTube. (2014, January 23). E2 Reaction (vid 4 of 4) Big Bulky Base for Anti-Zaitsev Product.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 7. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. dalalinstitute.com [dalalinstitute.com]
A Comparative Guide to the Computational Analysis of 1,2-Dichloro-3-Methylbutane Reaction Pathways
This guide provides an in-depth computational analysis of the competing reaction pathways for 1,2-dichloro-3-methylbutane. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple protocols to explain the causal relationships between molecular structure, reaction conditions, and mechanistic outcomes. We will dissect the substitution (SN1, SN2) and elimination (E1, E2) reactions of this structurally interesting substrate, demonstrating how modern computational chemistry serves as a powerful predictive tool to guide experimental design and interpretation.
Part 1: The Theoretical Framework: A Mechanistic Crossroads
Alkyl halides are fundamental building blocks in organic synthesis, but their reactions are often a complex competition between multiple mechanistic pathways. The specific outcome depends on a delicate balance of factors including the substrate's structure, the nature of the nucleophile or base, the solvent, and temperature.[1][2][3]
This compound, CH₃-CH(CH₃)-CHCl-CH₂Cl, is a particularly illustrative substrate. It possesses two distinct electrophilic centers: a primary (1°) carbon bonded to chlorine (C1) and a more sterically hindered secondary (2°) carbon also bonded to chlorine (C2).[4][5] This dual reactivity makes it an excellent candidate for exploring the subtleties of reaction selectivity.
The primary questions we address are:
-
Under what conditions will substitution dominate over elimination?
-
How does the reactivity of the primary chloride compare to the secondary chloride?
-
Can we computationally predict the major and minor products with sufficient accuracy to guide laboratory work?
The following diagram illustrates the fundamental decision-making logic that governs the outcome of these competing pathways. This logic forms the basis of our computational investigation.
Caption: Logical flow for predicting reaction mechanisms based on substrate, reagent, and solvent.
Part 2: The Computational Approach: In Silico Reaction Modeling
To dissect these pathways, we employ quantum mechanical calculations, specifically Density Functional Theory (DFT). DFT provides a robust framework for modeling chemical reactions by offering a favorable balance between computational accuracy and resource requirements, making it the workhorse of modern computational chemistry.[6][7]
Methodology Selection: The "Why"
Our choice of computational method is guided by the need for reliable energetic predictions. We select the ωB97X-3c composite method. This method is a modern DFT approach that includes built-in corrections for dispersion forces (critical for intermolecular interactions) and basis set superposition error, providing high-quality results at a fraction of the cost of higher-level methods.[8] This efficiency is paramount when exploring multiple reaction pathways. All calculations are modeled using a polarizable continuum model (PCM) to simulate the solvent effects of a medium like ethanol.
Computational Workflow
The process of analyzing a reaction pathway computationally follows a systematic and self-validating workflow. Each step is essential for ensuring the chemical relevance and accuracy of the final energy profile.
Caption: Standard workflow for computational analysis of a chemical reaction pathway.
Table 1: Recommended Computational Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Software | ORCA 6.0 or similar[8] | A powerful and efficient quantum chemistry package. |
| Method | DFT (Density Functional Theory) | Excellent balance of accuracy and computational cost for organic reactions. |
| Functional/Method | ωB97X-3c | A modern composite method with built-in corrections for robust results.[8] |
| Solvent Model | CPCM (Ethanol) | Simulates the bulk electrostatic effects of a polar protic solvent. |
| Task | Optimization + Frequencies | Ensures structures are true minima or transition states on the potential energy surface. |
Part 3: Simulating Reaction Pathways of this compound
We will now apply the computational workflow to two distinct and experimentally relevant scenarios to predict the dominant reaction products. The following diagram provides a visual map of the competing pathways originating from our substrate.
Caption: Competing reaction pathways for this compound.
Scenario A: Strong, Non-Bulky Base/Nucleophile (e.g., NaOH in Ethanol)
Under these conditions, bimolecular reactions (SN2 and E2) are expected to dominate.[9] The negatively charged hydroxide or ethoxide ion is a strong nucleophile and a strong base.
-
SN2 Pathway : The nucleophile can attack either C1 or C2. Our calculations would predict that backside attack at the primary C1 is significantly favored. The transition state for attack at the secondary C2 is higher in energy due to greater steric hindrance from the adjacent isopropyl group.[10][11]
-
E2 Pathway : The strong base can abstract a proton from either C1 or C3, leading to the elimination of HCl. The major product is predicted by Zaitsev's rule to be the more substituted alkene, which would result from removing the hydrogen at C3 and the chlorine at C2. However, abstraction of a proton from the methyl groups is also possible.
Scenario B: Weak Nucleophile/Base (Solvolysis in Methanol)
In a neutral, polar protic solvent like methanol, unimolecular pathways (SN1 and E1) become viable.[12] These reactions proceed through a carbocation intermediate.
-
Carbocation Formation : The rate-determining step is the formation of a carbocation. The secondary carbocation formed by the departure of Cl⁻ from C2 is vastly more stable than the primary carbocation that would form at C1. Therefore, reactivity will be almost exclusively initiated at the C2 position.
-
SN1/E1 Products : Once the secondary carbocation is formed, it can be rapidly attacked by a methanol molecule (SN1 pathway) or lose an adjacent proton (E1 pathway) to form an alkene. These two pathways are often in close competition, with higher temperatures favoring the E1 elimination product.[1][3]
Table 2: Representative Calculated Gibbs Free Energies of Activation (ΔG‡) in kcal/mol
| Pathway | Reagent/Solvent | ΔG‡ (kcal/mol) | Predicted Major Product(s) |
| SN2 at C1 | NaOH / Ethanol | 22.5 | 2-Chloro-3-methylbutan-1-ol |
| SN2 at C2 | NaOH / Ethanol | 26.8 | 1-Chloro-3-methylbutan-2-ol |
| E2 (Zaitsev) | NaOH / Ethanol | 21.9 | 1-Chloro-3-methylbut-2-ene |
| SN1 at C2 | Methanol | 28.5 | 1-Chloro-2-methoxy-3-methylbutane |
| E1 at C2 | Methanol | 29.1 | 1-Chloro-3-methylbut-2-ene |
Note: These are illustrative values based on typical computational results for similar systems. The key takeaway is the relative ordering of the energy barriers.
From this data, our computational model predicts that under strong base conditions (NaOH/Ethanol), the E2 pathway has the lowest activation barrier , suggesting that 1-chloro-3-methylbut-2-ene will be the major product, with the SN2 product from attack at C1 being a significant minor product. Under solvolysis conditions (Methanol), the SN1 pathway is slightly favored over E1, but both have high activation energies, indicating the reaction would be much slower.
Part 4: Experimental Validation: Bridging Theory and Practice
Computational predictions provide powerful hypotheses, but they must be validated by empirical data. The gold standard for analyzing the product distribution of alkyl halide reactions is Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15] This technique separates the components of the reaction mixture and provides a mass spectrum for each, allowing for definitive identification and quantification.
Protocol: GC-MS Analysis of Product Distribution
This protocol provides a self-validating system for comparing experimental outcomes with our computational predictions.
1. Reaction Setup and Execution: a. In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 20 mL of ethanol for the E2/SN2 condition). b. Add an internal standard (e.g., dodecane, 0.2 eq), which is a non-reactive compound used for accurate quantification. c. Add the reagent (e.g., sodium hydroxide, 1.5 eq). d. Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (approx. 2-4 hours).
2. Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding 20 mL of deionized water. c. Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 20 mL). d. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate. e. Carefully filter and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.
3. GC-MS Instrument Setup and Analysis: a. Instrument: Agilent GC-MS system or equivalent. b. Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating these isomers.[13][14] c. Injection: Inject 1 µL of the diluted crude product mixture. d. Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase at 10°C/minute to 200°C.
- Hold: Maintain 200°C for 2 minutes. e. Data Interpretation:
- Identify the peaks corresponding to the products by comparing their retention times and, most importantly, their mass spectra (fragmentation patterns) with known library data or by logical interpretation.
- Quantify the relative amounts of each product by integrating the area under each peak and normalizing it against the internal standard.[16]
Conclusion
The reaction of this compound is a microcosm of the challenges faced in synthetic chemistry, where multiple competing pathways can lead to a complex mixture of products. This guide demonstrates that a synergistic approach, combining the predictive power of computational analysis with the empirical validation of experimental techniques like GC-MS, provides the most robust and insightful path forward. By calculating the activation energies for the SN1, SN2, E1, and E2 pathways, we can develop a clear, mechanistically-grounded hypothesis about the reaction outcome under different conditions. This in silico screening saves valuable laboratory time and resources, accelerating the pace of research and development.
References
- Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simul
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]
- Good chemical reaction simulation software? Reddit r/engineering. [Link]
- Nextmol | Computational chemistry & AI software. Nextmol. [Link]
- Ansys Chemkin | Chemical Kinetics Simul
- RMG - Reaction Mechanism Gener
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]
- Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv).
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory.
- Choosing Between SN1/SN2/E1/E2 Mechanisms. YouTube. [Link]
- SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. [Link]
- SN2 Competition Experiments, Part 3: GC Analysis. YouTube. [Link]
- Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. PubMed Central. [Link]
- 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
- 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.
- Draw the alkyne formed when 1,1-dichloro-3-methylbutane is treated with an excess of a strong base such as sodium amide. Study.com. [Link]
- This compound. NIST WebBook. [Link]
- This compound | C5H10Cl2 | CID 136399. PubChem. [Link]
- Deciding SN1/SN2/E1/E2 (1)
- REACTIONS OF HALOALKANES - SUBSTITUTION AND ELIMIN
- Chemical Properties of this compound (CAS 600-10-2). Cheméo. [Link]
- nucleophilic substitution and elimination of alkyl halides. University of Calgary. [Link]
- Important Reactions and Mechanisms in Haloalkanes & Haloarenes. Scribd. [Link]
- How does 2-chloride 3-methylbutane react with NaOH? Quora. [Link]
- The S(N)2 reaction of 1-chloro-3-methylbutane with sodium methoxide is relatively slow, but can be accelerated by the addition of a small amount of Nal. Allen Institute. [Link]
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Robert C. Neuman, Jr. [Link]
- Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
- Predicting and analyzing organic reaction pathways by combining machine learning and reaction network approaches.
- What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane? Study.com. [Link]
- A dataset of chemical reaction pathways incorporating halogen chemistry. PubMed Central. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. studley.ai [studley.ai]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dataset of chemical reaction pathways incorporating halogen chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 12. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the SN1/SN2 Reactivity of Chlorinated Butane Isomers
For researchers and professionals in drug development and synthetic chemistry, a profound understanding of nucleophilic substitution reactions is fundamental. The choice between an SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathway dictates not only the reaction rate but also the stereochemical outcome of a synthesis. This guide provides an in-depth comparison of the four chlorinated butane isomers, leveraging experimental principles to elucidate their reactivity under various conditions.
Foundational Principles: The SN1 and SN2 Dichotomy
Nucleophilic substitution reactions are cornerstone transformations in organic synthesis. Their mechanisms are primarily influenced by the structure of the alkyl halide substrate, the nature of the nucleophile, the choice of solvent, and the leaving group.
-
The SN2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[2] A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, often called a Walden inversion.[3] Steric hindrance around the reaction center dramatically slows down or prevents this pathway.[4][5]
-
The SN1 Mechanism: In contrast, the SN1 mechanism is a stepwise process.[6] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[2][7] This is followed by a rapid attack of the nucleophile on the carbocation.[1] The rate depends only on the concentration of the alkyl halide (unimolecular).[8][9] Because the nucleophile can attack the flat carbocation from either face, the reaction typically leads to a racemic or nearly racemic mixture of products if the starting material is chiral.[10][11] The stability of the carbocation intermediate is the most critical factor for this pathway; more substituted carbocations are more stable and form faster.[2][12]
The Isomers: A Structural Overview
The four structural isomers of chlorobutane provide a classic textbook case for comparing SN1 and SN2 reactivity.
| Isomer | Structure | Classification |
| 1-Chlorobutane | CH3CH2CH2CH2Cl | Primary (1°) |
| 2-Chlorobutane | CH3CH2CH(Cl)CH3 | Secondary (2°) |
| 1-Chloro-2-methylpropane | (CH3)2CHCH2Cl | Primary (1°), Branched |
| 2-Chloro-2-methylpropane | (CH3)3CCl | Tertiary (3°) |
Comparative Reactivity Analysis
The subtle changes in the placement of the chlorine atom and methyl groups among these isomers lead to vastly different chemical behaviors.
2-Chloro-2-methylpropane (tert-Butyl Chloride): The SN1 Archetype
-
Mechanism: Exclusively undergoes SN1 reactions.[13]
-
Causality: As a tertiary alkyl halide, the carbon atom bearing the chlorine is bonded to three other carbons. This structure presents significant steric hindrance, effectively creating a physical barrier that blocks the backside attack required for an SN2 reaction.[3][7] Conversely, the loss of the chloride ion generates a tertiary carbocation, (CH3)3C+. This carbocation is highly stabilized by the electron-donating inductive effect and hyperconjugation from the three methyl groups.[7][12][14] This stability greatly lowers the activation energy for the rate-determining step, making the SN1 pathway exceptionally fast.[15][16]
1-Chlorobutane (n-Butyl Chloride): The SN2 Workhorse
-
Mechanism: Strongly favors the SN2 pathway.[13]
-
Causality: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, allowing for easy backside approach by a nucleophile.[4][17] The alternative SN1 pathway would require the formation of a primary carbocation (CH3CH2CH2CH2+), which is highly unstable and energetically unfavorable.[17] Therefore, under typical nucleophilic substitution conditions, 1-chlorobutane reacts reliably via the SN2 mechanism.
2-Chlorobutane (sec-Butyl Chloride): The Competitive Crossroads
-
Mechanism: Capable of undergoing both SN1 and SN2 reactions.[18]
-
Causality: This secondary alkyl halide represents the battleground between the two mechanisms.[13] The steric hindrance is moderate—more than a primary but less than a tertiary halide. The stability of the secondary carbocation it forms is also intermediate. The reaction's outcome is therefore highly dependent on the reaction conditions:
-
SN2 Favored: With a strong, non-bulky nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., acetone, DMSO), the SN2 pathway dominates.[18] These solvents solvate the cation but not the anion, leaving the nucleophile "bare" and highly reactive.
-
SN1 Favored: In a polar protic solvent (e.g., water, ethanol), which can stabilize the carbocation intermediate through hydrogen bonding, and with a weak nucleophile, the SN1 pathway becomes more significant.[18][19] Solvolysis, where the solvent acts as the nucleophile, is a classic example of an SN1 reaction for secondary halides.[8]
-
1-Chloro-2-methylpropane (Isobutyl Chloride): The Hindered Primary
-
Mechanism: Primarily SN2, but significantly slower than 1-chlorobutane.
-
Causality: Although it is a primary alkyl halide, the presence of branching on the adjacent carbon (β-carbon) introduces steric hindrance that slows the rate of SN2 attack compared to its straight-chain isomer, 1-chlorobutane.[4] While the SN1 pathway is still disfavored due to the instability of the resulting primary carbocation, under forcing conditions that favor carbocation formation, it can undergo rearrangement (a 1,2-hydride shift) to form the more stable tertiary carbocation, leading to a mixture of products.
Quantitative Data Summary
The relative rates of reaction starkly illustrate the principles of carbocation stability and steric hindrance.
| Substrate | Classification | Favored Pathway | Relative SN1 Rate (Solvolysis)[20] | Relative SN2 Rate (with I⁻ in Acetone) | Key Factors |
| 2-Chloro-2-methylpropane | Tertiary (3°) | SN1 | Very Fast (e.g., ~1,200,000) | Negligible | Highly stable 3° carbocation; Extreme steric hindrance.[16][20] |
| 2-Chlorobutane | Secondary (2°) | SN1 / SN2 | Moderate (e.g., ~11.6) | Slow | Moderate 2° carbocation stability; Moderate steric hindrance.[21] |
| 1-Chlorobutane | Primary (1°) | SN2 | Very Slow (e.g., ~1) | Fast | Unstable 1° carbocation; Low steric hindrance.[22] |
| 1-Chloro-2-methylpropane | Primary (1°) | SN2 | Very Slow (e.g., ~1.3) | Very Slow | Unstable 1° carbocation; Increased steric hindrance from β-branching. |
Note: Relative rates are illustrative and can vary significantly with specific reaction conditions. The values provided are based on typical relative reactivities found in organic chemistry literature.
Mechanistic & Experimental Visualization
To further clarify these concepts, diagrams illustrating the reaction pathways and a sample experimental workflow are provided.
Energy Profile Diagram
This diagram shows the energy landscape for the competing SN1 and SN2 pathways for 2-chlorobutane. The SN2 path has a single, higher-energy transition state, while the SN1 path involves a lower-energy, but still significant, barrier to form the carbocation intermediate.
Caption: Energy profiles for SN1 and SN2 reactions of 2-chlorobutane.
Experimental Workflow: Determining Relative Solvolysis Rates
This protocol outlines a method to experimentally validate the SN1 reactivity trend by monitoring the rate of acid production during solvolysis.
Caption: Workflow for comparing SN1 solvolysis rates of chlorobutane isomers.
Conclusion
The reactivity of chlorinated butane isomers in nucleophilic substitution reactions is a clear and powerful demonstration of fundamental organic principles.
-
Tertiary (2-chloro-2-methylpropane): Dominated by the SN1 pathway due to high carbocation stability and steric hindrance.
-
Primary (1-chlorobutane): Dominated by the SN2 pathway due to low steric hindrance and primary carbocation instability.
-
Secondary (2-chlorobutane): A competitive system where the mechanism can be tuned by the choice of nucleophile and solvent.
-
Branched Primary (1-chloro-2-methylpropane): An SN2-disfavored substrate due to steric hindrance near the reaction center.
For the synthetic chemist, this predictable relationship between substrate structure and reaction mechanism is an invaluable tool for designing efficient and stereocontrolled synthetic routes.
References
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Chemistry Stack Exchange. (2018, January 9). Comparison of the rate of SN1 and SN2 reaction.
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- Benchchem. (n.d.). A Comparative Analysis of SN1 and SN2 Mechanisms in the Reactions of 1-Chlorobutane.
- Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions.
- Homework.Study.com. (n.d.). Compare the reaction of 2-chlorobutane with regard to solvent polarity under SN1 and SN2 reaction conditions.
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
- Chemistry Stack Exchange. (2014, August 17). How to figure out if the reaction proceeds via SN1 or SN2 mechanism?
- Chegg.com. (2020, June 16). Solved A particular stereoisomer of 2-chlorobutane reacts.
- Quora. (2017, October 24). Why is tert-Butyl chloride less stable than n-Butyl chloride?
- Studylib. (n.d.). SN1 & SN2 Reaction Rates: Lab Experiment.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
- YouTube. (2021, February 15). Given below is the reaction of 2-chlorobutane a What are the products A and B? b How would the re.
- Online Chemistry Leaning. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?
- Chemistry LibreTexts. (2020, May 30). 7.7: Stereochemistry of the SN2 Reaction.
- Chemistry Steps. (n.d.). The Stereochemistry of SN1 Reaction Mechanism.
- Brainly.in. (2018, December 30). 1 chlorobutane or 2-chlorobutane which undergoes sn1 reaction faster.
- Michigan State University. (n.d.). Nucleophilic Aliphatic Substitution Reactions.
- Chemistry Steps. (n.d.). SN2 Stereochemistry.
- YouTube. (2021, January 11). Kinetics of SN2 & SN1 reactions.
- Reddit. (2022, November 1). sn1 and sn2 reactions?
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- Chemistry LibreTexts. (2025, June 6). 7.9: Carbocation Structure and Stability.
- ResearchGate. (2025, August 6). Tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization and Hydrogen Bonding.
- Chegg.com. (2021, April 18). Solved Compare the reaction rates of 1-chlorobutane.
- Brainly. (2023, November 21). [FREE] List the alkyl halides in order of reactivity from most reactive to least reactive for the following.
- Chegg.com. (2017, March 20). Solved Explain the rate difference between the reactions of.
- ResearchGate. (n.d.). Solvolysis reaction of 2‐chloro‐2‐methylpropane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. LON-CAPA Sn2 [s10.lite.msu.edu]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. ncert.nic.in [ncert.nic.in]
- 17. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. homework.study.com [homework.study.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. brainly.com [brainly.com]
- 21. brainly.in [brainly.in]
- 22. Solved Explain the rate difference between the reactions of | Chegg.com [chegg.com]
A Guide to the Structural Validation of 1,2-Dichloro-3-methylbutane: A Comparative Analysis Using NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of chemical research and pharmaceutical development, the precise structural characterization of a molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive research, leading to significant losses in time and resources. The seemingly simple molecule, 1,2-dichloro-3-methylbutane (C₅H₁₀Cl₂), serves as an excellent model for demonstrating a rigorous, multi-technique approach to structural validation.[1][2][3] Its structure, while straightforward, presents potential for isomeric ambiguity that only a synergistic application of modern analytical techniques can resolve.
This guide provides an in-depth, comparative framework for the validation of the this compound structure. We will explore how the orthogonal data streams from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are not merely confirmatory but are essential complements, each providing unique pieces of the structural puzzle. We will delve into the causality behind experimental choices and demonstrate how to build a self-validating system of data that confirms the target structure while unequivocally ruling out plausible alternatives.
Part 1: The Overall Validation Workflow
The validation process is a logical progression from confirming the elemental composition and molecular weight to mapping the precise atomic connectivity. Mass spectrometry provides the former, while a suite of NMR experiments delivers the latter.
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
-
m/z 105/107: Loss of a chlorine radical (•Cl) to form [C₅H₁₀Cl]⁺. This is often a primary fragmentation step for alkyl halides.
-
m/z 91/93: Loss of an ethyl group ([CH(CH₃)₂]) resulting in [C₂H₄Cl₂]⁺ or, more likely, loss of a propyl radical to leave a [C₂H₄Cl]⁺ fragment. However, the most stable secondary carbocation would be formed by cleavage of the C1-C2 bond, losing a •CH₂Cl radical to give the [C₄H₉Cl]⁺ ion.
-
m/z 63/65: Loss of an isopropyl radical ([•CH(CH₃)₂]) to give the [C₂H₄Cl]⁺ fragment.
-
m/z 43: Formation of the stable isopropyl cation [CH(CH₃)₂]⁺ after cleavage of the C2-C3 bond. This is often a very prominent peak for molecules containing this moiety.
The presence and relative abundance of these fragments provide strong evidence for the underlying carbon skeleton and the positions of the chlorine atoms.
Part 3: NMR Spectroscopy – The Definitive Structural Map
While MS confirms the formula, NMR spectroscopy maps the exact atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an irrefutable structural proof.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule. The presence of electronegative chlorine atoms causes a significant downfield shift (deshielding) for adjacent protons. [4] Structure with Proton Labels: (CH₃)₂[a]–CH[b]–CHCl[c]–CH₂Cl[d]
| Proton Label | Integration | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| a | 6H | ~1.1 | Doublet (d) | Two equivalent methyl groups split by proton 'b'. |
| b | 1H | ~2.2 | Multiplet (m) | Split by 6 'a' protons and 1 'c' proton. |
| c | 1H | ~4.1 | Multiplet (m) | Deshielded by adjacent Cl. Split by 'b' and 'd' protons. |
| d | 2H | ~3.8 | Multiplet (m) | Deshielded by adjacent Cl. Split by proton 'c'. |
| Table 2. Predicted ¹H NMR data for this compound. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum is predicted to show four signals for the four unique carbon environments. Carbons bonded to chlorine will be shifted significantly downfield.
Structure with Carbon Labels: (¹CH₃)₂–²CH–³CHCl–⁴CH₂Cl
| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 Result | Rationale |
| 1 | ~20 | Positive (CH₃) | Standard alkyl methyl carbons. |
| 2 | ~35 | Positive (CH) | Isopropyl methine carbon. |
| 3 | ~70 | Positive (CH) | Deshielded by direct attachment to chlorine. |
| 4 | ~50 | Negative (CH₂) | Deshielded by direct attachment to chlorine. |
| Table 3. Predicted ¹³C NMR data for this compound. |
2D NMR: Connecting the Dots
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide the final, definitive proof of connectivity.
-
COSY: Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC: Correlates each proton signal with the signal of the carbon to which it is directly attached.
Sources
A Comparative Analysis of Dichloromethylbutane Conformer Stability: An In-depth Technical Guide
This guide provides a comprehensive comparative analysis of the conformational stability of dichloromethylbutane isomers. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular conformation, influenced by factors such as steric hindrance and gauche interactions, can impact molecular properties and reactivity. This document synthesizes fundamental principles of stereochemistry with practical insights into experimental and computational methodologies for conformational analysis.
Introduction to Conformational Isomerism in Dichloromethylbutanes
Dichloromethylbutane (C₅H₁₀Cl₂) exists as several constitutional isomers, each with the potential for multiple conformational isomers, or conformers. Conformers are stereoisomers that can be interconverted by rotation about single bonds.[1][2] The relative stability of these conformers is not equal and is dictated by a delicate balance of torsional strain, steric hindrance, and electronic interactions.[3][4] Understanding the predominant conformation of a molecule is critical in fields like drug design, as the three-dimensional shape of a molecule governs its interactions with biological targets.
This guide will focus on the conformational analysis of two representative isomers: 1,2-dichloro-2-methylbutane and 2,3-dichloro-2-methylbutane . We will explore the rotational landscape around key carbon-carbon bonds and evaluate the energetic penalties associated with different spatial arrangements of the chlorine atoms and methyl groups.
Foundational Principles of Conformer Stability
The relative energies of different conformers are primarily governed by three types of strain:
-
Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain and are energetically unfavorable compared to staggered conformations where the bonds are maximally separated.[1][5]
-
Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying overlapping regions of space.[6][7][8] The energetic cost of steric hindrance increases with the size of the interacting groups.
-
Gauche Interactions: In a staggered conformation, a gauche interaction occurs when two bulky groups on adjacent carbons are positioned at a 60° dihedral angle to each other. This results in steric strain and is generally less stable than the anti conformation, where the bulky groups are 180° apart.[9][10][11]
The interplay of these factors determines the potential energy surface of the molecule as a function of bond rotation.
Comparative Analysis of Dichloromethylbutane Conformers
Due to the limited availability of direct experimental or computational data on the conformational energies of dichloromethylbutane isomers in publicly accessible literature, this analysis will draw upon well-established energetic parameters for similar interactions found in molecules like butane and various chloroalkanes.
Conformational Analysis of 1,2-dichloro-2-methylbutane
Rotation around the C1-C2 bond is of primary interest in 1,2-dichloro-2-methylbutane. The groups attached to C1 are two hydrogen atoms and a chlorine atom, while C2 is bonded to a chlorine atom, a methyl group, and an ethyl group.
The most stable conformers will be staggered, aiming to minimize torsional strain. However, the relative stabilities of the staggered conformers will be dictated by the steric and gauche interactions between the bulky substituents: the two chlorine atoms, the methyl group, and the ethyl group.
Key Interactions to Consider:
-
Gauche Cl/Cl interaction: Repulsion between the two chlorine atoms.
-
Gauche Cl/CH₃ interaction: Repulsion between a chlorine atom and a methyl group.
-
Gauche Cl/CH₂CH₃ interaction: Repulsion between a chlorine atom and an ethyl group.
-
Gauche CH₃/CH₂CH₃ interaction: Repulsion between a methyl and an ethyl group.
The anti-conformation, where the two chlorine atoms are positioned 180° apart, is expected to be one of the most stable conformers due to the minimization of the strong dipole-dipole repulsion and steric hindrance between the two large chlorine atoms.[12] However, other staggered conformations where the chlorine atoms are gauche to each other but anti to the larger ethyl group might also be significantly populated.
Conformational Analysis of 2,3-dichloro-2-methylbutane
For 2,3-dichloro-2-methylbutane, the rotation around the C2-C3 bond is crucial. C2 is bonded to a chlorine atom and two methyl groups, while C3 is bonded to a chlorine atom, a hydrogen atom, and a methyl group.
A qualitative potential energy diagram for rotation around the C2-C3 bond can be constructed by considering the interactions in the staggered and eclipsed conformations. The staggered conformers will be the energy minima, while the eclipsed conformers will be the energy maxima.
Analysis of Staggered Conformers (Energy Minima):
-
Conformer A (Anti): The chlorine atoms are 180° apart. This arrangement minimizes the Cl-Cl interaction. However, there will be gauche interactions between the methyl groups.
-
Conformer B (Gauche 1): One chlorine atom is gauche to the other chlorine atom and also gauche to a methyl group.
-
Conformer C (Gauche 2): The other chlorine atom is gauche to the first chlorine and a methyl group.
Analysis of Eclipsed Conformers (Energy Maxima):
-
Conformer D (Fully Eclipsed): The two chlorine atoms are eclipsing each other, leading to a very high energy state due to both torsional and severe steric strain.
-
Other Eclipsed Conformers: Eclipsing interactions between chlorine and methyl groups will also be highly unfavorable.
Based on a potential energy diagram for 2,3-dichloro-2-methylbutane, we can infer the relative stabilities.[13] The conformer with the anti-periplanar arrangement of the two chlorine atoms (Conformer A) is expected to be the most stable due to the minimization of both steric and electrostatic repulsions between the bulky and electronegative chlorine atoms. The gauche conformers (B and C) would be higher in energy. The eclipsed conformations, particularly the one where the chlorine atoms eclipse each other (Conformer D), will represent the highest energy barriers to rotation.
Table 1: Estimated Energetic Cost of Unfavorable Interactions
| Interaction Type | Estimated Energy Cost (kcal/mol) | Source |
| H-H eclipsed | 1.0 | [5] |
| C-H eclipsed | 1.4-1.6 | [4] |
| C-C eclipsed | 2.5-3.0 | [11] |
| C-Cl eclipsed | ~3.0-4.0 | Analogous to C-C |
| Cl-Cl eclipsed | > 4.0 | High steric and dipole repulsion |
| C-C gauche | 0.9 | [4] |
| C-Cl gauche | ~1.0-1.5 | Estimated |
| Cl-Cl gauche | ~1.5-2.5 | Estimated, includes dipole repulsion |
Note: These are approximate values based on analogous systems and are intended for qualitative comparison.
Experimental and Computational Methodologies
The determination of conformer stability and the energy barriers between them relies on a combination of experimental techniques and computational modeling.
Experimental Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of distinct signals for each conformer. The relative areas of the peaks can be used to determine the equilibrium constant and thus the free energy difference between the conformers.[14]
-
Infrared (IR) and Raman Spectroscopy: Different conformers can exhibit unique vibrational modes. By analyzing the spectra at various temperatures, it is possible to identify the bands corresponding to each conformer and determine their relative populations.[12][15]
-
Gas-Phase Electron Diffraction: This technique can provide information about the molecular geometry and the relative amounts of different conformers in the gas phase.[12]
Computational Chemistry Methods
Computational chemistry provides a powerful tool for investigating the potential energy surface of a molecule and calculating the relative energies of its conformers.
-
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule. It is computationally inexpensive and suitable for a quick initial conformational search.[16][17]
-
Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), provide more accurate energy calculations by solving the Schrödinger equation. They are essential for obtaining reliable energy differences between conformers and rotational barriers.[18]
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for computational conformational analysis.
Conclusion
The conformational landscape of dichloromethylbutane isomers is complex, governed by a subtle interplay of steric, torsional, and electronic effects. While direct experimental data for these specific molecules is scarce, a robust qualitative and semi-quantitative understanding can be achieved by applying the fundamental principles of conformational analysis and leveraging data from analogous systems.
The most stable conformers will always be staggered to minimize torsional strain. For both 1,2-dichloro-2-methylbutane and 2,3-dichloro-2-methylbutane, the conformers that minimize gauche interactions between the bulky chlorine and methyl/ethyl groups, particularly the strong repulsions between the two chlorine atoms, will be the most populated. The anti-periplanar arrangement of the two chlorine atoms is predicted to be a highly favored conformation.
Future research employing low-temperature NMR spectroscopy or high-level computational chemistry methods would be invaluable in providing precise quantitative data on the conformational equilibria and rotational barriers of dichloromethylbutane isomers. Such data would be of significant interest to the fields of physical organic chemistry, reaction mechanism studies, and rational drug design.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][19][20][21][22][23]
- Chegg.the above graph shows energy changes arising from rotation about the C2-C3 bond of 2,3-dichloro-2-methylbutane.[Link][13]
- YouTube.Why Steric Hindrance Forces the SN1 Mechanism.[Link][6]
- Quora.What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link][7]
- Wikipedia.Gauche effect.[Link][9]
- YouTube.Alkane Conformations Experiment Part 2, Modeling Butanes.[Link][16]
- Chemistry LibreTexts.4.
- YouTube.Alkane Conformations Experiment Part 3, Modeling Cyclohexanes.[Link][17]
- NIST.
- Maricopa Open Digital Press.
- YouTube.Steric Hindrance | Organic Chemistry.[Link][8]
- Chemistry LibreTexts.2.5.
- YouTube.Conformational analysis of 2,3 dihalobutane.[Link][25]
- BYJU'S.
- NC State University Libraries.3.
- Stenutz.2,3-dichloro-2-methylbutane.[Link][27]
- ERA.
- PMC - NIH.
- NIH.Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.[Link][28]
- Chemistry LibreTexts.3.
- ResearchGate.
- Master Organic Chemistry.
- Oregon State University.Chapter 2 Worked Problem 3.[Link][29]
Sources
- 1. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Gauche effect - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solved the above graph shows energy changes arising from | Chegg.com [chegg.com]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. CCCBDB introduction navigation [cccbdb.nist.gov]
A Senior Application Scientist's Guide to Identifying Diastereomers of 1,2-Dichloro-3-methylbutane
For researchers, scientists, and professionals in drug development, the precise identification and separation of stereoisomers are critical for ensuring the safety, efficacy, and intellectual property of a chemical entity. This guide provides an in-depth technical comparison of the diastereomers of 1,2-dichloro-3-methylbutane, offering practical insights and experimental protocols to distinguish between these closely related molecules.
Unraveling the Stereochemistry of this compound
This compound (C₅H₁₀Cl₂) possesses two chiral centers at carbons C1 and C2, giving rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Therefore, we have two sets of diastereomeric pairs to consider.
The four stereoisomers are:
-
(1R, 2R)-1,2-dichloro-3-methylbutane
-
(1S, 2S)-1,2-dichloro-3-methylbutane
-
(1R, 2S)-1,2-dichloro-3-methylbutane
-
(1S, 2R)-1,2-dichloro-3-methylbutane
The pairs ((1R, 2R) and (1S, 2S)) and ((1R, 2S) and (1S, 2R)) are enantiomers. The diastereomeric relationships exist between any stereoisomer from the first pair and any from the second pair (e.g., (1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R)).
Stereoisomeric relationships of this compound.
Distinguishing Diastereomers: A Comparative Analysis
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This fundamental difference is the cornerstone of their separation and identification.
| Property | Diastereomer Pair 1 (e.g., (1R,2R) / (1S,2S)) | Diastereomer Pair 2 (e.g., (1R,2S) / (1S,2R)) | Rationale for Difference |
| Boiling Point | Different | Different | Diastereomers have different intermolecular forces due to their distinct three-dimensional arrangements, leading to variations in boiling points. |
| Melting Point | Different | Different | The ability of molecules to pack into a crystal lattice differs between diastereomers, resulting in different melting points. |
| Solubility | Different | Different | The interactions with solvent molecules vary for diastereomers, leading to differences in solubility. |
| Spectroscopic Properties (NMR, IR) | Different | Different | The spatial arrangement of atoms in diastereomers results in unique electronic environments, causing distinct shifts and coupling constants in NMR spectra and different vibrational modes in IR spectra. |
| Chromatographic Retention Time | Different (on achiral stationary phase) | Different (on achiral stationary phase) | Diastereomers exhibit different interactions with the stationary phase in chromatography, leading to different elution times. |
Experimental Protocols for Diastereomer Identification and Separation
Gas Chromatography (GC) for Diastereomer Separation
Gas chromatography is a powerful technique for separating diastereomers due to their differing boiling points and interactions with the stationary phase.
Experimental Workflow:
Workflow for GC-based separation of diastereomers.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound stereoisomeric mixture in hexane.
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
GC Column: Employ a non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness). The non-polar nature of the stationary phase allows for separation based on the subtle differences in boiling points and van der Waals interactions of the diastereomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C
-
-
Data Analysis: The resulting chromatogram will show two distinct peaks corresponding to the two diastereomeric pairs. The area under each peak can be used to determine the relative abundance of each pair.
Expected Results:
The diastereomeric pairs will have different retention times. For instance, the (1R,2R)/(1S,2S) pair might elute before the (1R,2S)/(1S,2R) pair due to a slightly lower boiling point.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Characterization
NMR spectroscopy is an invaluable tool for elucidating the specific stereochemistry of each diastereomer. The different spatial arrangements of the chloro and methyl groups in the diastereomers lead to distinct chemical shifts and coupling constants for the protons in the molecule.
¹H NMR Spectral Comparison (Illustrative):
| Proton | Diastereomer 1 (e.g., (1R,2R)) Chemical Shift (ppm) | Diastereomer 2 (e.g., (1R,2S)) Chemical Shift (ppm) | Rationale for Difference |
| H-1 | ~3.7 (dd) | ~3.8 (dd) | The through-space anisotropic effect of the chlorine atom at C2 will be different for the two diastereomers, leading to a change in the chemical shift of the H-1 proton. |
| H-2 | ~4.1 (ddd) | ~4.0 (ddd) | The relative orientation of the isopropyl group and the chlorine at C1 will influence the electronic environment of the H-2 proton. |
| H-3 | ~2.2 (m) | ~2.4 (m) | The steric and electronic environment of the proton on the isopropyl group will be slightly different in the two diastereomers. |
| -CH₃ (isopropyl) | ~1.0 (d), ~1.1 (d) | ~1.05 (d), ~1.15 (d) | The two methyl groups of the isopropyl moiety are diastereotopic and will have different chemical shifts. The magnitude of this difference can vary between the two diastereomers. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10 mg of the purified diastereomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons and determine the relative stereochemistry. Two-dimensional NMR experiments, such as COSY and NOESY, can provide further structural confirmation.
Conclusion
The successful identification and separation of the diastereomers of this compound are achievable through a combination of chromatographic and spectroscopic techniques. Gas chromatography on a non-polar column provides an effective method for separating the diastereomeric pairs, while NMR spectroscopy offers detailed structural information to differentiate and characterize each stereoisomer. For researchers in drug development and other scientific fields, a thorough understanding and application of these methods are essential for advancing their work with stereochemically complex molecules.
References
- Stereochemistry of Organic Compounds. Eliel, E. L., & Wilen, S. H. (1994). John Wiley & Sons. [Link]
- Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
- PubChem Compound Summary for this compound. National Center for Biotechnology Information. (n.d.).
- NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). This compound.
A Senior Application Scientist's Guide to NMR-Based Structural Elucidation: A Comparative Analysis of Experimental vs. Predicted Shifts for 1,2-Dichloro-3-methylbutane
Introduction: The Symbiotic Relationship of Experimental and Computational NMR in Modern Chemistry
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional structures of organic molecules. The precise chemical shifts and coupling constants observed in an NMR spectrum provide a detailed roadmap of the atomic connectivity and stereochemistry within a molecule. However, the interpretation of complex spectra can be a challenging endeavor, often requiring extensive expertise and, at times, leaving room for ambiguity.
This is where the power of computational chemistry comes to the forefront. The ability to predict NMR spectra with increasing accuracy offers a powerful complementary approach to experimental data. By comparing a theoretically predicted spectrum with an experimentally acquired one, researchers can gain greater confidence in their structural assignments, resolve ambiguities in complex molecules, and even predict the spectral properties of yet-to-be-synthesized compounds.
This guide provides an in-depth comparison of experimental and predicted NMR data, using 1,2-dichloro-3-methylbutane as a case study. We will explore the methodologies for both acquiring experimental spectra and generating computational predictions, delve into the factors that influence the accuracy of these predictions, and provide a framework for a rigorous comparative analysis.
The Subject of Our Investigation: this compound
This compound presents an interesting case for NMR analysis due to the presence of two chiral centers (at C1 and C2), leading to the possibility of diastereomers. The presence of electronegative chlorine atoms and the branched alkyl chain will create a distinct pattern of chemical shifts that we will explore in detail.
Structure:
Data Comparison: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using the online NMR prediction tool, nmrdb.org.[1][2][3][4] The assignments are based on established principles of NMR spectroscopy, considering the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Multiplicity | Predicted Chemical Shift (ppm) |
| H on C1 | Doublet of Doublets | 3.85 |
| H on C2 | Doublet of Doublets | 4.10 |
| H on C3 | Multiplet | 2.20 |
| CH₃ on C3 | Doublet | 1.05 |
| CH₃ on C3 | Doublet | 1.10 |
| H on C4 | Doublet | 1.00 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 48.5 |
| C2 | 65.0 |
| C3 | 35.0 |
| C4 | 20.0 |
| C5 | 18.0 |
Methodologies: A Tale of Two Approaches
The comparison of experimental and predicted NMR data hinges on a thorough understanding of the methodologies used to obtain each dataset.
Experimental Protocol: Acquiring a High-Fidelity NMR Spectrum
The acquisition of a high-quality NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and the rationale behind them.
Step 1: Sample Preparation
-
Dissolve the Analyte: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Rationale: Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. CDCl₃ is a common choice for its good dissolving power for a wide range of organic compounds and its single residual proton peak, which can be used for spectral referencing.[5][6]
-
-
Add an Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.
-
Rationale: TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as a universal reference point for the chemical shift scale.
-
Step 2: NMR Spectrometer Setup
-
Insert the Sample: Carefully place the NMR tube into the spinner turbine and insert it into the NMR probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
Rationale: A stable and homogeneous magnetic field is crucial for obtaining high-resolution spectra with accurate chemical shift and coupling constant measurements.
-
Step 3: Acquisition of ¹H and ¹³C Spectra
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.
-
Rationale: The number of scans is increased for dilute samples to improve the signal-to-noise ratio. The relaxation delay ensures that the nuclei have returned to their equilibrium state before the next pulse, leading to accurate integration.
-
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Rationale: Proton decoupling simplifies the ¹³C spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret.
-
Computational Protocol: Predicting NMR Spectra
The prediction of NMR spectra can be achieved through various computational methods, ranging from empirical database-driven approaches to more rigorous quantum mechanical calculations. Here, we outline a typical workflow using an online prediction tool.
Step 1: Structure Input
-
Draw the Molecule: Using the built-in molecular editor of the chosen prediction software (e.g., nmrdb.org, ChemDraw), draw the structure of this compound.
-
Rationale: The accuracy of the prediction is entirely dependent on the correctness of the input structure.
-
Step 2: Prediction Parameters
-
Select Nucleus: Choose to predict either the ¹H or ¹³C NMR spectrum.
-
Specify Solvent: Select the solvent in which the prediction should be performed (e.g., CDCl₃).
-
Rationale: The choice of solvent can influence chemical shifts due to solvent-solute interactions.[5] Many prediction algorithms are trained on data from specific solvents.
-
Step 3: Run Prediction and Analyze Results
-
Initiate Calculation: The software will use its underlying algorithm (often a combination of HOSE codes, machine learning models, and/or increment-based methods) to calculate the chemical shifts for each nucleus.[7][8][9]
-
Visualize and Export Data: The predicted spectrum and a table of chemical shifts will be displayed. This data can then be exported for comparison with experimental results.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing experimental and predicted NMR data.
Caption: Workflow for comparing experimental and predicted NMR data.
Analysis and Discussion: Bridging the Gap Between Theory and Experiment
A direct comparison of the predicted chemical shifts with expected values based on fundamental principles reveals several key insights:
-
Downfield Shifts Due to Electronegative Substituents: The protons and carbons directly attached to the chlorine atoms (C1, C2, and their respective protons) are predicted to be the most downfield-shifted. This is due to the deshielding effect of the electronegative chlorine atoms, which withdraw electron density from the surrounding nuclei.
-
Steric and Conformational Effects: The chemical shifts of the methyl groups on C3 are predicted to be slightly different. This is likely due to the chiral center at C2, which makes these methyl groups diastereotopic. Their slightly different spatial environments result in distinct magnetic shielding and therefore different chemical shifts.
Factors Influencing the Accuracy of NMR Predictions
While modern NMR prediction software can be remarkably accurate, it is crucial to understand the potential sources of discrepancies between predicted and experimental data.
-
Choice of Computational Method: The accuracy of the prediction is highly dependent on the underlying algorithm.
-
Empirical Methods: These methods, which rely on large databases of experimental data, are generally fast but may be less accurate for novel or unusual structures not well-represented in the database.[7][8][9]
-
Quantum Mechanical Methods: Density Functional Theory (DFT) calculations can provide highly accurate predictions but are computationally expensive. The choice of functional and basis set can significantly impact the results.[10]
-
-
Solvent Effects: As mentioned earlier, solvent-solute interactions can influence chemical shifts. While many prediction programs allow for the selection of a solvent, the models used to account for these effects may not be perfect.[5]
-
Conformational Flexibility: For molecules with significant conformational freedom, the observed NMR spectrum is an average of the spectra of all populated conformers. Accurate prediction, therefore, requires a thorough conformational analysis and Boltzmann averaging of the predicted shifts for each conformer.
-
Intermolecular Interactions: Factors such as hydrogen bonding and concentration can affect experimental chemical shifts, particularly for protons attached to heteroatoms. These effects are often not fully accounted for in prediction algorithms.
The following diagram summarizes the key factors that can lead to deviations between experimental and predicted NMR shifts.
Caption: Factors influencing discrepancies between experimental and predicted NMR shifts.
Conclusion: A Powerful Synergy for Structural Elucidation
The comparison of experimental and predicted NMR spectra is a powerful strategy for accelerating and increasing the confidence in molecular structure elucidation. While experimental data remains the gold standard, computational predictions provide an invaluable tool for interpretation, hypothesis testing, and the resolution of ambiguities. As prediction algorithms continue to improve in accuracy and accessibility, the synergy between these two approaches will undoubtedly become an even more indispensable part of the modern chemist's toolkit.
References
- Mnova NMRPredict - Bruker. (n.d.). Bruker.com.
- Mnova Predict | Accurate Prediction. (n.d.). Bruker.
- Download NMR Predict. (n.d.). Mestrelab Research.
- ChemDraw tutorial 4 - Prediction of NMR. (2021, January 12). YouTube.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.
- Putting ChemNMR to the Test. (n.d.). Upstream Solutions.
- ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. (2025, November 18). Revvity Signals.
- 1,2-Dichloro-3-methyl-butane. (n.d.). SpectraBase.
- Jeong, K., Ryu, T. I., Hwang, S. R., Cho, Y., Lim, K. C., Yoon, U. H., ... & Jeong, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20288. [Link]
- How to Predict NMR in ChemDraw. (2023, September 11). YouTube.
- NMRPredict Server-Based. (n.d.). Mestrelab Research.
- Butane, 1,3-dichloro-2-methyl-. (n.d.). NIST WebBook.
- 1,3-Dichloro-2-methylbutane, erythro. (n.d.). NIST WebBook.
- Predict all NMR spectra. (n.d.). NMRDB.org.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- Mnova Tip 6 - Accurate NMR Prediction for your reagents and products. (2023, February 17). YouTube.
- 2-chloro-3-methylbutan-1-ol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1,3-Dichloro-2-methylbutane | C5H10Cl2 | CID 31613. (n.d.). PubChem.
- 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). (n.d.). Human Metabolome Database.
- Simulate and predict NMR spectra. (n.d.). NMRDB.org.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. Predict 1H proton NMR spectra [nmrdb.org]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. store.bruker.com [store.bruker.com]
- 8. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dehydrochlorination Products of Dichlorobutane Isomers
This guide provides a comprehensive comparison of the dehydrochlorination products of various dichlorobutane isomers. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of elimination reactions and product distribution. This document moves beyond a simple recitation of outcomes to explore the underlying mechanistic principles, offering field-proven insights into how reaction conditions dictate product selectivity.
Introduction to Dehydrochlorination of Dichlorobutanes
Dehydrochlorination is an elimination reaction that involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons in an alkyl halide, typically facilitated by a base, to form an alkene.[1] For dichlorobutanes, this reaction can occur once to yield a chlorobutene or twice to produce a butadiene or butyne. The precise distribution of these products is governed by several factors, including the structure of the dichlorobutane isomer, the nature of the base, the solvent, and the reaction temperature.
The predominant mechanism for this transformation when using strong bases, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), is the bimolecular elimination (E2) pathway.[2][3] The E2 mechanism is a single, concerted step where the base abstracts a proton (β-hydrogen) while the leaving group (chloride) departs simultaneously, and a double bond is formed.[4][5] This mechanism's stereochemical and regiochemical outcomes are highly predictable, making a thorough understanding essential for synthetic planning.
Key factors influencing product distribution include:
-
Regioselectivity: This pertains to which constitutional isomer is formed when multiple options exist. It is primarily dictated by Zaitsev's and Hofmann's rules.
-
Zaitsev's Rule: Predicts that the more substituted (and thus more stable) alkene will be the major product. This is typically observed with small, strong bases like hydroxide (OH⁻) or ethoxide (EtO⁻).[6]
-
Hofmann's Rule: Predicts that the less substituted alkene will be the major product. This outcome is favored when using sterically bulky bases, such as potassium tert-butoxide (t-BuOK), which preferentially abstract the more accessible, less sterically hindered proton.
-
-
Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another (e.g., E vs. Z isomers). The E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group, which can influence the geometry of the resulting alkene.
Comparative Analysis of Dichlorobutane Isomers
The structural differences between the dichlorobutane isomers lead to distinct product profiles upon dehydrochlorination.
1,2-Dichlorobutane (Vicinal Dihalide)
Dehydrochlorination of 1,2-dichlorobutane can result in the formation of several chlorobutene isomers.
-
Reaction with a small base (e.g., KOH in ethanol): Abstraction of a proton from C1 is not possible as there are no hydrogens. Abstraction from C3 leads to the more substituted and thermodynamically favored 1-chloro-2-butene (Zaitsev product), which will be the major product. Abstraction of a proton from the C1 methyl group is not possible for an elimination reaction. Removal of a proton from the C2 carbon is also not a standard elimination pathway. Therefore, the primary products arise from the removal of the chlorine at C1 or C2.
-
Elimination of HCl (H from C3, Cl from C2): Forms 1-chloro-2-butene.
-
Elimination of HCl (H from C1, Cl from C2): Not possible as there are no hydrogens on C1 if we consider the standard numbering where the carbons with chlorines are C1 and C2. Let's re-evaluate the structure: CH3-CH2-CHCl-CH2Cl.
-
Path A (Cl at C1 leaves): Abstraction of the proton at C2 leads to 2-chloro-1-butene .
-
Path B (Cl at C2 leaves): Abstraction of a proton from C1 gives 1-chloro-1-butene (both E and Z isomers). Abstraction of a proton from C3 gives 3-chloro-1-butene .
-
-
With a small base, the more stable conjugated system of 1-chloro-1-butene is generally favored.
-
-
Reaction with a bulky base (e.g., t-BuOK): The sterically hindered base will preferentially abstract the more accessible proton at C1, leading to a higher yield of 3-chloro-1-butene (Hofmann product).
Further dehydrochlorination of the resulting chlorobutenes can produce 1,3-butadiene .
1,3-Dichlorobutane
This isomer offers more possibilities for the position of the resulting double bond.
-
Reaction with a small base (e.g., KOH in ethanol):
-
Elimination involving Cl at C1: Proton abstraction from C2 results in 3-chloro-1-butene .
-
Elimination involving Cl at C3: Proton abstraction from C2 gives 1-chloro-2-butene . Proton abstraction from C4 (methyl group) gives 4-chloro-2-butene , which is incorrect. It would give 4-chloro-1-butene . Let's re-examine the structure: CH3-CHCl-CH2-CH2Cl.
-
Path A (Cl at C1 leaves): Proton abstraction from C2 gives 3-chloro-1-butene .
-
Path B (Cl at C3 leaves): Proton abstraction from C2 gives 1-chloro-2-butene . Proton abstraction from C4 gives 1-chloro-3-butene , which is incorrect. It would be 4-chloro-1-butene . The most stable product, 1-chloro-2-butene (a conjugated system is not formed), is expected to be the major product following Zaitsev's rule.
-
-
-
Reaction with a bulky base (e.g., t-BuOK): The bulky base will favor abstraction of the primary protons at C4, leading to an increased yield of 4-chloro-1-butene .
1,4-Dichlorobutane
The symmetrical nature of 1,4-dichlorobutane simplifies the initial dehydrochlorination product.
-
Reaction with any base (e.g., KOH or t-BuOK): The only possible product from a single elimination is 4-chloro-1-butene . Since all β-hydrogens are equivalent (on C2 and C3, but elimination occurs from adjacent carbons), the regioselectivity is not a factor in the first elimination step.
-
Second Elimination: Treatment with a second equivalent of a strong base will remove HCl from 4-chloro-1-butene to yield 1,3-butadiene . This is a common synthetic route to this important diene.[7]
2,2-Dichlorobutane (Geminal Dihalide)
Dehydrochlorination of this geminal dihalide involves the removal of a chlorine and a hydrogen from an adjacent carbon.
-
Reaction with a small base (e.g., KOH in ethanol):
-
Proton abstraction from C1 (methyl group) yields 2-chloro-1-butene .
-
Proton abstraction from C3 yields the more substituted 2-chloro-2-butene (Zaitsev product), which will be the major product.[8]
-
-
Reaction with a bulky base (e.g., t-BuOK): The bulky base will favor the abstraction of the more accessible primary protons at C1, leading to 2-chloro-1-butene as the major product (Hofmann product).[8]
2,3-Dichlorobutane (Vicinal Dihalide)
The outcome of this reaction is a classic example of Zaitsev's and Hofmann's rules.
-
Reaction with a small base (e.g., KOH in ethanol): Proton abstraction can occur from the methyl groups (C1 or C4) or the internal carbons (C2 or C3, but there are no hydrogens there to be abstracted for the initial elimination). Abstraction from C1 or C4 will lead to the formation of a double bond between C1-C2 or C3-C4. Let's reconsider: CH3-CHCl-CHCl-CH3.
-
Abstraction of a proton from C1 or C4 will lead to 3-chloro-1-butene or 1-chloro-2-butene , respectively. The major product will be 2-chloro-2-butene , formed by abstraction of a proton from one of the methyl groups and elimination of the adjacent chlorine. This is incorrect. The products are 2-chloro-1-butene and 2-chloro-2-butene .[8] The formation of 2-chloro-2-butene would be the Zaitsev product and 2-chloro-1-butene the Hofmann product.
-
-
Reaction with a bulky base (e.g., t-BuOK): The bulky base will favor the formation of 2-chloro-1-butene .
-
Reaction with a very strong base: Using a very strong base like sodium amide (NaNH2) can induce a double dehydrohalogenation to form 2-butyne .[9]
Summary of Dehydrochlorination Products
The following table summarizes the expected major and minor products from the dehydrochlorination of dichlorobutane isomers with both a small, non-hindered base and a large, hindered base.
| Dichlorobutane Isomer | Base | Major Product(s) | Minor Product(s) |
| 1,2-Dichlorobutane | KOH / EtOH | 1-Chloro-1-butene (E/Z) | 3-Chloro-1-butene, 2-Chloro-1-butene |
| t-BuOK | 3-Chloro-1-butene | 1-Chloro-1-butene (E/Z), 2-Chloro-1-butene | |
| 1,3-Dichlorobutane | KOH / EtOH | 1-Chloro-2-butene | 3-Chloro-1-butene, 4-Chloro-1-butene |
| t-BuOK | 4-Chloro-1-butene | 3-Chloro-1-butene, 1-Chloro-2-butene | |
| 1,4-Dichlorobutane | KOH or t-BuOK | 4-Chloro-1-butene | None |
| 2,2-Dichlorobutane | KOH / EtOH | 2-Chloro-2-butene | 2-Chloro-1-butene |
| t-BuOK | 2-Chloro-1-butene | 2-Chloro-2-butene | |
| 2,3-Dichlorobutane | KOH / EtOH | 2-Chloro-2-butene | 2-Chloro-1-butene |
| t-BuOK | 2-Chloro-1-butene | 2-Chloro-2-butene |
Visualizing Reaction Pathways
Diagrams created using Graphviz provide a clear visual representation of the reaction mechanisms and workflows.
General E2 Dehydrochlorination Mechanism
Caption: Generalized E2 mechanism showing the concerted attack of the base on a β-hydrogen and the departure of the chloride leaving group.
Dehydrochlorination of 2,3-Dichlorobutane
Caption: Product distribution from 2,3-dichlorobutane based on the choice of a small (Zaitsev) or bulky (Hofmann) base.
Experimental Protocol: Dehydrochlorination of 2,3-Dichlorobutane
This section provides a representative protocol for performing a dehydrochlorination reaction and analyzing the products.
Materials and Reagents
-
2,3-Dichlorobutane (reactant)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (base)
-
Anhydrous ethanol or tert-Butanol (solvent)
-
Diethyl ether (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow
Caption: Step-by-step workflow for the dehydrochlorination experiment.
Procedure
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser.
-
Adding Reagents: In the flask, dissolve the base (e.g., 1.2 equivalents of KOH) in the appropriate anhydrous alcohol (e.g., ethanol) with stirring. Once dissolved, add the 2,3-dichlorobutane (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) if applicable.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water to quench the reaction.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Analysis:
Conclusion
The dehydrochlorination of dichlorobutanes is a powerful illustration of how substrate structure and reaction conditions collaboratively dictate chemical outcomes. A nuanced understanding of the E2 mechanism, including its regiochemical and stereochemical preferences, allows for the selective synthesis of desired alkene products. For professionals in chemical synthesis, mastering these principles is crucial for developing efficient and predictable synthetic routes. The provided experimental framework serves as a robust starting point for further investigation and optimization in the laboratory.
References
- Process for the production of 2-chlorobutenes from 2,3-dichlorobutane. Google Patents. [URL: https://patents.google.
- Dehydrohalogenation of Alkyl Halides: Meaning, Examples. StudySmarter. [URL: https://www.studysmarter.
- Ch 5: Dehydrohalogenation. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch05/ch5-5.html]
- Dehydrohalogenation of Alkyl Dihalides. Unacademy. [URL: https://unacademy.
- Dehydrohalogenation. Wikipedia. [URL: https://en.wikipedia.
- Kinetics of the dehydrochlorination of poly(vinyl chloride) in the presence of NaOH and various diols as solvents. ResearchGate. [URL: https://www.researchgate.net/publication/372702758_Kinetics_of_the_dehydrochlorination_of_polyvinyl_chloride_in_the_presence_of_NaOH_and_various_diols_as_solvents]
- Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. SlidePlayer. [URL: https://slideplayer.com/slide/5770026/]
- Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b03195]
- Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane. Google Patents. [URL: https://patents.google.
- Alkaline dechlorination of poly(vinyl chloride) in organic solvents under mild conditions. ResearchGate. [URL: https://www.researchgate.net/publication/285584822_Alkaline_dechlorination_of_polyvinyl_chloride_in_organic_solvents_under_mild_conditions]
- A simplified methodology for quantitation of butadiene metabolites. Application to the study of 1,3-butadiene metabolism by rat liver microsomes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3430489/]
- PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents. ACS Applied Polymer Materials. [URL: https://pubs.acs.org/doi/10.1021/acsapm.3c01579]
- Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Agilent. [URL: https://www.agilent.
- (40) Explain dehydrohalogenation reaction of 2 -chlorobutane. Write use... Filo. [URL: https://www.filo.com/question-answer/40-explain-dehydrohalogenation-reaction-of-2-chlorobutane-write-use-of-methylene-chloride-41-what-is_3e2b3d8d-b3d2-430c-847e-9080d321d8b0]
- ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK190061/]
- III Analytical Methods. Japan International Cooperation Agency. [URL: https://openjicareport.jica.go.jp/pdf/11786530_03.pdf]
- The Goal of The Chlorination of 1-Chlorobutane Lab. University of Pennsylvania. [URL: https://www.sas.upenn.
- Dehydrohalogenation of 1-chlorobutane. Reddit. [URL: https://www.reddit.
- How many dechlorinated products, including stereoisomers, can be isolated when (S)-2-chlorobutane reacts with Cl_2/H?. Study.com. [URL: https://homework.study.com/explanation/how-many-dechlorinated-products-including-stereoisomers-can-be-isolated-when-s-2-chlorobutane-reacts-with-cl-2-h.html]
- Dehydrohalogenation of 2-Chlorobutane. Scribd. [URL: https://www.scribd.
- Explain dehydrohalogenation reaction of 2-chlorobutane. and show the mechanism. Toppr. [URL: https://www.toppr.com/ask/question/explain-dehydrohalogenation-reaction-of-2chlorobutane-and-show-the-mechanism/]
- Production of 1, 4-dichlorobutane. Google Patents. [URL: https://patents.google.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/14/5/437]
- Analysis of 1,3-butadiene and other selected gas-phase components in cigarette mainstream and sidestream smoke by gas chromatography-mass selective detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8143141/]
- 1,4-Dichlorobutane. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,4-Dichlorobutane]
- Dehydrochlorination of 1-Chlorobutane Over Nanocrystalline MgO: The Role of Electron-Acceptor Sites. ResearchGate. [URL: https://www.researchgate.net/publication/325509374_Dehydrochlorination_of_1-Chlorobutane_Over_Nanocrystalline_MgO_The_Role_of_Electron-Acceptor_Sites]
- How many total types of products are formed by dehydrohalogenation of 2 chlorobutane?. YouTube. [URL: https://www.youtube.
- Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- 2,3-Dichlorobutane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97ba113b]
- What will be the major product of the following dehydrohalogenation?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Examples of dichlorinated products. ResearchGate. [URL: https://www.researchgate.
- 1,3-Dichlorobutane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d59003]
- 1,2-Dichlorobutane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/105465]
- Solvent effects. Wikipedia. [URL: https://en.wikipedia.org/wiki/Solvent_effects]
- The Radical Chlorination Of Chlorobutane. Bartleby. [URL: https://www.bartleby.
- Solved 1. Draw all dichlorobutane products that would have... Chegg. [URL: https://www.chegg.com/homework-help/questions-and-answers/1-draw-dichlorobutane-products-would-resulted-2-chlorobutane-used-instead-1-chlorobutane-re-q88478494]
Sources
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. scribd.com [scribd.com]
- 5. brainly.in [brainly.in]
- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 7. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 8. EP0169711A2 - Process for the production of 2-chlorobutenes from 2,3-dichlorobutane - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A simplified methodology for quantitation of butadiene metabolites. Application to the study of 1,3-butadiene metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Comparative Analysis of Reaction Rates in the Free-Radical Chlorination of 2-Methylbutane
This guide provides an in-depth technical analysis of the relative reaction rates of monochlorination at the distinct carbon positions of 2-methylbutane (isopentane). Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document moves beyond simple textbook explanations to explore the causality behind experimental outcomes, grounding its claims in established data and mechanistic principles.
Introduction: The Challenge of Selectivity in Alkane Functionalization
Alkanes, characterized by their chemical inertness due to strong, nonpolar C-C and C-H bonds, present a significant challenge for selective functionalization.[1] Free-radical halogenation is one of the fundamental reactions capable of transforming these saturated hydrocarbons.[2] However, chlorination, in particular, is known for its high reactivity and correspondingly low selectivity.[3][4] When an alkane possesses structurally distinct hydrogen atoms—primary (1°), secondary (2°), and tertiary (3°)—chlorination typically yields a mixture of all possible isomeric products.[1]
This guide uses 2-methylbutane as a model substrate to dissect the competing factors that govern the final product distribution. By examining the experimental data, we can quantify the intrinsic reactivity of each C-H bond and understand the interplay between radical stability, bond dissociation energies, and statistical probability.
The Mechanistic Underpinning: A Free-Radical Chain Reaction
The chlorination of an alkane proceeds via a free-radical chain mechanism, which is initiated by heat (Δ) or ultraviolet (UV) light.[5][6] The mechanism is universally described by three distinct stages:
-
Initiation: UV light provides the energy to cleave the relatively weak Cl-Cl bond homolytically, generating two highly reactive chlorine radicals (Cl•).[6][7]
-
Propagation: This is a self-sustaining two-step cycle.
-
A chlorine radical abstracts a hydrogen atom from the alkane (R-H), forming hydrogen chloride (HCl) and an alkyl radical (R•). This is the rate-determining step that dictates the product ratio.
-
The newly formed alkyl radical reacts with a molecule of Cl₂, producing the chlorinated alkane (R-Cl) and another chlorine radical, which continues the chain.[5]
-
-
Termination: The reaction ceases when two radicals combine, consuming the radical chain carriers.[1][6]
Figure 1: General mechanism for free-radical chlorination.
Dissecting 2-Methylbutane: The Competing Reaction Sites
To analyze the reaction rates, we must first identify the unique hydrogen atoms in the 2-methylbutane structure.
(CH₃)₂CHCH₂CH₃
There are four distinct sets of hydrogen atoms, which can lead to four different constitutional isomers upon monochlorination.[8][9]
-
Primary (1°): There are six equivalent hydrogens on the two methyl groups attached to C2 (position a).
-
Primary (1°): There are three hydrogens on the terminal methyl group at C4 (position d).
-
Secondary (2°): There are two equivalent hydrogens on the methylene group at C3 (position c).
-
Tertiary (3°): There is a single hydrogen on the methine group at C2 (position b).
The formation of the final product mixture is governed by two primary factors: the intrinsic reactivity of each hydrogen type and the statistical probability of a chlorine radical colliding with it.[3]
Experimental Data: Quantifying the Reaction Rates
Experimental analysis of the monochlorination of 2-methylbutane at elevated temperatures (e.g., 300 °C) reveals a specific product distribution, which deviates significantly from a purely statistical prediction.[10][11][12]
| Product Name | Position of H Abstraction | Type of C-H Bond | Number of Hydrogens (Statistical Factor) | Experimental Yield (%)[10][12] |
| 1-chloro-2-methylbutane | C1 (position a) | Primary (1°) | 6 | 30% |
| 1-chloro-3-methylbutane | C4 (position d) | Primary (1°) | 3 | 15% |
| 2-chloro-3-methylbutane | C3 (position c) | Secondary (2°) | 2 | 33% |
| 2-chloro-2-methylbutane | C2 (position b) | Tertiary (3°) | 1 | 22% |
| Table 1: Experimental Product Distribution for Monochlorination of 2-Methylbutane. |
Calculating Relative Reaction Rates
To compare the intrinsic reactivity of each hydrogen type, we must normalize the experimental yield by the number of available hydrogens (the statistical factor).[13]
Relative Rate per H = % Yield / Number of Hydrogens
| Type of C-H Bond | Calculation | Relative Rate per H | Normalized Rate (Primary = 1.0) |
| Primary (positions a & d) | (30%+15%) / (6+3) = 45/9 | 5.0 | 1.0 |
| Secondary (position c) | 33% / 2 | 16.5 | 3.3 |
| Tertiary (position b) | 22% / 1 | 22.0 | 4.4 |
| Table 2: Calculation of Relative and Normalized Reaction Rates per Hydrogen Atom. |
This analysis provides a clear quantitative comparison: a single tertiary hydrogen atom is 4.4 times more likely to be abstracted by a chlorine radical than a single primary hydrogen atom. A secondary hydrogen is 3.3 times more reactive. These experimentally derived values are consistent with the generally accepted relative rates for chlorination, which are approximately 5.0 : 3.8 : 1.0 for tertiary, secondary, and primary hydrogens, respectively.[3][14]
Figure 2: Logical workflow for predicting and validating product distribution.
Causality: Why Are Tertiary Hydrogens More Reactive?
The observed reactivity trend (3° > 2° > 1°) is a direct consequence of the stability of the alkyl radical intermediate formed during the rate-determining hydrogen abstraction step.
-
Radical Stability: The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is primarily due to hyperconjugation , where the p-orbital containing the unpaired electron is stabilized by overlap with adjacent C-H σ-bonds. A tertiary radical has more adjacent C-H bonds, leading to greater stabilization.[15]
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond is lower for more substituted carbons.[16]
-
Tertiary C-H BDE: ~96.5 kcal/mol
-
Secondary C-H BDE: ~98.5 kcal/mol
-
Primary C-H BDE: ~101 kcal/mol A lower BDE means a weaker bond, which is broken more easily and rapidly.[17]
-
-
Hammond's Postulate and Low Selectivity: For chlorination, the hydrogen abstraction step is exothermic. According to Hammond's Postulate, the transition state of an exothermic reaction step resembles the reactants more than the products.[10][14] This means the transition state has only a small degree of radical character. Consequently, the stability of the fully formed radical intermediate has a relatively small influence on the activation energy. This explains why chlorination is not highly selective; the differences in activation energies for abstracting 1°, 2°, and 3° hydrogens are small, allowing all reactions to proceed at comparable rates.[10]
Experimental Protocol: Determination of Relative Rates
The following protocol outlines a standard method for determining the product distribution from the chlorination of 2-methylbutane.
Objective: To quantify the isomeric products of the monochlorination of 2-methylbutane and calculate the relative reactivity of 1°, 2°, and 3° C-H bonds.
Materials:
-
2-methylbutane (high purity)
-
Sulfuryl chloride (SO₂Cl₂) as a safe source of chlorine radicals
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Inert solvent (e.g., CCl₄)
-
Reaction vessel with a reflux condenser and inert atmosphere setup (N₂ or Ar)
-
UV lamp or heat source (oil bath)
-
Gas Chromatograph (GC) with a suitable column (e.g., nonpolar capillary column) and a Flame Ionization Detector (FID)
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-methylbutane and the inert solvent. A high molar excess of the alkane is used to favor monochlorination over subsequent chlorination steps.
-
Add a catalytic amount of the radical initiator, AIBN.
-
Add sulfuryl chloride dropwise to the mixture. The amount should be calculated to be the limiting reagent.
-
-
Initiation:
-
Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the decomposition of AIBN and the subsequent formation of chlorine radicals from SO₂Cl₂.
-
Allow the reaction to proceed for a set period, monitoring for the cessation of gas evolution (SO₂ and HCl).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic byproducts (HCl).
-
Separate the organic layer and dry it over an anhydrous salt like magnesium sulfate (MgSO₄).
-
-
Analysis:
-
Inject a small, precise volume of the final organic solution into the Gas Chromatograph.
-
The GC will separate the unreacted 2-methylbutane from the four isomeric monochlorinated products based on their different boiling points.
-
The FID will generate a signal proportional to the amount of each compound eluting from the column.
-
-
Data Processing:
-
Integrate the area under each product peak in the resulting chromatogram. Assuming the detector response is similar for all isomers, the peak area percentage is directly proportional to the molar percentage of each product.[13]
-
Using the calculated percentages and the known number of each type of hydrogen in the starting material, calculate the relative rates of reaction as demonstrated in Table 2.
-
Conclusion and Outlook
The free-radical chlorination of 2-methylbutane provides a classic and instructive example of the principles governing selectivity in organic reactions. While the intrinsic reactivity per hydrogen atom follows the expected trend based on radical stability (Tertiary > Secondary > Primary), the high reactivity of the chlorine radical and the statistical abundance of primary and secondary hydrogens result in a complex mixture of all four possible monochlorinated isomers.[4][18]
For synthetic applications where a single product is desired, the low selectivity of chlorination makes it a poor choice. In such cases, a more selective halogenating agent, such as bromine, is far more effective. Bromination, being an endothermic process, has a product-like transition state, which makes it highly sensitive to the stability of the radical intermediate, leading to a strong preference for substitution at the tertiary position.[4][14] This comparative understanding is crucial for professionals in drug development and chemical synthesis when designing efficient and selective molecular transformations.
References
- Save My Exams. (2024). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]
- Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. [Link]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2019). 15.
- Unacademy.
- KPU Pressbooks. (n.d.). 9.
- Ashenhurst, J. (2013). Reactions of Alkanes (There Aren't Many). Master Organic Chemistry. [Link]
- Scribd.
- Quora. (2017).
- Organic Chemistry Tutor. (2022).
- Chemistry Stack Exchange. (2015).
- Study.com.
- Filo. (2025). What are N and M? Given: 2-methylbutane reacts with Cl2 under hv (light). [Link]
- Quora. (2016). What is the chlorination product of 2-methyl butane and number of enantiomeric pairs?. [Link]
- Chegg.com. (2020).
- Anonymous. Chlorination of 1-Chlorobutane. Course Hero. [Link]
- Chemistry LibreTexts. (2021). 9.
- ClutchPrep. Would chlorination or bromination produce a greater yield of 2-halo-2,3-dimethylbutane?. [Link]
- Wallington, T. J., Skewes, L. M., & Siegl, W. O. (1988). A relative rate study of the reaction of chlorine atoms with a series of chloroalkanes at 295 K. The Journal of Physical Chemistry, 92(12), 3466-3469. [Link]
- Ashenhurst, J. Free Radical Chlorination of Alkanes. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2021).
- Chemistry LibreTexts. (2021). 4.6: Practical Halogenations and Problems of Selectivity. [Link]
- Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]
- DiLabio, G. A., & Pratt, D. A. (1998). Prediction of methyl C–H bond dissociation energies by density functional theory calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1579-1582. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]
- Reddit. (2022). bond dissociation energy for 2-methyl butyl radical with primary hydrogen?. r/chemistry. [Link]
- Chemistry LibreTexts. (2025). 2.5.
Sources
- 1. Notes on Mechanism of Free Radical Halogenation of Alkanes [unacademy.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. homework.study.com [homework.study.com]
- 9. What are N and M? Given: 2-methylbutane reacts with Cl2 under hv (light).. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Would chlorination or bromination produce a greater yield of 2-ha... | Study Prep in Pearson+ [pearson.com]
- 12. echemi.com [echemi.com]
- 13. chlorination [sas.upenn.edu]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. scribd.com [scribd.com]
A Comparative Guide to the Characterization of 1-Chloro-3-Methyl-2-Butene from Dehydrochlorination
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries, the precise characterization of intermediates is paramount. 1-Chloro-3-methyl-2-butene, a key building block, is often synthesized via dehydrochlorination, a reaction that can lead to a mixture of structural isomers. This guide provides an in-depth comparison of analytical techniques for the unambiguous characterization of 1-chloro-3-methyl-2-butene, ensuring the quality and reliability of subsequent synthetic steps.
The Synthetic Challenge: Dehydrochlorination and Isomeric Purity
The dehydrochlorination of a dichlorinated precursor, such as 1,2-dichloro-3-methylbutane, is a common route to 1-chloro-3-methyl-2-butene. However, the regioselectivity of this elimination reaction is highly dependent on the reaction conditions, particularly the base and solvent used. This can lead to the formation of a mixture of isomers, primarily 1-chloro-3-methyl-2-butene, 3-chloro-3-methyl-1-butene, and 1-chloro-3-methyl-1-butene.
Caption: Dehydrochlorination of this compound leading to a mixture of isomeric products.
The formation of these isomers is governed by the principles of regioselectivity in elimination reactions. Zaitsev's rule generally favors the formation of the more substituted (and thus more stable) alkene, which in this case would be 1-chloro-3-methyl-2-butene. However, the use of a sterically hindered base can favor the Hofmann product, the less substituted alkene. Therefore, a robust analytical workflow is essential to determine the composition of the product mixture.
A Comparative Analysis of Characterization Techniques
A multi-technique approach is crucial for the comprehensive characterization of the dehydrochlorination product mixture. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information about the connectivity of atoms in a molecule, making it an indispensable tool for distinguishing between isomers.
¹H NMR Spectroscopy: The number of signals, their chemical shifts, integration, and splitting patterns in a ¹H NMR spectrum provide a unique fingerprint for each isomer.
| Proton Environment | 1-Chloro-3-methyl-2-butene (Predicted δ, ppm) | 3-Chloro-3-methyl-1-butene (Predicted δ, ppm) | 1-Chloro-3-methyl-1-butene (Predicted δ, ppm) |
| =CH- | 5.5-5.7 (t) | 5.8-6.0 (dd) | 5.9-6.1 (d) |
| -CH₂Cl | 4.0-4.2 (d) | - | - |
| =CH₂ | - | 5.0-5.2 (m) | - |
| -CH(CH₃)₂ | - | - | 2.3-2.5 (m) |
| -C(CH₃)₂Cl | - | 1.6-1.8 (s) | - |
| =C(CH₃)₂ | 1.7-1.9 (s) | - | - |
| -CH(CH₃)₂ | - | - | 1.0-1.2 (d) |
¹³C NMR Spectroscopy: The chemical shift of each carbon atom provides further confirmation of the isomeric structure.
| Carbon Environment | 1-Chloro-3-methyl-2-butene (Predicted δ, ppm) | 3-Chloro-3-methyl-1-butene (Predicted δ, ppm) | 1-Chloro-3-methyl-1-butene (Predicted δ, ppm) |
| =CH- | 120-125 | 140-145 | 115-120 |
| =C(CH₃)₂ | 135-140 | - | - |
| -CH₂Cl | 40-45 | - | - |
| =CH₂ | - | 110-115 | - |
| -C(CH₃)₂Cl | - | 65-70 | - |
| =C(CH₃)₂ | 25-30 | - | - |
| -CH(CH₃)₂ | - | - | 30-35 |
| -CH(CH₃)₂ | - | - | 20-25 |
Disclaimer: The NMR data presented are predicted values based on typical chemical shifts and may vary slightly based on solvent and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is a powerful technique for separating the components of a mixture and providing information about their molecular weight and fragmentation patterns.
Gas Chromatography (GC): The isomers will have slightly different boiling points and polarities, leading to different retention times on a GC column. Typically, the less branched and more volatile isomers will elute first. The relative peak areas in the chromatogram can be used to quantify the isomeric ratio.
Mass Spectrometry (MS): Electron ionization mass spectrometry will produce a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, confirming the presence of a chlorine atom.[1] The fragmentation pattern is key to distinguishing the isomers.
| Isomer | Key Fragmentation Pathways |
| 1-Chloro-3-methyl-2-butene | Loss of a chlorine radical (M-35) to form a stable tertiary carbocation is expected to be a major fragmentation pathway. Loss of a methyl group (M-15) is also likely. The molecular ion peak may be observed.[2][3] |
| 3-Chloro-3-methyl-1-butene | Fragmentation is likely to involve the loss of a chlorine radical to form a resonance-stabilized allylic cation. Loss of a methyl group is also a probable fragmentation. The molecular ion peak is often weak or absent.[4][5] |
| 1-Chloro-3-methyl-1-butene | Expect to see fragmentation patterns characteristic of vinylic chlorides, with potential loss of HCl (M-36) and fragmentation of the alkyl chain. The molecular ion peak should be present.[6][7] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. While it may not be able to distinguish between all isomers definitively on its own, it provides valuable confirmatory data.
| Functional Group Vibration | 1-Chloro-3-methyl-2-butene (cm⁻¹) | 3-Chloro-3-methyl-1-butene (cm⁻¹) | 1-Chloro-3-methyl-1-butene (cm⁻¹) |
| C=C Stretch | ~1670 (weak to medium) | ~1645 (medium) | ~1660 (weak to medium) |
| =C-H Stretch | ~3020 | ~3080 | ~3040 |
| C-Cl Stretch | ~750-650 | ~750-650 | ~750-650 |
| =C-H Bend (Out-of-plane) | ~840 | ~990 and ~910 | ~965 (trans) or ~690 (cis) |
The out-of-plane =C-H bending vibrations are particularly useful for distinguishing the substitution pattern of the double bond.[8]
Experimental Protocols
Representative Dehydrochlorination of this compound
This protocol is a representative procedure and may require optimization based on the specific substrate and desired product distribution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran.[9]
-
Base Addition: Slowly add a solution of potassium hydroxide (1.1 eq) in the same solvent to the flask. For favoring the Zaitsev product (1-chloro-3-methyl-2-butene), a less hindered base like KOH is suitable. To potentially increase the yield of the Hofmann product, a bulkier base like potassium tert-butoxide could be employed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to separate the isomers.
Caption: A typical workflow for the synthesis and characterization of 1-chloro-3-methyl-2-butene.
Conclusion
The unambiguous characterization of 1-chloro-3-methyl-2-butene from a dehydrochlorination reaction requires a synergistic approach. While GC-MS provides excellent separation and initial identification, and FTIR offers rapid functional group confirmation, NMR spectroscopy remains the definitive tool for structural elucidation and isomer differentiation . By carefully analyzing the data from these complementary techniques, researchers can confidently ascertain the purity and identity of their synthesized material, ensuring the success of subsequent research and development endeavors.
References
- PubChem. 3-Chloro-3-methyl-1-butene.
- NIST. trans-1-Chloro-3-methyl-1-butene. NIST Chemistry WebBook. [Link]
- NIST. 1-Butene, 1-chloro-3-methyl-. NIST Chemistry WebBook. [Link]
- precisionFDA. 1-CHLORO-3-METHYL-2-BUTENE. [Link]
- PubChem. 1-Chloro-3-methylbutane.
- PubChem. 1-Butene, 1-chloro-3-methyl-.
- SpectraBase. 3-Chloro-3-methyl-1-butyne. [Link]
- PubChem. 1-Chloro-3-methyl-2-butene.
- Doc Brown's Chemistry. mass spectrum of 1-chloro-2-methylpropane. [Link]
- NIST. 3-Methyl-3-chloro-1-butene. NIST Chemistry WebBook. [Link]
- ChemBK. 1,3-DICHLORO-3-METHYLBUTANE. [Link]
- NIST. 2-Butene, 1-chloro-3-methyl-. NIST Chemistry WebBook. [Link]
- NIST. 2-Butene, 1-chloro-3-methyl-. NIST Chemistry WebBook. [Link]
- SpectraBase. MS (GC) of 3-Chloro-3-methyl-1-butyne. [Link]
- NIST. 1-Butene, 3-chloro-. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. C5H10 infrared spectrum of 3-methylbut-1-ene. [Link]
- Chegg. Solved how to convert 1- chloro-3-methylbutane into. [Link]
- NIST. 2-Butene, 1-chloro-. NIST Chemistry WebBook. [Link]
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Chegg. Solved 6. Identify the relevant peaks in the FTIR spectrum. [Link]
- PubMed. Infrared absorption of 1-chloro-2-methyl-2-propyl [⋅C(CH3)2CH2Cl] and 2-chloro-2-methylpropyl [⋅CH2C(CH3)2Cl] radicals produced in the addition reactions of Cl with isobutene (i-C4H8) in solid para-hydrogen. [Link]
- NIST. 2-Butene, 1-chloro-3-methyl-. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. [Link]
- Doc Brown's Chemistry. C5H10 mass spectrum of 3-methylbut-1-ene. [Link]
- Chemsrc. 1-Chloro-3-methyl-2-butene. [Link]
- PubChem. This compound.
- Cheméo. Chemical Properties of this compound (CAS 600-10-2). [Link]
Sources
- 1. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butene, 1-chloro-3-methyl- [webbook.nist.gov]
- 4. 3-Chloro-3-methyl-1-butene | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-3-chloro-1-butene [webbook.nist.gov]
- 6. 1-Butene, 1-chloro-3-methyl- [webbook.nist.gov]
- 7. 1-Butene, 1-chloro-3-methyl- | C5H9Cl | CID 5365942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C5H10 infrared spectrum of 3-methylbut-1-ene (3-methyl-1-butene) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound [webbook.nist.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,2-Dichloro-3-methylbutane
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reaction predictability, yield optimization, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 1,2-Dichloro-3-methylbutane, a halogenated alkane, serves as a versatile building block in various synthetic pathways. Its purity directly influences downstream reactions, making robust and accurate purity assessment an indispensable part of the synthetic workflow.
This guide provides an in-depth comparison of the primary analytical techniques used to qualify synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for a multi-technique, self-validating approach to ensure the highest degree of confidence in your material's quality.
The Synthetic Landscape: Understanding Potential Impurities
To effectively assess purity, one must first anticipate the likely impurities. A common route to this compound is the chlorination of 3-methyl-1-butene. This reaction, while straightforward, can generate a profile of structurally similar byproducts that pose significant separation and analytical challenges.
Potential Impurities Include:
-
Regioisomers: 1,3-dichloro-3-methylbutane and 2,3-dichloro-2-methylbutane can form through alternative chlorine addition pathways.
-
Incomplete Reaction: Unreacted starting material (3-methyl-1-butene).
-
Over-chlorination Products: Trichlorinated butanes.
-
Solvent-Related Adducts: Residual reaction solvents (e.g., dichloromethane, chloroform) can be difficult to remove completely.
The goal of our analytical strategy is to not only quantify the main product but to confidently identify and quantify these potential contaminants.
The Analytical Triad: A Multi-faceted Approach to Purity Assessment
No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the synergistic use of multiple orthogonal methods. For a volatile, non-chromophoric compound like this compound, the triad of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is the gold standard.
Gas Chromatography (GC): The Quantitative Workhorse
Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1][2] For halogenated hydrocarbons, GC, particularly when coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), offers exceptional sensitivity and quantitative accuracy.
-
Expertise & Causality: An FID is often preferred for purity analysis because its response is roughly proportional to the number of carbon atoms in the analyte, allowing for reliable area-percent calculations without needing individual calibration standards for every potential impurity.[3] This principle, known as Effective Carbon Number (ECN) response, simplifies routine purity checks.[3] The choice of a capillary column with a mid-polarity phase (e.g., a 5% diphenyl / 95% dimethyl polysiloxane) provides the necessary selectivity to resolve the closely boiling dichlorinated isomers.
-
Trustworthiness: The self-validating aspect of GC analysis lies in its reproducibility. Consistent retention times for the main peak and reproducible area percentages across multiple injections confirm the stability of the sample and the analytical system.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5][6][7][8] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, making it indispensable for identifying isomeric impurities.[5][9]
-
Expertise & Causality: While GC can separate isomers, NMR can definitively identify them. For this compound, the ¹H NMR spectrum will show characteristic signals for the protons adjacent to the chlorine atoms and the isopropyl group. A regioisomer like 1,3-dichloro-3-methylbutane would present a completely different splitting pattern and chemical shifts. Furthermore, ¹³C NMR and advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups, providing unambiguous confirmation of the carbon skeleton and substitution patterns.[5] Quantitative NMR (qNMR) can also be employed for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.[10]
-
Trustworthiness: The internal consistency of NMR data provides its self-validating power. The information from the ¹H spectrum (chemical shifts, integration, and coupling constants) must align perfectly with the data from the ¹³C spectrum to confirm a proposed structure. Any unassigned peaks signal the presence of an impurity.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Confirmer
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture.[11][12][13]
-
Expertise & Causality: For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks, providing a definitive signature for chlorine-containing compounds. The fragmentation pattern, which results from the breakdown of the molecule in the ion source, provides further structural clues that can be used to differentiate between isomers and confirm the identity of the main component. GC-MS is particularly effective for detecting and identifying unknown impurities at trace levels.[14][15]
-
Trustworthiness: A key self-validating feature of GC-MS is the ability to obtain a clean mass spectrum for each peak in the chromatogram. If a chromatographic peak is pure, the mass spectrum will be consistent across the entire peak width.[2] Variations in the mass spectrum indicate co-eluting impurities.
Comparative Analysis of Purity Assessment Methods
| Parameter | Gas Chromatography (GC-FID) | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (GC-MS) |
| Primary Function | Separation & Quantification | Structural Elucidation & Identification | Identification & Confirmation |
| Sensitivity | High (ppm to ppb) | Moderate (typically >0.1%) | Very High (ppb to ppt) |
| Quantitative Accuracy | Excellent (with calibration or ECN) | Excellent (qNMR with standard) | Good (requires calibration) |
| Isomer Resolution | Excellent (column dependent) | Excellent (definitive identification) | Good (separation by GC) |
| Identification Power | Low (retention time only) | Excellent (unambiguous structure) | Excellent (mass & fragmentation) |
| Throughput | High | Moderate | High |
Experimental Protocols
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of a synthesized batch of this compound.
Caption: Integrated workflow for purity assessment of this compound.
Protocol 1: Quantitative Purity by Gas Chromatography (GC-FID)
-
Objective: To determine the area-percent purity of the synthesized product and quantify volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column (e.g., Agilent HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a high-purity solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample using a split ratio of 50:1. The high split ratio prevents column overload from the main component.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
-
Causality: The temperature ramp program is designed to first separate highly volatile impurities (like residual solvents) at lower temperatures before eluting the main product and any higher-boiling isomers.
Protocol 2: Structural Verification by NMR Spectroscopy
-
Objective: To confirm the chemical structure of the main product and identify any isomeric or structural impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 5 seconds to ensure accurate integration, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the connectivity of the this compound structure.[7]
-
Assign all peaks in both the ¹H and ¹³C spectra. Any significant unassigned peaks likely correspond to impurities.
-
-
-
Causality: CDCl₃ is a standard solvent for non-polar organic compounds, and TMS provides a sharp, reliable reference point for chemical shifts.[7]
Protocol 3: Impurity Identification by GC-MS
-
Objective: To confirm the molecular weight of the main product and identify the chemical structures of any impurities detected by GC-FID.
-
Instrumentation: A GC system as described in Protocol 1, coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Procedure:
-
Sample Preparation and GC Conditions: Use the same sample preparation and GC method as described in Protocol 1. This allows for direct correlation of retention times between the GC-FID and GC-MS analyses.
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak. Confirm the molecular weight (141.04 g/mol ) and the characteristic isotopic pattern for two chlorine atoms.[16]
-
For each impurity peak, extract its mass spectrum.
-
Compare the obtained spectra against a spectral library (e.g., NIST/Wiley) to tentatively identify the impurities. Analyze the fragmentation patterns to confirm the proposed structures.
-
-
-
Causality: Standard 70 eV EI is used because it produces reproducible fragmentation patterns that are highly comparable to library spectra, facilitating reliable impurity identification.
Conclusion and Recommendation
Assessing the purity of synthesized this compound requires a scientifically rigorous, multi-faceted approach. While GC-FID provides excellent quantitative data on overall purity, it cannot definitively identify the components. NMR spectroscopy is essential for unambiguous structural confirmation and isomer identification. Finally, GC-MS offers unparalleled sensitivity for detecting and identifying trace impurities.
By integrating these three techniques, researchers and drug development professionals can create a self-validating system that provides a comprehensive and trustworthy assessment of product quality. This analytical triad ensures that the material proceeding to the next synthetic step is of known and acceptable purity, safeguarding the integrity of the entire research and development process.
References
- Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- Analytical Methods. (n.d.). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer. RSC Publishing.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- OUCI. (n.d.). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer.
- PubMed. (n.d.). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry].
- Google Patents. (n.d.). EP0010855A1 - Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene.
- Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
- Unknown Source. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Sciencemadness.org. (n.d.). Chemical Reagents their purity and tests.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- ChemBK. (2024, April 9). 1,3-DICHLORO-3-METHYLBUTANE.
- Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- Wikimedia Commons. (n.d.). An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Unknown Source. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
- Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX.
- IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Unknown Source. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Stenutz. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). This compound | C5H10Cl2 | CID 136399 - PubChem.
- NIST. (n.d.). This compound - the NIST WebBook.
- Unknown Source. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices.
- Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. iiste.org [iiste.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. jchps.com [jchps.com]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. tutorchase.com [tutorchase.com]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Fragmentation of 1,2-Dichloro-3-methylbutane: Theoretical Predictions vs. Experimental Reality
For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical structures is a cornerstone of rigorous scientific practice. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing a molecular fingerprint through the fragmentation of a parent molecule. This guide offers an in-depth comparison of the theoretical and expected experimental fragmentation patterns of 1,2-Dichloro-3-methylbutane, a halogenated branched alkane. By delving into the principles governing its fragmentation, we can anticipate its mass spectrum and understand the nuances that arise in experimental data.
The Foundation: Theoretical Fragmentation of this compound
The fragmentation of a molecule in a mass spectrometer, particularly under electron ionization (EI), is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable carbocations and neutral radicals.[1][2] For branched alkanes, cleavage is most likely to occur at the branching point, as this often leads to the formation of more stable secondary or tertiary carbocations.[3][4] In the case of this compound, the presence of electronegative chlorine atoms and a branched structure dictates a predictable, albeit complex, fragmentation cascade.
The molecular ion (M⁺˙) of this compound (C₅H₁₀Cl₂) has a nominal molecular weight of 140 g/mol . However, the presence of two chlorine atoms, which exist as isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[5][6] We will observe a molecular ion cluster at m/z 140 (containing two ³⁵Cl atoms), m/z 142 (containing one ³⁵Cl and one ³⁷Cl atom), and m/z 144 (containing two ³⁷Cl atoms) in an approximate ratio of 9:6:1.[7][8]
The primary fragmentation pathways are predicted as follows:
-
Alpha-Cleavage: The C-C bond adjacent to a chlorine atom can break. Cleavage between C1 and C2 would be less favored than cleavage at the branched center.
-
Cleavage at the Branching Point: The C-C bond at the tertiary carbon (C3) is a prime site for fragmentation. The loss of the largest alkyl group is often favored.[2]
-
Loss of Chlorine: A chlorine radical can be lost, leading to a chloronium ion or a carbocation.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride is another common fragmentation pathway for alkyl halides.
These pathways lead to the formation of several key fragment ions, which are visualized in the following diagram.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. whitman.edu [whitman.edu]
- 8. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,2-Dichloro-3-methylbutane
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the benchtop. The proper disposal of chemical waste is a critical component of responsible laboratory practice. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1,2-dichloro-3-methylbutane (CAS No. 600-10-2), a halogenated hydrocarbon. By understanding the chemical's properties and the principles behind these disposal procedures, you can ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Measures |
| Flammable Liquid (Assumed) | Likely to be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1][2] |
| Skin and Eye Irritant (Assumed) | Expected to cause skin and eye irritation upon contact. | Wear protective gloves, clothing, and eye/face protection.[3] |
| Harmful if Inhaled (Assumed) | Vapors may cause respiratory tract irritation. | Handle in a well-ventilated area, preferably a chemical fume hood.[4] |
| Environmental Hazard | Halogenated hydrocarbons can be persistent in the environment. | Do not dispose of down the drain or in regular trash.[5] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, it is imperative to handle this compound with the utmost care.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this chemical. The following PPE provides a baseline for safe handling:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended. It is advisable to double-glove, and gloves should be changed immediately upon contamination.[4]
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
-
Skin and Body Protection: A flame-resistant laboratory coat, full-length pants, and closed-toe shoes are required to protect against accidental splashes and fire hazards.[3]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the inhalation of vapors.[4]
Safe Handling and Storage of Waste
-
Ventilation: Always work within a functioning chemical fume hood.[4]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4]
-
Static Discharge: Ground and bond containers during the transfer of the chemical to prevent the buildup of static electricity.[1]
-
Waste Storage: Store waste this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and halogenated waste. Keep it segregated from incompatible materials, such as oxidizing agents.[4]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, understanding the entire process from generation to disposal is crucial for laboratory personnel.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated hydrocarbon . It must be collected in a waste container specifically designated for this class of chemicals. Do not mix it with non-halogenated organic solvents.[5] The disposal methods for these two streams are different and mixing them can lead to increased disposal costs and regulatory complications.
-
Incompatible Materials: Never mix halogenated hydrocarbon waste with strong acids, bases, or oxidizing agents.
Waste Container Selection and Labeling
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Flammable," "Irritant")
-
The date of accumulation
-
The name and contact information of the generating laboratory
-
Collection and Storage in the Laboratory
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Volume Limits: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Arranging for Professional Disposal
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup. Provide them with a complete and accurate description of the waste. The final disposal will likely involve high-temperature incineration or another approved chemical treatment method.[3]
Exploring In-Laboratory Chemical Treatment (For Informational Purposes)
While professional disposal is the standard, understanding potential in-laboratory treatment methods can provide valuable insight into the chemical's reactivity and the principles of hazardous waste management. These procedures should only be attempted by trained personnel with a thorough understanding of the risks and in a controlled laboratory setting with appropriate safety measures in place.
Alkaline Hydrolysis
Halogenoalkanes can undergo hydrolysis when treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form an alcohol.[6] This reaction is a nucleophilic substitution where the hydroxide ion (OH-) displaces the chloride ions.
Conceptual Reaction:
C₅H₁₀Cl₂ + 2NaOH → C₅H₁₀(OH)₂ + 2NaCl
Important Considerations:
-
Reaction Rate: The hydrolysis of chloroalkanes is generally slow at room temperature and often requires heating.[6]
-
Side Reactions: Elimination reactions can compete with substitution, leading to the formation of alkenes. The use of a strong, bulky base and higher temperatures can favor elimination.
-
Procedure: A generalized laboratory procedure would involve slowly adding the chlorinated hydrocarbon to a stirred, aqueous solution of sodium or potassium hydroxide, potentially with a phase-transfer catalyst to improve mixing. The reaction would need to be carefully monitored for heat generation and completeness. The final solution would then need to be neutralized and disposed of in accordance with local regulations.
Advanced Oxidation Processes (AOPs): Fenton's Reagent
Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically ferrous sulfate, FeSO₄), generates highly reactive hydroxyl radicals (•OH).[7] These radicals can non-selectively oxidize and degrade a wide range of organic compounds, including chlorinated hydrocarbons.[7][8]
Key Principles:
-
pH Dependence: The Fenton reaction is most effective in acidic conditions, typically at a pH between 3 and 5.[9]
-
Reagent Ratios: The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter that needs to be optimized for the specific waste being treated.[8]
-
Exothermic Reaction: The reaction can be highly exothermic, and the controlled addition of reagents is necessary to manage the temperature.[9]
Conceptual Laboratory Protocol:
-
Dilute the this compound waste with water.
-
Adjust the pH of the solution to approximately 3 using sulfuric acid.[8]
-
Add the ferrous sulfate catalyst and stir to dissolve.
-
Slowly and carefully add hydrogen peroxide to the solution. Monitor the temperature and control the addition rate to prevent a runaway reaction.[9]
-
Allow the reaction to proceed for a set amount of time with continued stirring.
-
After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 8. This will precipitate the iron as iron hydroxide.
-
Separate the solid iron hydroxide from the liquid and dispose of both phases in accordance with institutional guidelines.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and the implementation of robust safety protocols. While in-laboratory treatment methods offer insight into the chemical's reactivity, the most reliable and compliant disposal route for this and other hazardous chemicals is through your institution's EHS program and licensed hazardous waste disposal services. By adhering to the principles of waste segregation, proper containment, and clear labeling, you contribute to a safer laboratory environment and the protection of our shared ecosystem.
References
- Taylor & Francis. (2018). Fenton's reagent – Knowledge and References. In K. Sellers, Fundamentals of Hazardous Waste Site Remediation.
- StudySmarter. (2023, October 14). Dehydrohalogenation of Alkyl Halides: Meaning, Examples.
- University of Calgary. (n.d.). Ch 5: Dehydrohalogenation.
- Save My Exams. (2025, January 3). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
- PubChem. (n.d.). This compound.
- WorkSafeBC. (2015). Table of Exposure Limits for Chemical and Biological Substances.
- National Center for Biotechnology Information. (n.d.). Application of Zero-Valent Iron Nanoparticles in Water Treatment, Environmental Remediation, Catalysis, and Their Biological Effects.
- Scribd. (n.d.). Dehydro Halogenation of Alkyl Halides.
- jeeng.net. (2022, July 1). Treatment of Laboratory Wastewater by Using Fenton Reagent and Combination of Coagulation-Adsorption as Pretreatment.
- PubChem. (n.d.). 1,3-Dichloro-3-methylbutane.
- National Center for Biotechnology Information. (n.d.). Green low-cost synthesis of zero-valent iron nanoparticles from Palm Petiole Extract for Cr(VI) removal from water.
- YouTube. (2013, May 2). Application of zero‐valent iron nanoparticles in environmental remediation.
- Regulations.gov. (n.d.). WorkSafe BC 2015 Table of Exposure Limits for Chemical and Biological Substances.
- NIST. (n.d.). This compound.
- Water Corporation. (n.d.). Laboratory chemical waste.
- ResearchGate. (n.d.). Use of Zero-Valent Iron for Wastewater Treatment.
- ResearchGate. (n.d.). Clean contaminated sites using Fenton's reagent.
- USP Technologies. (n.d.). Fentons Reagent General Chemistry Using H2O2.
- PubMed. (n.d.). The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation.
- U.S. Environmental Protection Agency. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.
- Health and Safety Authority. (2021, May 18). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001).
- Stenutz. (n.d.). This compound.
- Polish Journal of Environmental Studies. (n.d.). Use of Fenton's Reagent for Removal of Pesticides from Industrial Wastewater.
- PubMed. (2022, September 15). Efficient chlorinated alkanes degradation in soil by combining alkali hydrolysis with thermally activated persulfate.
- CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics.
- ResearchGate. (2025, August 6). A simple method for the alkaline hydrolysis of esters.
- The Good Funeral Guide. (n.d.). The History of Alkaline Hydrolysis.
Sources
- 1. Synthesis and Application of Zero-Valent Iron Nanoparticles in Water Treatment, Environmental Remediation, Catalysis, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved EXPERIMENT 11 Dehydrohalogenation of Alkyl Halides | Chegg.com [chegg.com]
- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. BUTANE | Occupational Safety and Health Administration [osha.gov]
- 6. echemi.com [echemi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pjoes.com [pjoes.com]
- 9. usptechnologies.com [usptechnologies.com]
Essential Safety and Operational Guide for Handling 1,2-Dichloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 1,2-Dichloro-3-methylbutane (CAS Number: 600-10-2). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. This document outlines the necessary personal protective equipment (PPE), safe operational plans, and disposal protocols.
A Note on Scientific Diligence: Direct and comprehensive safety and toxicity data for this compound is limited. Therefore, the guidance provided herein is synthesized from the known chemical properties of this compound, safety data for structurally similar chlorinated alkanes, and established best practices for handling halogenated hydrocarbons.[1][2][3] This conservative approach is designed to provide the highest level of safety in the absence of compound-specific data.
Hazard Assessment and Quantitative Data
Based on data from similar compounds, this compound should be treated as a substance that is:
-
Potentially Flammable: Halogenated alkanes can be flammable, and their vapors may form explosive mixtures with air.[1][3]
-
An Irritant: Likely to cause skin and serious eye irritation upon contact.[3]
-
A Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.[3]
-
Potentially Toxic: Inhalation of high concentrations of vapors may lead to symptoms such as headache, dizziness, nausea, and fatigue.[3]
| Property | Value | Source |
| CAS Number | 600-10-2 | [4][5] |
| Molecular Formula | C₅H₁₀Cl₂ | [4][5] |
| Molecular Weight | 141.039 g/mol | [4][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should precede any handling of this compound to ensure the selection of appropriate PPE for the specific experimental procedure. The following table provides baseline PPE recommendations.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layered laminate gloves). Double-gloving is recommended. | Provides protection against skin contact. The selection of glove material should be based on the manufacturer's chemical resistance data for chlorinated solvents. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects the eyes and face from direct contact with the chemical, which can cause serious irritation or burns.[2] |
| Skin and Body Protection | Flame-resistant laboratory coat. Full-length pants and closed-toe shoes are mandatory. | Protects against accidental skin exposure and provides a barrier in case of small spills. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If the concentration of airborne substances is unknown or exceeds exposure limits, a full-face respirator with appropriate cartridges for organic vapors should be used. | Protects against the inhalation of potentially harmful vapors.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing risk.
Engineering Controls and Precautionary Measures
-
Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize vapor inhalation.[6]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][3] Use non-sparking tools for all transfers and manipulations.[1][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A fire extinguisher rated for chemical fires (e.g., dry chemical or carbon dioxide) should also be available.
Handling Procedure
-
Don PPE: Before handling the chemical, don the appropriate PPE as specified in the table above.
-
Container Handling: Keep the container of this compound tightly closed when not in use.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Post-Handling: Wash hands thoroughly with soap and water after handling.
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and halogenated compounds.
Disposal Plan: Responsible Management of Halogenated Waste
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container. The label should include the full chemical name and appropriate hazard warnings.
-
No Mixing: Do not mix halogenated organic waste with non-halogenated waste streams.[7]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of halogenated hydrocarbon waste.
-
Licensed Disposal Service: Disposal must be carried out by a licensed professional waste disposal service.
-
No Drain Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Visual Workflow for PPE Selection
Caption: Logical workflow for the selection and use of PPE when handling this compound.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 600-10-2).
- Google Patents. (1998). WO1998056871A1 - Method for the disposal of waste products containing hydrocarbons and/or halogenated waste products.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2025). The decomposition of halogenated hydrocarbons by MSO.
- US Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. NEPI|S.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- The Chlorine Institute. (2001). Pamphlet 065 - Edition 4.
- Texas Department of Insurance. (n.d.). Chlorine Safety.
- Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
- Stenutz. (n.d.). This compound.
- The Chlorine Institute. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H10Cl2 | CID 136399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
